5-(Dimethylamino)amylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEQANWXEQSAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392740 | |
| Record name | 5-(Dimethylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-46-9 | |
| Record name | N,N-Dimethyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Dimethylamino)amylamine physical and chemical properties
An In-depth Technical Guide to 5-(Dimethylamino)amylamine
Introduction: Understanding a Versatile Diamine Building Block
This compound, also known by its IUPAC name N',N'-dimethylpentane-1,5-diamine, is a difunctional aliphatic amine.[1][][3] It features a primary amine group at one end of a five-carbon chain and a tertiary amine group at the other. This unique asymmetrical structure makes it a valuable and versatile building block in organic synthesis. Its distinct nucleophilic and basic centers allow for selective chemical modifications, rendering it a molecule of significant interest for researchers in drug discovery, polymer science, and materials chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, potential applications, and safety considerations, offering a foundational resource for scientists and development professionals.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the first step in any rigorous scientific endeavor. This compound is cataloged under several identifiers, which are crucial for database searches and regulatory compliance.
The structural arrangement of its atoms dictates its chemical behavior. The presence of both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine separated by a flexible pentyl chain is the key to its utility.
Figure 1: Chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are critical for determining its appropriate handling, purification, and application conditions. For instance, its boiling point informs distillation parameters, while solubility dictates suitable solvent systems for reactions.
| Property | Value | Source(s) |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Boiling Point | 180.6 °C at 760 mmHg | [3][7] |
| 79-80 °C at 16 Torr | [] | |
| Melting Point | 85 °C (Note: Data may vary) | [] |
| Density | ~0.840 g/cm³ (Predicted) | [7] |
| Flash Point | 62.8 °C | [7] |
| Refractive Index | ~1.45 (Predicted) | [7] |
| Form | Solid or Colorless Liquid | [7] |
Note: Physical properties such as melting point and form can vary between suppliers and based on purity. The boiling point is provided at both atmospheric and reduced pressure, which is crucial for purification via vacuum distillation to prevent thermal decomposition.
Reactivity and Chemical Behavior
The chemical personality of this compound is defined by its two amine groups, which have different reactivity profiles.
-
Basicity: Both nitrogen atoms possess lone pairs of electrons, making them basic and nucleophilic. The primary amine is generally less sterically hindered and can participate in reactions like acylation, alkylation, and Schiff base formation. The tertiary amine is a stronger base but is more sterically hindered, primarily participating in acid-base reactions to form quaternary ammonium salts. Understanding the pKa values of the conjugate acids is essential for predicting protonation states at a given pH, which is critical in biological and pharmaceutical applications.
-
Nucleophilicity: The primary amine is an excellent nucleophile for reactions such as substitution and addition. This allows for the selective introduction of the molecule onto an electrophilic scaffold. The tertiary amine, while basic, is a poorer nucleophile due to steric hindrance from the two methyl groups. This differential reactivity is the cornerstone of its utility as a synthetic building block.
Synthetic Pathways: A Conceptual Workflow
While multiple routes to synthesize this compound exist, a common strategy involves the reductive amination of a carbonyl compound or the alkylation of a primary amine. A conceptual workflow for a potential synthesis starting from 5-aminopentan-1-ol illustrates the key transformations.
Figure 2: A conceptual workflow for the synthesis of this compound.
This multi-step process highlights the importance of protecting groups to ensure selective reactions. The choice of reagents at each step (e.g., the oxidizing agent or the reducing agent for amination) is critical to maximize yield and purity.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for researchers.
-
Pharmaceutical Scaffolding: As a diamine, it can be used to link different pharmacophores or to create flexible linkers in drug candidates. The tertiary amine can be protonated at physiological pH, potentially improving the solubility and pharmacokinetic properties of a parent molecule.
-
Mass Spectrometry: It has been used to label peptides and other biomolecules.[][5] The introduction of a basic tertiary amine group can improve ionization efficiency in mass spectrometric analysis, enhancing detection sensitivity.[][5]
-
Industrial Applications: It has been explored for use as a scrubbing solvent for the removal of acid gases from fuel and synthesis gas streams, leveraging the basicity of its amine groups.[][5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
Hazard Identification:
-
Causes severe skin burns and eye damage.[1]
-
May be harmful if swallowed.[1]
-
May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhaling vapors or dust.
-
Prevent contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a functionally rich molecule whose value lies in its dual amine reactivity. Its well-defined physical properties, combined with its utility as a synthetic building block, make it a significant compound for chemists in both academic and industrial settings. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe application in scientific research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3465925, this compound. Retrieved from [Link].[1]
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Chemsrc (2024). N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5. Retrieved from [Link].[8]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved from [Link].[6]
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An In-depth Technical Guide to 5-(Dimethylamino)amylamine (CAS 3209-46-9)
This document provides a comprehensive technical overview of 5-(Dimethylamino)amylamine, also known as N',N'-dimethylpentane-1,5-diamine. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.
Core Compound Identity and Physicochemical Properties
This compound is a difunctional aliphatic amine featuring a primary amine and a tertiary amine separated by a five-carbon chain.[1][2] This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with tailored properties.
The dual amine functionalities exhibit distinct reactivities. The primary amine serves as a potent nucleophile and a site for standard amine chemistries (e.g., amidation, reductive amination, sulfonylation), while the tertiary amine acts as a basic center, capable of forming salts and participating in acid-base catalysis. This differential reactivity is a cornerstone of its utility in multi-step syntheses.
Key Identifiers:
-
IUPAC Name: N',N'-dimethylpentane-1,5-diamine[3]
-
CAS Number: 3209-46-9[1]
-
Molecular Formula: C₇H₁₈N₂[1]
-
Synonyms: NN-Dimethyl-1,5-pentanediamine, 5-aminopentyl-dimethyl-amine, N,N-dimethylpentane-1,5-diamine[1][5]
The physical state of the compound is sometimes inconsistently reported; it is typically a colorless liquid at room temperature but may be supplied as a solid.[2][4] This discrepancy can arise from the presence of its hydrochloride salt form or impurities. Researchers should verify the form upon receipt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 180.6°C at 760 mmHg | [1][2] |
| Density | 0.840 g/cm³ (Predicted) | [2][5] |
| Flash Point | 62.8°C | [1][2] |
| Refractive Index | 1.45 | [1][2] |
| pKa | 10.59 (Predicted) | [1][6] |
| LogP | 1.37730 | [2] |
| SMILES | CN(C)CCCCCN | [3][4] |
| InChI Key | ZQEQANWXEQSAGL-UHFFFAOYSA-N | [3][4] |
Synthesis and Purification
The synthesis of this compound typically leverages its structural relationship to cadaverine (1,5-pentanediamine), a readily available bio-based chemical.[7][8][9] The most direct and industrially scalable approach involves the selective N-methylation of cadaverine.
Synthetic Workflow: Reductive Amination
A common and efficient laboratory-scale synthesis is the reductive amination of cadaverine with formaldehyde. This process, known as the Eschweiler-Clarke reaction, is highly selective for producing tertiary amines.
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N¹,N¹-Dimethylpentane-1,5-diamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of N¹,N¹-Dimethylpentane-1,5-diamine
Executive Summary
N¹,N¹-Dimethylpentane-1,5-diamine, also known as 5-(dimethylamino)pentylamine or N,N-dimethylcadaverine, is a diamine with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, as a surfactant, and as a corrosion inhibitor.[1][2] Its synthesis presents unique challenges, primarily centered on achieving selective N-alkylation to produce the desired unsymmetrical product. This guide provides a detailed exploration of the primary synthetic strategies, focusing on the underlying chemical principles, the rationale behind experimental choices, and field-proven protocols. We will dissect two major pathways: the direct approach via reductive amination and a more controlled, multi-step synthesis involving the selective alkylation of 1,5-diaminopentane (cadaverine). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this valuable compound.
Introduction
Chemical Identity and Properties
N¹,N¹-Dimethylpentane-1,5-diamine is an acyclic polyamine featuring a primary amine at one end of a five-carbon chain and a tertiary amine at the other. This bifunctional nature is key to its reactivity and applications.
| Property | Value | Source |
| CAS Number | 3209-46-9 | [3][4] |
| Molecular Formula | C₇H₁₈N₂ | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| Boiling Point | 180.6°C at 760 mmHg | [3] |
| Appearance | Colorless to light yellow liquid or powder | [1][4] |
| Synonyms | 5-(Dimethylamino)pentylamine, N,N-Dimethylcadaverine | [1][4] |
Significance and Applications
The utility of N¹,N¹-Dimethylpentane-1,5-diamine stems from its dual amine functionalities. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating more complex biologically active molecules.[1] Its properties also make it suitable for use as a surfactant and as a corrosion inhibitor on metal surfaces.[1] The parent compound, 1,5-diaminopentane (cadaverine), is itself a key bio-based platform chemical used in the production of polyamides, highlighting the industrial relevance of this chemical family.[5][6]
Strategic Approaches to Synthesis
The synthesis of N¹,N¹-Dimethylpentane-1,5-diamine can be approached from several angles. The choice of pathway often depends on the available starting materials, required purity, and scalability. The primary strategies involve either building the carbon backbone with the dimethylamino group already in place or by post-functionalizing the readily available 1,5-diaminopentane backbone.
Pathway I: Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. For the target molecule, this pathway involves reacting a C5 aldehyde bearing a primary amine (or a precursor) with dimethylamine, followed by reduction.
Mechanistic Principles
The reaction proceeds in two main stages. First, the secondary amine (dimethylamine) attacks the carbonyl carbon of the aldehyde (e.g., 5-aminopentanal[7]). This is followed by dehydration to form an electrophilic iminium ion. In the second stage, a reducing agent, typically hydrogen gas with a metal catalyst, reduces the iminium ion to form the final tertiary amine product.[8]
Choice of Starting Material: 5-Aminopentanal
5-Aminopentanal is the ideal substrate as it possesses the required five-carbon backbone and a terminal aldehyde group for reaction with dimethylamine.[7] However, ω-aminoaldehydes can be unstable and prone to self-condensation or cyclization. In practice, a protected form of the aldehyde or a precursor that generates it in situ may be preferable for achieving higher yields and purity.
Critical Parameters: Catalysts and Reaction Conditions
The success of reductive amination hinges on the choice of catalyst and reaction conditions. Noble metals are highly effective, but nickel-based catalysts offer a cost-effective alternative.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Source |
| Nickel (e.g., Raney Ni) | 100-150°C, 500-700 psig H₂ | Cost-effective, robust | May require higher temperatures/pressures | [9] |
| Platinum (e.g., Pt on Carbon) | 80-120°C, 500-700 psig H₂ | High activity, good yields | Higher cost than nickel | [9] |
| Rhodium | 100°C, ~450 psig H₂ | High selectivity, operates under milder conditions | High cost, ligand sensitivity | [10] |
Causality Behind Choices: The selection of a catalyst is a trade-off between activity, selectivity, and cost. For industrial-scale synthesis, a robust nickel catalyst might be preferred despite requiring more forcing conditions.[9] For fine chemical or pharmaceutical applications where yield and selectivity are paramount, a platinum or rhodium catalyst may be justified.[9][10] The pressure of hydrogen gas is a critical parameter to ensure the complete reduction of the iminium intermediate and prevent its accumulation or side reactions.
Detailed Experimental Protocol (Conceptual)
-
Reactor Setup: A high-pressure reactor (e.g., Parr hydrogenator) is charged with the starting aldehyde (e.g., 5-aminopentanal, 1.0 eq), a suitable solvent like methanol, and the chosen catalyst (e.g., 5% Pt/C, ~1-5 mol%).
-
Amine Addition: The reactor is sealed and purged with nitrogen. A solution of dimethylamine in methanol (excess, ~1.5-2.0 eq) is added.
-
Hydrogenation: The reactor is pressurized with hydrogen to the target pressure (e.g., 600 psig).
-
Reaction: The mixture is heated to the target temperature (e.g., 100°C) with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling and venting, the catalyst is removed by filtration (caution: pyrophoric when dry). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield pure N¹,N¹-Dimethylpentane-1,5-diamine.
Pathway II: Selective N-Alkylation of 1,5-Diaminopentane (Cadaverine)
This strategy begins with the inexpensive and readily available cadaverine. The core challenge is to selectively introduce two methyl groups onto only one of the nitrogen atoms, avoiding the formation of mono-methylated, symmetrically N,N'-dimethylated, and over-methylated quaternary ammonium salts.
The Challenge of Selectivity
Direct methylation of cadaverine with an agent like methyl iodide is difficult to control. The primary amines have similar reactivity, and the product of the first methylation (N-methylcadaverine) is often more nucleophilic than the starting material, leading to rapid subsequent methylations. Furthermore, intramolecular cyclization of intermediates can lead to the formation of N-methylpiperidine, a significant and often difficult-to-remove byproduct.[11]
A Protecting Group-Based Approach
To enforce selectivity, a protecting group strategy is employed. One of the primary amino groups is "masked" with a chemical group that renders it unreactive to methylation. After the unprotected amine is dimethylated, the protecting group is removed to reveal the primary amine, yielding the desired product.
Step-by-Step Workflow and Mechanistic Insights
-
Mono-Protection: 1,5-Diaminopentane is reacted with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl). By controlling the stoichiometry, a significant yield of the mono-protected diamine can be achieved. The bulky protecting group sterically hinders the second amine, aiding selectivity.
-
Reductive N-Methylation: The free primary amine of the mono-protected intermediate is then dimethylated. The Eschweiler-Clarke reaction is an excellent choice for this step. It uses formic acid and formaldehyde to install two methyl groups cleanly via reductive amination, with carbon dioxide as the only byproduct. This method is highly selective for primary and secondary amines and avoids the over-alkylation issues associated with methyl halides.
-
Deprotection: The final step is the removal of the protecting group. For a Boc group, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For a Cbz group, catalytic hydrogenation (e.g., H₂ over Pd/C) is the standard method.[11] The choice of protecting group is critical; it must be stable to the methylation conditions but easily removed in the final step.
Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
-
Purification: Fractional distillation under reduced pressure is the most common method for purifying liquid amines like N¹,N¹-Dimethylpentane-1,5-diamine. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number and location of protons, including the characteristic singlet for the N,N-dimethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[11]
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the primary amine and C-N stretches.
-
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Reagent Hazards:
-
Amines: Volatile amines are corrosive, flammable, and can cause severe skin and eye irritation.[1] Work in a well-ventilated fume hood.
-
Reducing Agents: Hydrogen gas is highly flammable and explosive. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air) after filtration and must be handled with care, typically under a blanket of inert gas or kept wet.
-
Reagents: Strong acids and bases used in protection/deprotection steps are highly corrosive.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
Conclusion
The synthesis of N¹,N¹-Dimethylpentane-1,5-diamine is a practical exercise in controlling the reactivity of polyfunctional molecules. While direct reductive amination offers an efficient, atom-economical route, it relies on the availability of the corresponding ω-aminoaldehyde precursor. For greater control and to avoid challenging side reactions like cyclization, a protecting group strategy starting from cadaverine provides a robust and reliable, albeit longer, pathway. The selection of the optimal route will ultimately be guided by project-specific requirements for scale, purity, cost, and available starting materials.
References
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Anderson, K. N., Moaven, S., Unruh, D. K., Cozzolino, A. F., & D'Auria, J. C. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1203. [Link]
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ChemBK. (2024). N,N-dimethylpentane-1,5-diamine hydrochloride. [Link]
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Navigating the Solubility of 5-(Dimethylamino)amylamine in Organic Solvents: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Amine Chemistry
In the landscape of pharmaceutical and chemical research, 5-(Dimethylamino)amylamine emerges as a molecule of interest due to its diamine structure, which presents opportunities for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The dimethylamino group, a common pharmacophore, is found in numerous FDA-approved drugs, highlighting the relevance of understanding the fundamental properties of such compounds.[1][2] The success of any synthetic route, purification process, or formulation strategy hinges on a comprehensive understanding of the compound's solubility. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for the research scientist.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. This compound, also known as N',N'-dimethylpentane-1,5-diamine, possesses a flexible five-carbon aliphatic chain with a primary amine at one terminus and a tertiary amine at the other. This unique structure dictates its interactions with various solvent environments.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈N₂ | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | |
| CAS Number | 3209-46-9 | [3] |
| Physical Form | Solid |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of its structural features and the properties of the organic solvent.
-
Polarity and Hydrogen Bonding: The presence of two nitrogen atoms, particularly the primary amine, allows for hydrogen bonding with protic solvents (e.g., alcohols). The lone pair of electrons on both nitrogen atoms can act as hydrogen bond acceptors. The primary amine can also act as a hydrogen bond donor.
-
Van der Waals Forces: The pentyl chain contributes to non-polar character, allowing for van der Waals interactions with non-polar solvents (e.g., alkanes).
-
Acid-Base Chemistry: As an amine, this compound is basic and will react with acidic solvents. This can significantly enhance solubility in such solvents due to the formation of a more polar, ionic salt.[4]
Generally, aliphatic amines are soluble in a wide range of organic solvents.[5] For amines with more than four carbon atoms, water solubility decreases, while solubility in organic solvents like diethyl ether and dichloromethane is typically high.[5][6] Given its seven-carbon backbone, this compound is expected to be readily soluble in most common organic solvents.
Intermolecular Interactions Governing Solubility
Caption: Intermolecular forces between this compound and different solvent classes.
Qualitative Solubility Assessment
While quantitative data is sparse in the literature, a qualitative assessment of solubility in various organic solvent classes can be predicted based on the compound's structure.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding interactions are possible with the amine groups. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Good balance of polarity to interact with the amine groups and non-polar character to solvate the alkyl chain. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Esters | Ethyl acetate | Moderate to High | Similar to ketones, these can act as hydrogen bond acceptors. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Primarily van der Waals interactions with the alkyl chain. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Weaker van der Waals interactions; the polarity of the amine groups may limit solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Good general solvents for a wide range of organic compounds.[5][6] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.
Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
To a glass vial, add a known volume of the desired organic solvent.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature until the excess solid has settled.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticulates.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated analytical method such as GC-FID.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the filtered saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions
This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Applications in Drug Development and Research
The dual amine functionality of this compound makes it a valuable intermediate in organic synthesis. Its solubility in a range of organic solvents allows for its use in various reaction conditions. In drug discovery, similar diamine scaffolds are utilized to synthesize compounds with diverse pharmacological activities.[7] A thorough understanding of its solubility is therefore essential for reaction optimization, product isolation, and purification via crystallization or chromatography.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a reliable qualitative prediction of its solubility. It is expected to be soluble in a wide array of common organic solvents. For researchers requiring precise data for process development and formulation, the detailed experimental protocol provided in this guide offers a robust framework for accurate and reproducible solubility determination. This foundational knowledge is critical for unlocking the full potential of this versatile chemical intermediate in research and development.
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Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
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Florida State College at Jacksonville. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]
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University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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-
Fogg, P. G. T. (1980). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. 80. [Link]
-
Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. [Link]
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Amerigo Scientific. This compound. [Link]
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A Technical Guide to the Safe Handling of 5-(Dimethylamino)amylamine for Research Professionals
This document provides a comprehensive technical guide on the safety and handling precautions for 5-(Dimethylamino)amylamine (CAS: 3209-46-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Chemical Identification and Physicochemical Properties
This compound, also known by its IUPAC name N',N'-dimethylpentane-1,5-diamine, is a diamine compound used in various chemical syntheses.[] Its applications can include use as a building block for more complex molecules or in specialized roles such as labeling peptides for mass spectrometric analysis.[] Understanding its fundamental properties is the first step in a thorough risk assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3209-46-9 | [2][3] |
| Molecular Formula | C₇H₁₈N₂ | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3][4] |
| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | [2] |
| Physical Form | Solid |[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical involve acute oral toxicity, severe skin and eye damage, and respiratory irritation.[2][4] The signal word for this chemical is "Danger" .[4]
A consolidated list of GHS hazard classifications from multiple sources is provided below. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier, as classifications may vary slightly.
Table 2: GHS Hazard Classifications
| Hazard Class | Hazard Statement Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][4] |
The causality behind these classifications stems from the chemical nature of amines. The basicity of the amine functional groups can disrupt biological tissues, leading to corrosive effects on the skin and eyes upon contact. If inhaled, the compound can irritate the mucous membranes of the respiratory tract.
Engineering Controls and Risk Mitigation
A proactive approach to safety involves implementing a hierarchy of controls to minimize exposure potential.
-
Engineering Controls (Primary Control): All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood. This is the most critical control measure to mitigate the risk of inhaling the substance, which may cause respiratory irritation.[4] The ventilation system directly removes vapors or dust from the user's breathing zone.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label all containers and work areas where the chemical is used or stored.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard but provides a barrier to exposure.
Personal Protective Equipment (PPE) Specification
The selection of appropriate PPE is dictated by the hazard profile of the chemical. Due to the risk of severe skin and eye damage, the following ensemble is mandatory:
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The H318 classification ("Causes serious eye damage") necessitates this dual protection to prevent contact with the eyes and face.[2][4]
-
Skin Protection: A chemically resistant lab coat must be worn and fully buttoned.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]
-
Footwear: Fully enclosed, non-perforated shoes are required to protect against potential spills.
Safe Handling and Storage Protocol
Adherence to a strict protocol is essential for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation: Before handling, review the supplier's SDS. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare your work area by covering the surface with absorbent, disposable bench paper. Ensure a chemical spill kit and emergency eyewash/shower station are accessible.
-
PPE Donning: Put on all required PPE as specified in Section 4.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use spark-proof tools and avoid creating dust. If transferring a solution, use a syringe or cannula technique to minimize aerosol generation.
-
Reaction Monitoring: Keep all reactions involving this compound within the fume hood.
-
Decontamination and Waste Disposal: After handling, decontaminate all equipment and the work surface. Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container in accordance with institutional and local regulations.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Storage Requirements
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[8]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as violent reactions can occur.[9]
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Spill Management
-
Small Spill (in a fume hood): Ensure PPE is worn. Carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
First-Aid Response Workflow
The following diagram outlines the critical first-aid steps following an exposure. In all cases of significant exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.
Caption: First-Aid Response Workflow for this compound Exposure.
Toxicological Profile
The toxicological properties of this compound have not been exhaustively investigated, which underscores the importance of handling it with caution. The known toxicological effects are inferred from its GHS classification:
-
Acute Toxicity: Harmful if swallowed.[2][4] The oral LD50 has not been established, but this classification indicates that ingestion of relatively small quantities could be dangerous.
-
Corrosivity and Irritation: The compound is corrosive or irritating to the skin and is known to cause serious, potentially irreversible, eye damage.[2][4] It is also an irritant to the respiratory system.[2][4]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[10] The absence of data does not signify the absence of hazard, and the compound should be handled as if it has unknown long-term health effects.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Material Safety Data Sheet - n-Heptylamine, 99+% Source: Cole-Parmer URL: [Link]
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Material Safety Data Sheet (MSDS) for 5-(Dimethylamino)amylamine
An In-depth Technical Guide to the Material Safety Data Sheet for 5-(Dimethylamino)amylamine
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of modern chemical research and drug development, this compound, also known as N',N'-dimethylpentane-1,5-diamine, serves as a versatile building block and chemical intermediate.[1][] Its unique structure, featuring both a primary and a tertiary amine, makes it valuable in syntheses requiring differential reactivity or specific physicochemical properties. However, this same reactivity profile necessitates a comprehensive and nuanced understanding of its potential hazards.
This guide moves beyond a mere recitation of safety data. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a technical framework for handling this compound. We will dissect the information typically found in a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), contextualizing it with field-proven insights and explaining the causality behind each safety recommendation. The goal is to foster a proactive safety culture, where protocols are not just followed but are understood as self-validating systems for risk mitigation.
Section 1: Chemical Identity and Physicochemical Characteristics
A foundational element of safe handling is a thorough understanding of the substance's identity and physical properties. These characteristics often dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
Synonyms and Identifiers:
The presence of two amine groups at different positions on the pentane chain is the primary driver of this molecule's chemical reactivity and its hazard profile. The tertiary amine provides a constant basic site, while the primary amine offers a nucleophilic site for further synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [3][5] |
| Appearance | Solid or Colorless Liquid | [6] |
| Boiling Point | 180.6 °C at 760 mmHg | [6][7] |
| Flash Point | 62.8 °C | [6] |
| Form | Reported as solid by some suppliers | |
| Storage Class | 11 - Combustible Solids | |
| Water Solubility | Partially soluble |
Note: The physical state (solid vs. liquid) may vary depending on purity and ambient temperature. Its classification as a combustible solid by some suppliers suggests that while it may be a liquid, it has a relatively low flash point for its molecular weight, warranting precautions against ignition sources.
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classifications point to significant risks that demand stringent control measures.
Signal Word: Danger [3]
This signal word is reserved for the more severe hazard categories, indicating that this substance has the potential to cause significant harm if not handled correctly.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Strict prohibition of mouth pipetting is mandatory. Accidental ingestion requires immediate medical attention. |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | This is a primary risk. The basicity of the amine groups can cause rapid chemical burns. Appropriate gloves and a lab coat are essential to prevent contact. |
| Serious Eye Damage | H318 | Causes serious eye damage | Contact with eyes can lead to irreversible damage and blindness. Chemical splash goggles and/or a face shield are non-negotiable PPE. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All work must be conducted in a certified chemical fume hood. |
Source Data: PubChem, Sigma-Aldrich[3]
The causality behind these hazards is rooted in the chemical nature of amines. As bases, they react exothermically with the water present in tissues (skin, eyes, mucous membranes), leading to cell damage and chemical burns.[8][9] The respiratory irritation is a direct consequence of the compound's volatility and its irritating effect on the sensitive tissues of the lungs.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive safety posture requires translating hazard identification into concrete, actionable protocols. The following workflow is designed as a self-validating system to minimize exposure during routine laboratory use.
Experimental Workflow: From Storage to Waste
The following diagram outlines the mandatory workflow for handling this compound. Each step is a critical control point designed to prevent exposure and ensure containment.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
This protocol is mandatory for all personnel working with this compound.
-
Preparation and Engineering Controls: a. Confirm that a certified chemical fume hood is available and operational. The face velocity should be verified before starting work. b. Ensure an eyewash station and safety shower are accessible and unobstructed.[10] c. Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize movement in and out of the containment area.
-
Personal Protective Equipment (PPE): a. Eye Protection: Wear chemical splash goggles in combination with a full-face shield.[10] This dual protection is critical due to the H318 "Causes serious eye damage" classification. b. Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact.[11] c. Body Protection: A flame-resistant lab coat must be worn and fully fastened. Protective boots may be required depending on the scale of the work.[10][11]
-
Chemical Handling: a. All transfers, weighing, and reactions must be performed within the fume hood.[10][12] b. Use a closed or contained system whenever possible to prevent the generation of vapors or mists.[12] c. Avoid creating aerosols. When transferring, pour slowly and carefully. d. Keep the container tightly closed when not in use.[12][13]
-
Cleanup and Decontamination: a. All contaminated glassware should be rinsed with an appropriate solvent (e.g., isopropanol) within the fume hood before being removed for final cleaning. b. Wipe down the work surface of the fume hood with a suitable decontaminating solution after work is complete. c. Wash hands and forearms thoroughly with soap and water after removing gloves.[10][12]
Section 4: Emergency Response Procedures
Even with robust protocols, accidental exposures can occur. A clear, well-rehearsed emergency plan is essential.
Emergency Response Decision Tree
The following diagram provides a logical decision-making framework for responding to common laboratory emergencies involving this chemical.
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A Researcher's Technical Guide to Sourcing 5-(Dimethylamino)amylamine
An In-depth Guide for Scientists and Drug Development Professionals
Introduction: The Role of 5-(Dimethylamino)amylamine in Synthesis
This compound, also known as N¹,N¹-Dimethylpentane-1,5-diamine, is a linear aliphatic diamine featuring both a primary and a tertiary amine. This bifunctional nature makes it a valuable building block in organic synthesis. Its structural attributes are summarized below:
| Property | Value | Reference |
| CAS Number | 3209-46-9 | [1] |
| Molecular Formula | C₇H₁₈N₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Synonyms | N,N-Dimethyl-1,5-pentanediamine, N¹,N¹-Dimethylpentane-1,5-diamine | [1][3] |
In the context of drug discovery and medicinal chemistry, aliphatic amine chains are crucial components of many pharmacologically active molecules. The dimethylamino group, in particular, is a common pharmacophore found in numerous FDA-approved drugs, often used to modulate physicochemical properties like solubility and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[4] While not a final drug product itself, this compound serves as a versatile starting material or intermediate for constructing more complex molecules with potential therapeutic applications.[]
The Commercial Supplier Landscape
Sourcing high-quality reagents is a foundational step for reproducible and reliable research. This compound is available from a variety of chemical suppliers, ranging from large, broad-catalog companies to more specialized organic synthesis providers.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | AldrichCPR | Sold for early discovery research; analytical data is not collected by the supplier, and the buyer assumes responsibility for confirming identity and purity.[3] |
| Manchester Organics | 95% | Offers various pack sizes and provides contact for bulk quotes and MSDS.[6] |
| Matrix Scientific | Not specified | Distributed through Fisher Scientific; basic chemical properties are provided.[7] |
| Amerigo Scientific | Not specified | States that analytical data is not collected for the product; buyer is responsible for confirmation.[8] |
| BOC Sciences | Not specified | Lists potential applications, such as in labeling peptides for mass spectrometric analysis.[] |
| Various Marketplace Suppliers | 97-99% | Platforms like ChemicalBook list multiple traders and reagent companies, primarily from China, the US, and Germany, with varying stated purities.[9] |
Expert Insight: The variance in how suppliers present their product is significant. The "AldrichCPR" grade from Sigma-Aldrich, for instance, places the onus of quality control entirely on the researcher.[3] This is a critical consideration. For exploratory synthesis, this may be acceptable, but for later-stage development, GMP-compliant synthesis, or quantitative studies, a supplier providing a comprehensive Certificate of Analysis (CoA) is non-negotiable.
A Scientist's Workflow for Procurement and Quality Verification
Ensuring the identity and purity of a starting material is paramount to the integrity of any experiment. Simply ordering from a catalog is insufficient; a systematic approach to procurement and validation is required.
Decoding Supplier Documentation
Two documents are critical to this process: the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA).
-
Safety Data Sheet (SDS): This is the primary source of information on safe handling. For this compound, the SDS will detail significant hazards, including that it can be harmful if swallowed, causes skin irritation or burns, and can cause serious eye damage.[3][10][11] It also provides guidance on appropriate personal protective equipment (PPE), storage conditions (e.g., in a cool, well-ventilated place away from acids and strong oxidizing agents), and first-aid measures.[10][11]
-
Certificate of Analysis (CoA): The CoA is the supplier's attestation of quality for a specific batch. A robust CoA should include the lot number, test methods, specifications, and the actual test results.[12][13][14] For a chemical like this compound, key data points would include purity (typically by GC or HPLC), identity confirmation (by ¹H NMR or Mass Spectrometry), and appearance.[13]
Protocol: Independent Quality Control Verification
Given that some suppliers do not provide analytical data, and to ensure the highest level of scientific integrity, in-house verification is a critical step. Aliphatic amines lack a strong UV chromophore, making direct HPLC-UV detection difficult.[15] Therefore, analysis often requires derivatization or, more commonly, the use of mass spectrometry (HPLC-MS).[16][17]
Objective: To confirm the identity and estimate the purity of a received batch of this compound.
Methodology: HPLC-MS Analysis
-
Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.2 µm syringe filters
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound and dissolve it in 10 mL of 50:50 methanol/water.
-
Working Sample (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 methanol/water.
-
Filter the working sample through a 0.2 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: HPLC coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
MS Detection: ESI in positive ion mode. Monitor for the protonated molecule [M+H]⁺. For C₇H₁₈N₂, the expected m/z is approximately 131.15.
-
-
Data Analysis & Interpretation:
-
Identity Confirmation: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z ≈ 131.15).
-
Purity Estimation: Integrate the area of all peaks in the total ion chromatogram (TIC). The purity can be estimated as (Area of Main Peak / Total Area of All Peaks) x 100%. This provides a relative purity and is sufficient for confirming that the material is not grossly contaminated.
-
Safe Handling and Storage
Proper handling and storage are dictated by the chemical's hazardous properties.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[10] The material is listed as a combustible solid and should be kept away from heat, sparks, and open flames.[3][11] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[10]
-
First Aid: In case of contact, immediate action is crucial. For eye contact, rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[10] For skin contact, wash off with soap and plenty of water. If swallowed, do not induce vomiting and seek immediate medical advice.
References
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Bio-Techne. Certificate of Analysis (Citalopram - d4 hydrobromide). Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
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Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-l-alanine in Human Urine. CDC Stacks. Available from: [Link]
-
ResearchGate. Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Available from: [Link]
-
ResearchGate. (PDF) UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N -oxide, and β-methylamino- l -alanine in human urine. Available from: [Link]
-
PENTA s.r.o. N,N-Dimethylaniline Safety Data Sheet. Available from: [Link]
-
PubChem. This compound (C7H18N2). Available from: [Link]
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-
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-
Semantic Scholar. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]
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Characterizing the Thermal Stability and Degradation Profile of 5-(Dimethylamino)amylamine: A Proposed Research Framework
An In-depth Technical Guide
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with characterizing the thermal stability and degradation pathways of 5-(Dimethylamino)amylamine (CAS: 3209-46-9). As of this writing, specific literature detailing the thermal profile of this compound is not extensively available. Therefore, this guide adopts a first-principles approach, outlining a robust, multi-technique strategy to generate reliable and insightful data. The methodologies described herein are grounded in established principles of thermal analysis and analytical chemistry, providing a self-validating system for a thorough investigation.
Introduction: The Compound and the Imperative for Stability Analysis
This compound, with the molecular formula C₇H₁₈N₂, is an aliphatic diamine featuring both a primary and a tertiary amine functional group separated by a five-carbon chain.[1][2] Its structure suggests potential utility as a building block in pharmaceutical synthesis, as a curing agent, or in other specialized chemical applications.
For any of these applications, a comprehensive understanding of the molecule's thermal stability is paramount. Thermal degradation can lead to loss of product efficacy, the formation of potentially toxic byproducts, and process inefficiencies.[3] The presence of two distinct amine functionalities suggests multiple potential degradation pathways, making a thorough investigation essential for defining safe handling, storage, and processing parameters.
This guide outlines a logical, phased approach to this characterization, beginning with bulk thermal analysis and proceeding to the identification of specific degradation products and mechanisms.
Phase 1: Establishing the Macroscopic Thermal Profile
The initial phase of the investigation focuses on determining the temperatures at which significant thermal events occur. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is the foundational experiment for any thermal stability study.[4] It directly measures mass loss as a function of temperature, providing a clear and unambiguous indication of when the material begins to decompose or evaporate.[5] By running the experiment under both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can immediately differentiate between purely thermal degradation and oxidative degradation, which is a critical factor for real-world applications where exposure to air is common.[4]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Pipette approximately 5-10 mg of this compound into a standard aluminum or platinum TGA pan. Due to its expected liquid nature and volatility, a pinholed or vented lid is recommended to ensure controlled evaporation.
-
Atmosphere & Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[6]
-
-
Data Acquisition: Record the mass loss (%) and its first derivative (DTG, %/°C) as a function of temperature. The DTG curve is crucial for identifying the temperature of the maximum rate of decomposition.
-
Repeat Analysis: Perform a second experiment under an identical temperature program but using dry air as the purge gas to assess oxidative stability.
Caption: Workflow for TGA-based thermal stability screening.
The results from TGA should be summarized in a clear, comparative table.
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Interpretation |
| T_onset (Onset of Mass Loss, °C) | e.g., 175 °C | e.g., 160 °C | The temperature at which degradation begins. A lower onset in air indicates oxidative instability. |
| T_peak (Peak of DTG, °C) | e.g., 210 °C | e.g., 195 °C | The temperature of the maximum rate of decomposition. |
| Mass Loss Step 1 (%) | e.g., 85% | e.g., 88% | Corresponds to the primary decomposition event. |
| Residual Mass at 600 °C (%) | e.g., 2% | e.g., <1% | Indicates the amount of non-volatile residue (char). |
(Note: Data are illustrative and must be determined experimentally.)
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While TGA tracks mass loss, DSC measures heat flow, revealing endothermic and exothermic transitions.[7][8] This is crucial for identifying events like melting, boiling, and the energetic nature of decomposition (exothermic decompositions pose a greater safety risk).[9] For a volatile liquid like this compound, using hermetically sealed pans is a critical and non-negotiable step to prevent mass loss from evaporation, which would otherwise confound the measurement of the heat of vaporization and decomposition.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Dispense 2-5 mg of the sample into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid securely to prevent any leaks. Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere & Flow Rate: Maintain a nitrogen purge at 20-50 mL/min to ensure an inert environment.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 0 °C.
-
First Heat: Ramp from 0 °C to 250 °C (or a temperature just beyond the T_onset from TGA) at 10 °C/min.
-
Cool: Cool the sample back to 0 °C at 10 °C/min.
-
Second Heat: Ramp from 0 °C to 250 °C at 10 °C/min. This cycle helps to remove any thermal history and provides a cleaner baseline for observing transitions like the glass transition (Tg).
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature.
Caption: Workflow for DSC analysis using a heat-cool-heat cycle.
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Interpretation |
| Boiling | e.g., 180 °C | e.g., 185 °C | e.g., +350 J/g | Endothermic event corresponding to vaporization.[10] |
| Decomposition | e.g., 190 °C | e.g., 215 °C | e.g., -500 J/g | Exothermic event indicating an energetic breakdown of the molecule. |
(Note: Data are illustrative and must be determined experimentally.)
Phase 2: Elucidating Degradation Pathways and Products
Once the "what temperature" question is answered by TGA/DSC, the critical next step is to determine "what it turns into." This requires a hyphenated technique capable of separating and identifying the volatile and semi-volatile degradation products.
Expertise & Rationale: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal tool for this investigation. By pyrolyzing the sample at the specific decomposition temperatures identified in Phase 1, we can simulate the degradation process in a controlled manner. The resulting fragments are then separated by the GC column and identified by the MS, providing direct molecular evidence of the degradation pathways.[11]
-
Sample Preparation: Load a small, precise amount of this compound (typically µL scale) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to the T_peak identified by TGA (e.g., 210 °C). This ensures the most representative fragmentation pattern.
-
Perform a second run at a higher temperature (e.g., 300 °C) to investigate secondary degradation products.
-
-
GC-MS Conditions:
-
Injector: Interface the pyrolyzer directly with the GC inlet, typically held at ~250 °C.
-
Column: Use a mid-polarity column (e.g., DB-5ms) suitable for separating a wide range of amine and hydrocarbon fragments.
-
Oven Program: Start at a low temperature (~40 °C) and ramp to ~280 °C to elute all potential products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra against a reference library (e.g., NIST) and through manual interpretation of fragmentation patterns.
Caption: Py-GC-MS workflow for identifying thermal degradation products.
Hypothesized Degradation Pathways
Based on the structure of this compound, several degradation mechanisms can be postulated. The data from Py-GC-MS would serve to confirm or refute these hypotheses.
-
C-N Bond Cleavage: The simplest pathway involves the homolytic or heterolytic cleavage of carbon-nitrogen bonds, which are typically the weakest bonds in the molecule after C-H bonds. This could lead to the formation of smaller amines and alkyl radicals.
-
Hofmann-type Elimination: The tertiary amine group, in the presence of a proton source (even another amine molecule), could undergo an elimination reaction, leading to the formation of N,N-dimethylallylamine and other unsaturated products.
-
Intramolecular Cyclization: The primary amine could potentially attack the carbon alpha to the tertiary amine, leading to the formation of a substituted piperidine ring, a common reaction for 1,5-diamines.
Caption: Hypothesized degradation pathways for this compound.
Conclusion and Path Forward
This technical guide presents a robust and scientifically sound framework for the complete characterization of the thermal stability and degradation of this compound. By following this phased approach—first establishing the macroscopic thermal profile with TGA and DSC, and then elucidating the specific chemical changes with Py-GC-MS—a researcher can build a comprehensive and reliable dataset. This data is essential for determining safe operating limits, predicting shelf-life, understanding potential impurities, and ensuring the overall quality and safety of any process or product involving this compound.
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Methodological & Application
Application Notes and Protocols for 5-(Dimethylamino)amylamine in Catalysis
Introduction: Unveiling the Potential of an Asymmetric Diamine Ligand
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability. While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands often dominate the field, there is a growing appreciation for the utility of simpler, more economical nitrogen-based ligands.[1] Among these, diamines offer a compelling combination of strong σ-donation, straightforward synthesis, and tunable steric and electronic properties.
This guide focuses on 5-(dimethylamino)amylamine , also known as N',N'-dimethylpentane-1,5-diamine, a structurally intriguing yet underexplored ligand. Its asymmetry, featuring both a primary and a tertiary amine separated by a flexible five-carbon chain, presents unique opportunities for catalyst modulation. The primary amine serves as a robust initial anchor point to the metal center, while the tertiary amine can offer additional stabilization or electronic influence. The pentyl backbone allows for the formation of a stable seven-membered chelate ring with a metal center, a feature known to influence catalytic activity and stability.[2]
These application notes provide researchers, scientists, and drug development professionals with a technical overview and detailed protocols for utilizing this compound as a versatile ligand in key palladium- and ruthenium-catalyzed transformations. The protocols are designed as self-validating systems, with explanations grounded in established mechanistic principles to guide experimental design and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | [3] |
| CAS Number | 3209-46-9 | [3] |
| Molecular Formula | C₇H₁₈N₂ | [3][4] |
| Molecular Weight | 130.23 g/mol | [3][5] |
| Form | Solid | [5] |
| SMILES | CN(C)CCCCCN | [3][5] |
| InChIKey | ZQEQANWXEQSAGL-UHFFFAOYSA-N | [3][5] |
Application Note I: Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6] While often reliant on phosphine ligands, simpler amine-based systems can offer a cost-effective and highly efficient alternative, particularly in phosphine-sensitive applications.[1]
Causality of Ligand Selection
The choice of this compound in a phosphine-free Heck reaction is predicated on several key hypotheses:
-
Bidentate Chelation: The ligand can form a stable chelate with the palladium center, preventing palladium black precipitation and maintaining a catalytically active homogeneous species.[7]
-
Labile Coordination: The nitrogen-palladium bonds are sufficiently labile to allow for substrate and reagent coordination during the catalytic cycle.
-
Electronic Effects: The σ-donating character of the amine groups increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step.[8]
-
Flexibility: The pentyl chain provides flexibility, allowing the complex to adopt the necessary geometries throughout the catalytic cycle without imposing excessive strain.[9]
The proposed catalytic cycle for the Heck reaction facilitated by a generic bidentate nitrogen ligand is depicted below.
Sources
- 1. Transfer hydrogenation with a ferrocene diamide ruthenium complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Chelate ring size variations and their effects on coordination chemistry and catechol dioxygenase reactivity of iron(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase [mdpi.com]
- 4. Ruthenium(II) diphosphine/diamine/diimine complexes and catalyzed hydrogen-transfer to ketones | UBC Chemistry [chem.ubc.ca]
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- 7. N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Protocol for C-Terminal Peptide Modification using 5-(Dimethylamino)amylamine
Abstract
This document provides a comprehensive guide for the incorporation of 5-(Dimethylamino)amylamine at the C-terminus of a peptide using solid-phase peptide synthesis (SPPS). Polyamines are a class of molecules known to influence the biological activity of peptides by altering their charge, solubility, and membrane permeability.[1][2] Modifying a peptide's C-terminus with a polyamine-like moiety such as this compound can enhance pharmacokinetic properties, improve stability against enzymatic degradation, and potentially increase target affinity.[3] This guide details the rationale, step-by-step protocols for peptide synthesis, on-resin amidation, and final cleavage, as well as critical safety considerations for researchers in peptide chemistry and drug development.
Introduction and Scientific Rationale
Standard solid-phase peptide synthesis (SPPS) allows for the routine assembly of peptide chains.[4] Beyond the primary sequence, post-synthesis modifications are a powerful tool for creating peptides with enhanced therapeutic properties. The addition of polyamines or molecules with polyamine-like features is a strategy employed to improve the central nervous system (CNS) bioavailability of neuropeptides and to create analogues with improved pharmacological profiles.[1] The presence of both a primary and a tertiary amine in this compound provides a unique functional group for C-terminal modification. The primary amine serves as the nucleophile for amide bond formation with the peptide's C-terminal carboxyl group, while the distal dimethylamino group can alter the overall physicochemical properties of the final peptide, potentially improving membrane penetration and stability.[3]
This protocol is designed around the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The core peptide is first synthesized on a resin that allows for cleavage of the final product as a C-terminal carboxylic acid (e.g., Wang resin). Following the assembly of the desired amino acid sequence, the C-terminal carboxyl group is activated in situ and coupled directly to the primary amine of this compound. A final acid-mediated cleavage and deprotection step releases the C-terminally modified peptide from the solid support.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is essential for its proper use and for troubleshooting.
| Property | Value | Source |
| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | [5] |
| Molecular Formula | C₇H₁₈N₂ | [5] |
| Molecular Weight | 130.23 g/mol | [5] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 3209-46-9 | [5] |
Overall Experimental Workflow
The process is divided into three main stages: synthesis of the peptide backbone, on-resin C-terminal amidation, and final cleavage & deprotection.
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of the Peptide Backbone
This protocol outlines the manual synthesis of the desired peptide sequence on Wang resin using the Fmoc/tBu strategy.
Materials:
-
Wang Resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Solution: Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the Wang resin (1 eq.) in DMF within the reaction vessel for at least 30 minutes.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the Wang resin according to standard protocols (e.g., using DIC/DMAP). After loading, cap any unreacted hydroxyl groups.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of 20% piperidine solution and agitate for an additional 10 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. Add this activated solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 3-7 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3) to expose the N-terminal amine. This is optional but can be useful for purification and characterization. If the N-terminus is to remain protected (e.g., with an acetyl group), this step should be skipped and an N-terminal capping step performed instead.
-
Final Wash: Wash the resin thoroughly with DMF (5 times) followed by DCM (5 times) and dry the resin under vacuum for 1-2 hours.
Protocol 2: On-Resin C-Terminal Amidation
This protocol describes the crucial step of coupling this compound to the C-terminus of the resin-bound peptide.
Materials:
-
Peptidyl-Wang resin from Protocol 1
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Reagent Preparation: Prepare a coupling solution by dissolving this compound (10 eq.), HATU (10 eq.), and DIPEA (20 eq.) in anhydrous DMF. Use a sufficient volume to ensure the resin is fully solvated.
-
Resin Swelling: Swell the dried peptidyl-Wang resin from Protocol 1 in anhydrous DMF for 30 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the prepared coupling solution (from Step 1) to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 12-24 hours. The extended reaction time is recommended to ensure maximum coupling efficiency of the amine to the sterically hindered C-terminus on the solid support.[6]
-
Monitoring: There is no simple colorimetric test for this step. The reaction is typically assumed to go to completion with sufficient time and excess reagents.
-
Final Washing: After the incubation period, drain the coupling solution. Wash the resin extensively to remove all unreacted reagents and byproducts. A recommended washing sequence is:
-
DMF (5 times)
-
DCM (5 times)
-
Methanol (3 times)
-
DCM (5 times)
-
-
Drying: Dry the resin thoroughly under high vacuum for at least 4 hours to remove all residual solvents.
Sources
- 1. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Dimethylamino)amylamine in Proteomics Research
Introduction: The Pursuit of Deeper Proteome Coverage
In the landscape of mass spectrometry-based proteomics, the ability to identify and quantify thousands of proteins from complex biological samples is paramount. A significant challenge in "bottom-up" proteomics, where proteins are enzymatically digested into peptides for analysis, lies in the inherent physicochemical properties of the peptides themselves. Ionization efficiency and fragmentation patterns during tandem mass spectrometry (MS/MS) are highly variable and sequence-dependent, often leading to incomplete data and biased proteome coverage.
Chemical derivatization of peptides offers a powerful strategy to overcome these limitations. By introducing specific chemical moieties, we can normalize peptide behavior, enhance ionization, and direct fragmentation, ultimately leading to more robust and comprehensive proteomic analyses.[1][2][3] This guide introduces 5-(Dimethylamino)amylamine (DMAMA) , a versatile reagent for the chemical derivatization of peptides, and provides a detailed framework for its application in proteomics research.
DMAMA possesses a primary amine for covalent conjugation and a tertiary amine that acts as a fixed positive charge. This dual functionality makes it an excellent candidate for improving the mass spectrometric analysis of peptides.[4] This application note will detail the mechanism of action, provide a comprehensive protocol for peptide labeling with DMAMA, and discuss the expected outcomes for researchers, scientists, and drug development professionals.
Mechanism of Action: Enhancing Peptide Detectability
The utility of this compound in proteomics stems from its ability to be covalently attached to peptides, thereby imparting a tertiary amine group. This modification enhances the peptide's basicity, promoting protonation and increasing its charge state in the gas phase during electrospray ionization (ESI).[1][3] Higher charge states are beneficial for several reasons:
-
Improved Fragmentation: Peptides with higher charge states often fragment more efficiently and extensively upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), leading to richer and more informative MS/MS spectra.[1][5]
-
Increased Signal Intensity: By introducing a permanent positive charge, DMAMA can enhance the ionization efficiency of peptides, particularly those that do not contain basic residues like arginine or lysine, resulting in stronger signals in the mass spectrometer.[3][6]
-
Directed Fragmentation: The presence of the tertiary amine can influence fragmentation pathways, sometimes leading to more predictable and easily interpretable fragmentation patterns.[7]
To render DMAMA reactive towards the primary amines of peptides (the N-terminus and the ε-amine of lysine residues), it must first be activated. A common and effective method is to convert its primary amine into an N-hydroxysuccinimide (NHS) ester-reactive group.[8][9][] This is typically achieved by reacting DMAMA with a bifunctional crosslinker containing two NHS ester groups. The resulting DMAMA-linker conjugate can then readily react with peptide amines to form stable amide bonds.
Visualizing the Workflow
Caption: Overall workflow for DMAMA labeling of peptides for proteomic analysis.
Experimental Protocols
This section provides a detailed, two-part protocol for the preparation of an activated DMAMA-NHS ester reagent and its subsequent use for labeling peptides for mass spectrometry analysis.
Part 1: Synthesis of Activated DMAMA-NHS Ester Reagent
Rationale: To make this compound reactive with the primary amines on peptides, we will first react it with a homobifunctional NHS ester crosslinker, such as BS3 (bis(sulfosuccinimidyl)suberate). The reaction is performed with an excess of the crosslinker to favor the formation of a mono-adduct, where one end of the crosslinker reacts with DMAMA, leaving the other NHS ester group free to react with peptides.
Materials:
-
This compound (DMAMA)[11]
-
BS3 (bis(sulfosuccinimidyl)suberate) or other suitable homobifunctional NHS ester crosslinker
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[12]
-
Dry glassware
-
Magnetic stirrer and stir bar
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM solution of DMAMA in anhydrous DMF.
-
Prepare a 1 M solution of BS3 in anhydrous DMF.
-
Have neat TEA or DIPEA ready for use.
-
-
Reaction Setup:
-
In a dry glass vial equipped with a magnetic stir bar, add 1 mL of the 1 M BS3 solution (1 mmol).
-
Slowly add 1 mL of the 100 mM DMAMA solution (0.1 mmol) to the BS3 solution while stirring. This creates a 10-fold molar excess of BS3.
-
Add 20 µL of TEA or DIPEA to the reaction mixture to act as a base catalyst.[12]
-
-
Reaction Incubation:
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.
-
-
Storage of Activated Reagent:
-
The resulting solution contains the activated DMAMA-NHS ester. This reagent is sensitive to moisture and should be used immediately or aliquoted and stored under argon or nitrogen at -20°C for short-term storage.
-
Part 2: Labeling of Tryptic Peptides with Activated DMAMA-NHS Ester
Rationale: This protocol outlines the labeling of peptides generated from a typical "bottom-up" proteomics workflow. The activated DMAMA-NHS ester will react with the N-terminal α-amine and the ε-amine of lysine residues. The reaction is performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus nucleophilic.[9]
Materials:
-
Lyophilized tryptic peptides
-
1 M Triethylammonium bicarbonate (TEAB) buffer, pH 8.5
-
Activated DMAMA-NHS ester solution (from Part 1)
-
Anhydrous Acetonitrile (ACN)
-
5% Hydroxylamine solution (freshly prepared)
-
C18 solid-phase extraction (SPE) cartridges for desalting
-
Mass spectrometry-grade water and solvents
Protocol:
-
Peptide Resuspension:
-
Resuspend the lyophilized peptides in 100 µL of 100 mM TEAB buffer (pH 8.5). The peptide concentration should ideally be between 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add the activated DMAMA-NHS ester solution to the peptide solution. A 5- to 10-fold molar excess of the labeling reagent over the total amount of peptide is a good starting point. The final concentration of organic solvent (DMF) from the reagent solution should not exceed 30% (v/v). If needed, add ACN to improve solubility.
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add 10 µL of 5% hydroxylamine solution. Hydroxylamine will react with any remaining NHS ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with 10% trifluoroacetic acid (TFA) to a pH of 2-3.
-
Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions. This step removes excess labeling reagent, salts, and other reaction byproducts.
-
Elute the labeled peptides from the C18 cartridge and dry them down in a vacuum centrifuge.
-
-
Sample Storage:
-
The dried, DMAMA-labeled peptides can be stored at -80°C until LC-MS/MS analysis.
-
Mass Spectrometry Analysis and Expected Results
LC-MS/MS Parameters:
-
Resuspension: Reconstitute the dried, labeled peptides in a solution of 2% ACN and 0.1% formic acid for injection.
-
Chromatography: Use a standard reverse-phase chromatography setup suitable for proteomic analyses.
-
Mass Spectrometry:
-
MS1 Scan: Acquire full MS scans in the orbitrap or a similar high-resolution mass analyzer.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) method, selecting the most intense precursor ions for fragmentation. HCD is a suitable fragmentation method.
-
Data Analysis:
-
When setting up the database search, include a variable modification on lysine residues and peptide N-termini corresponding to the mass of the DMAMA-linker adduct.
-
The mass of the modification will be the mass of DMAMA (130.23 Da)[11] plus the mass of the crosslinker minus the mass of the NHS group that is displaced.
Expected Outcomes:
| Metric | Expected Outcome with DMAMA Labeling | Rationale |
| Peptide Identifications | Increased number of unique peptide identifications. | Improved fragmentation and signal intensity lead to higher quality MS/MS spectra, resulting in more confident database matches.[1][13] |
| Protein Identifications | Increased number of identified proteins. | More identified peptides lead to the identification of more proteins. |
| Sequence Coverage | Higher sequence coverage for identified proteins. | More extensive fragmentation along the peptide backbone provides more sequence information.[1] |
| Charge State Distribution | Shift towards higher charge states for peptides. | The addition of the basic tertiary amine group promotes multiple protonations.[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive labeling reagent due to hydrolysis. | Prepare the activated DMAMA-NHS ester fresh before each use. Ensure all solvents are anhydrous. |
| pH of the labeling reaction is too low. | Ensure the pH of the peptide solution is between 8.0 and 8.5. | |
| Presence of primary amine-containing buffers (e.g., Tris). | Use non-amine containing buffers like TEAB, HEPES, or phosphate buffer. | |
| Poor Peptide Recovery after Cleanup | Inefficient binding or elution from C18 material. | Ensure the sample is properly acidified before loading onto the C18 cartridge. Use the appropriate elution solvent. |
| Complex MS1 Spectra | Incomplete labeling or side reactions. | Optimize the molar excess of the labeling reagent and the reaction time. Ensure proper quenching of the reaction. |
Conclusion
This compound represents a promising and versatile tool for chemical proteomics. By derivatizing peptides to enhance their mass spectrometric properties, researchers can achieve deeper proteome coverage and more robust protein identification. The protocols outlined in this guide provide a solid foundation for implementing DMAMA-based labeling strategies in the laboratory. As with any chemical derivatization method, optimization of reaction conditions for specific sample types and experimental goals is encouraged to achieve the best possible results.
References
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Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC - NIH. [Link]
-
Charge derivatization of peptides for analysis by mass spectrometry. PubMed. [Link]
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Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link]
-
Derivatization of peptides for improved detection by mass spectrometry. Books. [Link]
-
Derivatization with pyrylium salts - secrets of science. University of Wrocław. [Link]
-
Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC - NIH. [Link]
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Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. PMC - NIH. [Link]
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What is the best way of labeling a short peptide without changing its structure too much?. ResearchGate. [Link]
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PSMtags improve peptide sequencing and throughput in sensitive proteomics. bioRxiv. [Link]
-
Complete chemical modification of amine and acid functional groups of peptides and small proteins. PMC - NIH. [Link]
-
Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. Matrix Science. [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Hydroxylamine derivatives used for the synthesis of primary... ResearchGate. [Link]
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A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. PubMed. [Link]
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The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]
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This compound. Amerigo Scientific. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-(Dimethylamino)amylamine as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-(dimethylamino)amylamine (CAS: 3209-46-9), a bifunctional building block with significant utility in the synthesis of pharmaceutical intermediates. We delve into the unique chemical properties of this diamine, highlighting the differential reactivity of its primary and tertiary amine functionalities. This document outlines core synthetic strategies, including N-acylation and reductive amination, and provides detailed, field-proven experimental protocols. The causality behind methodological choices is explained to ensure robust and reproducible outcomes. All data is presented to facilitate immediate application in a research and development setting.
Introduction: The Strategic Value of this compound
This compound, systematically named N',N'-dimethylpentane-1,5-diamine, is a linear five-carbon diamine featuring a primary amine at one terminus and a tertiary dimethylamine at the other.[1][2] This unique asymmetrical structure is the cornerstone of its utility in medicinal chemistry. The primary amine serves as a versatile nucleophilic handle for covalent modification and scaffold elongation, while the tertiary amine acts as a key basic center, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
The dimethylamino moiety is a well-established pharmacophore present in a multitude of FDA-approved drugs, contributing to activities ranging from antihistaminic to anticancer effects.[3] The pentyl chain provides a flexible spacer, allowing for optimal positioning of functional groups to interact with biological targets. This combination of features makes this compound a valuable starting material for creating diverse compound libraries aimed at various therapeutic targets, including serotonin transporters and cyclin-dependent kinases.[4][5]
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | PubChem[1] |
| CAS Number | 3209-46-9 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₇H₁₈N₂ | PubChem[1] |
| Molecular Weight | 130.23 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Key Hazards | H302: Harmful if swallowedH314/H315: Causes severe skin burns and irritationH318: Causes serious eye damageH335: May cause respiratory irritation | PubChem[1], Sigma-Aldrich |
| Storage Class | Combustible Solids | Sigma-Aldrich |
Core Synthetic Applications & Mechanistic Insights
The differential reactivity of the two amine groups allows for selective and predictable transformations. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site of reaction in most synthetic schemes.
Caption: Synthetic utility of this compound.
N-Acylation for Amide Synthesis
The formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, acid anhydride) is one of the most fundamental and reliable transformations in pharmaceutical synthesis.
-
Expert Insight: The choice of coupling agent is critical when using a free carboxylic acid. HATU or HBTU are often preferred for their efficiency and for minimizing side reactions.[6] When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, preventing the protonation and deactivation of the primary amine starting material.[7]
Reductive Amination for C-N Bond Elongation
Reductive amination is a powerful method for forming secondary amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
-
Expert Insight: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder than other hydrides like sodium borohydride and is particularly effective at reducing the protonated iminium ion intermediate, leading to higher yields and cleaner reactions. The reaction is often performed in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). This method is widely employed in the synthesis of complex molecules, including analogues of citalopram.[4]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for in-process monitoring and final product verification.
Protocol 1: Synthesis of N-(5-(dimethylamino)pentyl)benzamide via N-Acylation
This protocol details the reaction of this compound with benzoyl chloride to form a representative amide intermediate.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[7]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath. Add benzoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in DCM with 1% NH₄OH).
-
Workup: Once the reaction is complete, quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product, N-(5-(dimethylamino)pentyl)benzamide, using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of N-Benzyl-N',N'-dimethylpentane-1,5-diamine via Reductive Amination
This protocol describes the synthesis of a secondary amine intermediate using benzaldehyde.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.2 eq)
-
Anhydrous Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCE (~0.2 M) in a round-bottom flask, add benzaldehyde (1.0 eq) and a catalytic amount of acetic acid. Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography on silica gel.
-
Characterization: Verify the identity and purity of N-benzyl-N',N'-dimethylpentane-1,5-diamine by ¹H NMR and mass spectrometry.
Caption: General experimental workflow for N-acylation.
Representative Synthesis Data
The following table provides expected outcomes for the protocols described, assuming efficient execution. Actual yields may vary based on reaction scale and purity of reagents.
| Protocol | Starting Material (1.0 mmol) | Key Reagent (mmol) | Product | Theoretical Yield (mg) | Expected Yield (%) | Purity (LC-MS) |
| 1: N-Acylation | 130.2 mg | Benzoyl Chloride (1.05) | N-(5-(dimethylamino)pentyl)benzamide | 234.3 mg | 85-95% | >95% |
| 2: Reductive Amination | 130.2 mg | Benzaldehyde (1.0) | N-Benzyl-N',N'-dimethylpentane-1,5-diamine | 220.4 mg | 80-90% | >95% |
Conclusion
This compound is a high-value, versatile building block for the construction of complex pharmaceutical intermediates. Its bifunctional nature, with orthogonally reactive primary and tertiary amines, provides a robust platform for introducing diversity and tuning molecular properties. The protocols and insights provided in this guide offer a solid foundation for medicinal chemists to leverage this reagent in the discovery and development of novel therapeutics. The straightforward and high-yielding nature of its core reactions makes it an efficient tool for accelerating drug discovery programs.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Grov, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(21), 9346–9357. Available at: [Link]
-
Khan, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]
-
Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available at: [Link]
- Google Patents. (2012). A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
-
ResearchGate. (2018). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Retrieved from [Link]
-
Swathi, K., et al. (2020). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. In Nanoscience and Biotechnology for Environmental Applications (pp. 379-391). Springer. Available at: [Link]
-
Li, Z., et al. (2015). Dimethylamine as the Key Intermediate Generated in situ from Dimethylformamide (DMF) for the Synthesis of Thioamides. Beilstein Journal of Organic Chemistry, 11, 1721–1726. Available at: [Link]
-
Contesini, F. J., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5213. Available at: [Link]
-
Al-Amiery, A. A., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. Available at: [Link]
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Application Notes & Protocols: Synthesis of Functional Polyamides Using 5-(Dimethylamino)amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Tertiary Amines in Polyamide Backbones
Polyamides are a cornerstone of polymer science, valued for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] Traditionally, the synthesis of simple aliphatic or aromatic polyamides has dominated the field, leading to materials like Nylon and Kevlar.[4][5] However, the evolving demands of advanced materials, particularly in the biomedical and specialty materials sectors, necessitate the design of "smart" or functional polymers. The incorporation of functional groups into the polymer backbone can significantly alter the material's properties, enabling applications ranging from drug delivery to advanced coatings.[6][7][8]
5-(Dimethylamino)amylamine, also known as N¹,N¹-dimethyl-1,5-pentanediamine, is a diamine monomer that introduces a pendant tertiary amine group into the polyamide chain. This functional group imparts unique characteristics to the resulting polymer. The tertiary amine can act as a proton sponge, making the polyamide pH-responsive. This property is highly desirable in applications such as drug delivery systems, where a change in pH can trigger the release of a therapeutic agent. Furthermore, the tertiary amine can be quaternized to create permanently charged polycations, which can be used for gene delivery or as antimicrobial surfaces. The presence of the dimethylamino group can also disrupt the extensive hydrogen bonding typically found in polyamides, potentially improving solubility and processability.[9]
This document provides a comprehensive guide to the synthesis of polyamides using this compound. It covers the fundamental chemistry, detailed experimental protocols, characterization techniques, and troubleshooting advice, grounded in established principles of step-growth polymerization.[4][10]
Section 1: The Chemistry of Polyamide Formation with a Functional Diamine
The synthesis of polyamides from a diamine and a diacyl chloride is a classic example of step-growth polymerization, specifically a polycondensation reaction.[4][5][10] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine groups of the diamine attack the electrophilic carbonyl carbons of the diacyl chloride.[4] This reaction is typically fast and results in the formation of an amide bond and a molecule of hydrochloric acid (HCl) as a byproduct.[11][12]
When using this compound, the two primary amine groups at the 1 and 5 positions readily participate in the polymerization. The tertiary amine group at the 5-position, being less nucleophilic and sterically hindered, does not participate in the main chain formation. It remains as a pendant functional group along the polyamide backbone.
To drive the reaction to completion and achieve high molecular weight polymers, the HCl byproduct must be neutralized.[11][12] This is typically accomplished by adding a base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine, to the reaction mixture. The choice of reaction conditions, such as solvent, temperature, and stirring rate, is crucial for controlling the polymerization process and the properties of the final polymer. Interfacial polymerization, where the diamine and diacyl chloride are dissolved in two immiscible liquids, is a common and effective method for synthesizing polyamides at room temperature.[11]
Reaction Mechanism: Polyamide Synthesis
Caption: Step-by-step experimental workflow.
Section 3: Characterization of the Functional Polyamide
Proper characterization is essential to confirm the successful synthesis of the polyamide and to understand its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer.
-
Expected Peaks:
-
N-H stretch (secondary amide): A broad peak around 3300 cm⁻¹. [13] * C-H stretch (aliphatic): Peaks in the range of 2850-2950 cm⁻¹. [14] * C=O stretch (amide I band): A strong, sharp peak around 1640 cm⁻¹. [14][15] * N-H bend (amide II band): A peak around 1540 cm⁻¹. [15] * C-N stretch (dimethylamino group): Peaks in the 1000-1250 cm⁻¹ region.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's structure and confirm the incorporation of the this compound monomer.
-
Expected ¹H NMR Signals (in a suitable solvent like DMSO-d₆):
-
Signals corresponding to the protons of the polyamide backbone.
-
A characteristic singlet for the methyl protons of the dimethylamino group.
-
Signals for the methylene protons adjacent to the nitrogen atoms.
-
-
Typical Characterization Data
| Characterization Technique | Expected Result | Significance |
| FTIR | Presence of characteristic amide I and II bands. | Confirms the formation of amide linkages. |
| N-H stretching band. | Indicates the presence of secondary amides in the backbone. | |
| ¹H NMR | Signals corresponding to the polymer backbone and a distinct singlet for the N(CH₃)₂ group. | Confirms the incorporation of the this compound monomer. |
| Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn) and polydispersity index (PDI). | Provides information on the molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). | Characterizes the thermal properties of the polyamide. [16] |
| Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature. | Assesses the thermal stability of the polymer. [13] |
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Brittle Polymer | Impure monomers or solvents. | Use high-purity, anhydrous reagents and solvents. |
| Incorrect stoichiometry of monomers. | Ensure a 1:1 molar ratio of diamine to diacyl chloride. | |
| Inefficient stirring or mixing. | For solution polymerization, ensure vigorous stirring. For interfacial, ensure a stable interface. | |
| Polymer is Insoluble in Common Solvents | High degree of crystallinity and/or cross-linking. | Try alternative solvents such as formic acid or m-cresol. [12]Consider modifying the polymer structure to include more flexible linkages. [9] |
| Side reactions causing cross-linking. | Control the reaction temperature and ensure the absence of multifunctional impurities. | |
| Broad Molecular Weight Distribution (High PDI) | Poor control over the polymerization reaction. | Optimize reaction conditions (temperature, monomer addition rate). |
| Presence of monofunctional impurities. | Purify monomers before use. |
Conclusion
The synthesis of functional polyamides using this compound offers a versatile platform for creating materials with tailored properties for a variety of advanced applications. The pendant tertiary amine group provides a handle for tuning pH-responsiveness, solubility, and charge characteristics. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully synthesize and characterize these promising functional polymers.
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
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Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials. ResearchGate. Available at: [Link]
-
Interfacial Polymerization. MIT OpenCourseWare. Available at: [Link]
-
Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. ResearchGate. Available at: [Link]
-
FTIR spectrum of the polyamide. ResearchGate. Available at: [Link]
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Effects of Polyetheramine on the Properties of Polyamide 6. SciTechnol. Available at: [Link]
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Synthesis and characterization of polyurethane-urea-amide based on functionalized polystyrene. Taylor & Francis Online. Available at: [Link]
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FTIR spectroscopic characterization of structural changes in polyamide-6 fibers during annealing and drawing. ResearchGate. Available at: [Link]
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Synthesis of Polyamides from . YouTube. Available at: [Link]
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Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. PubMed. Available at: [Link]
-
N-methyl-N'-[5-(methylamino)pentyl]pentane-1,5-diamine. PubChem. Available at: [Link]
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1,5-Pentanediamine, 2-methyl-N1,N5-bis(1-methylethyl)- - Substance Details. US EPA. Available at: [Link]
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- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. books.rsc.org [books.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 16. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical methods for the quantification of 5-(Dimethylamino)amylamine
Application Note: Quantitative Analysis of 5-(Dimethylamino)amylamine
Abstract: This guide provides a detailed overview and validated protocols for the quantitative analysis of this compound (5-DMAA), a diamine of interest in chemical synthesis and pharmaceutical development. Due to its physicochemical properties—specifically its high polarity and lack of a native chromophore—direct analysis can be challenging. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, detailed step-by-step protocols, and method validation considerations are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of 5-DMAA
This compound (IUPAC Name: N',N'-dimethylpentane-1,5-diamine) is an aliphatic diamine with the molecular formula C₇H₁₈N₂.[1] Its structure contains both a primary and a tertiary amine, making it a versatile building block in organic synthesis. The accurate quantification of 5-DMAA is critical for process control, quality assurance of final products, and impurity profiling in pharmaceutical ingredients.
The primary analytical hurdles for 5-DMAA are:
-
Poor Retention: Its high polarity makes it difficult to retain on conventional reversed-phase HPLC columns.[2]
-
Lack of UV Absorbance: The molecule does not possess a chromophore, precluding direct detection by UV-Vis spectrophotometry, a common HPLC detector.[3]
-
Potential for Peak Tailing: The basic amine groups can interact with active sites on chromatographic columns and systems, leading to poor peak shape.
To overcome these challenges, specific analytical strategies are required. This guide explores the most effective approaches, providing both the "how" and the "why" for each method.
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection
This is a classic and highly effective approach for quantifying aliphatic amines. The core principle involves chemically modifying the 5-DMAA molecule to attach a fluorescent tag. This derivatization step fundamentally alters the analyte's properties, making it amenable to reversed-phase chromatography and highly sensitive fluorescence detection.
Principle and Rationale
Derivatization serves two primary purposes:
-
Enhanced Detectability: A fluorophore is introduced, allowing for detection at picogram levels, far surpassing the sensitivity of UV detection.
-
Improved Chromatography: The addition of a large, hydrophobic derivatizing agent increases the molecule's hydrophobicity, leading to better retention and separation on a C18 column.
Choice of Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice for primary and secondary amines.[4][5] It reacts rapidly under mild basic conditions to form a stable, highly fluorescent derivative.[5] Dansyl chloride is another versatile option that yields fluorescent derivatives with high ionization efficiency, making it suitable for both fluorescence and subsequent MS analysis.[6][7] For this protocol, we will focus on FMOC-Cl due to its widespread use and the stability of its derivatives.[5]
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 5-DMAA via FMOC-Cl derivatization.
Detailed Protocol: HPLC-FLD
Reagents and Materials:
-
This compound (purity ≥98%)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric Acid, Sodium Hydroxide (for buffer preparation)
-
Glycine (for quenching)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
Procedure:
-
Buffer and Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of ultrapure water. Adjust pH to 9.0 with 1 M NaOH.
-
FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Quenching Solution (0.1 M Glycine): Dissolve 0.75 g of glycine in 100 mL of ultrapure water.
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-DMAA standard and dissolve in 10 mL of 50:50 methanol/water.
-
Working Standards (1-1000 ng/mL): Perform serial dilutions of the stock solution with 50:50 methanol/water to create a calibration curve series.
-
-
Derivatization Protocol:
-
In a microcentrifuge tube, combine 100 µL of the standard solution or sample.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of 15 mM FMOC-Cl solution.
-
Vortex immediately for 30 seconds and let it react for 10 minutes at room temperature.
-
Add 100 µL of 0.1 M Glycine solution to quench the reaction by consuming excess FMOC-Cl. Vortex again.
-
Filter the resulting solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate selectivity and sensitivity, LC-MS/MS is the gold standard. This technique can often quantify 5-DMAA directly without derivatization, simplifying sample preparation and reducing potential sources of error.[8]
Principle and Rationale
The method relies on the unique mass-to-charge ratio (m/z) of the analyte and its characteristic fragmentation pattern.
-
Chromatography: While a C18 column can be used, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often superior for retaining small, polar amines like 5-DMAA without derivatization.[2] This provides necessary separation from matrix components.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the amine functional groups are readily protonated to form a positive ion ([M+H]⁺).
-
Detection: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule) is selected and fragmented, and one or two specific product ions are monitored. This precursor-product transition is a unique signature of the analyte, providing exceptional specificity and eliminating interferences.
Experimental Workflow Diagram
Caption: Workflow for direct LC-MS/MS analysis of 5-DMAA.
Detailed Protocol: LC-MS/MS
Reagents and Materials:
-
As per Method 1, excluding derivatization and quenching reagents.
-
Ammonium formate (LC-MS grade).
Procedure:
-
Sample Preparation:
-
For simple aqueous matrices: A "dilute-and-shoot" approach is often sufficient.[9] Dilute the sample 1:1 with the initial mobile phase conditions.
-
For complex matrices (e.g., plasma, tissue homogenate): Perform a protein precipitation. Add 3 parts of cold acetonitrile to 1 part sample, vortex, and centrifuge at >10,000 x g for 10 minutes.[8] Collect the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-9 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Parameters (MRM):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 360 °C.[10]
-
MRM Transitions for 5-DMAA (C₇H₁₈N₂; MW: 130.23):
-
Precursor Ion [M+H]⁺: m/z 131.2
-
Product Ion 1 (Quantifier): To be determined by infusion and fragmentation (e.g., loss of dimethylamine, m/z 86.1).
-
Product Ion 2 (Qualifier): To be determined (e.g., a smaller fragment, m/z 58.1).
-
-
Collision Energy (CE): Optimize for each transition (typically 10-30 eV).
-
Typical Method Performance
While specific data for 5-DMAA is not published, performance can be extrapolated from similar amine analyses.[8][10][11]
| Parameter | Expected Performance (LC-MS/MS) |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. While less common than LC-based methods for this type of analyte, it can be effective, particularly with derivatization to improve volatility and peak shape. Headspace GC-MS can be an excellent choice for analyzing 5-DMAA in complex matrices like soil or water, as it analyzes the volatile components without injecting the non-volatile matrix.[12]
Principle and Rationale
The sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase. Derivatization (e.g., silylation) is often required to block the active amine protons, reducing column interactions and improving thermal stability. Detection by MS provides definitive identification from the compound's electron ionization (EI) fragmentation pattern.
Experimental Workflow Diagram
Caption: Conceptual workflow for GC-MS analysis of 5-DMAA.
Protocol Outline: GC-MS
-
Sample Preparation: Extract 5-DMAA into an organic solvent. Evaporate to dryness and reconstitute in a silylation agent (e.g., BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes.
-
GC Column: Mid-polarity column (e.g., DB-5ms or equivalent).
-
Temperature Program: Start at 80 °C, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (70 eV). Scan from m/z 40-400 or use Selected Ion Monitoring (SIM) for target ions of the derivatized 5-DMAA for enhanced sensitivity.
Summary and Method Comparison
The choice of analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, available equipment, and sample throughput.
| Feature | HPLC-FLD (with Derivatization) | LC-MS/MS (Direct) | GC-MS (with Derivatization) |
| Selectivity | Good | Excellent | Very Good |
| Sensitivity | Very Good | Excellent | Good |
| Sample Prep | More complex (derivatization) | Simple to moderate | Moderate (derivatization) |
| Throughput | Moderate | High | Moderate |
| Cost | |||
| Best For | Routine QC, high sensitivity without MS | Complex matrices, low-level quantification, confirmation | Volatility-based analysis, headspace |
References
-
Shen, H., He, M., Liu, H., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 879(24), 2481-2488. [Link]
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Galan, M.C., et al. (1997). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 35(6), 259-264. [Link]
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Amerigo Scientific. This compound. Product Page. [Link]
-
Zhang, Y., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry Insights, 7, 57-68. [Link]
-
Ma, X., et al. (2010). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Chinese Journal of Analytical Chemistry, 38(5), 731-734. [Link]
-
Stals, P. J., et al. (2005). Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose. Analytical Chemistry, 77(9), 2948-59. [Link]
-
Teerlink, T., et al. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 269-76. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. Application Note. [Link]
-
Wang, J., et al. (2015). Ultrasound-assisted dispersive liquid-liquid microextraction combined with derivatization and capillary electrophoresis for the determination of aliphatic amines in aquatic products. Analytical Methods, 7, 7349-7355. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3465925, this compound. [Link]
-
PubChemLite. This compound (C7H18N2). [Link]
-
SCIEX. LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. Application Note. [Link]
-
Chen, G. Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Rane, S., et al. Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu Application Note. [Link]
-
Bloomer, R. J., et al. (2013). Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. Journal of the International Society of Sports Nutrition, 10(1), 49. [Link]
-
ResearchGate. (PDF) Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Dimethylamine GC-MS (Non-derivatized). [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 5-(Dimethylamino)amylamine and its Derivatives
Abstract: This document provides a comprehensive guide to the analysis of 5-(dimethylamino)amylamine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It details protocols for sample preparation, derivatization, and GC-MS instrument parameters. Furthermore, it offers insights into the expected fragmentation patterns and data interpretation, equipping researchers, scientists, and drug development professionals with the necessary knowledge for the robust and reliable quantification of these compounds.
Introduction
This compound, also known as N',N'-dimethylpentane-1,5-diamine, is a diamine containing both a primary and a tertiary amine functional group.[1] Its structure makes it a versatile building block in organic synthesis and a compound of interest in various research and industrial applications, including as a scrubbing solvent for acid gases and in the labeling of peptides for enhanced mass spectrometric analysis.[] The analysis of such aliphatic amines by Gas Chromatography (GC) can be challenging due to their high polarity and low volatility, which often leads to poor peak shapes and inaccurate quantification.[3]
Derivatization is a critical step to convert these polar amines into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[3][4] This application note outlines a detailed methodology for the successful GC-MS analysis of this compound, focusing on a common and effective derivatization technique.
Principles of Analysis
The analytical workflow is centered around derivatizing the amine functional groups to make the analyte amenable to GC separation and subsequent detection and identification by mass spectrometry.
Derivatization
The primary amine group of this compound is the main target for derivatization. Acylation, the introduction of an acyl group, is a widely used procedure for the GC analysis of primary and secondary amines as it increases volatility and improves chromatographic performance.[5] Common acylating agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents react with the active hydrogen on the primary amine to form a stable amide. The tertiary amine group in this compound does not react under these conditions.
DOT Script for Derivatization Reaction
Caption: Derivatization of this compound with an acylating agent.
Gas Chromatography (GC) Separation
The derivatized analyte is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The choice of the GC column is critical for achieving good resolution. A mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is generally suitable for the analysis of derivatized amines.
Mass Spectrometry (MS) Detection and Identification
Following separation in the GC column, the analyte enters the mass spectrometer. In the ion source, typically operating in electron ionization (EI) mode, the molecules are bombarded with high-energy electrons. This process leads to the formation of a positively charged molecular ion (M•+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured by the mass analyzer, generating a mass spectrum that serves as a chemical fingerprint for the compound. The presence of nitrogen in an amine is indicated by its odd molecular weight, leading to an odd m/z for the molecular ion.[6]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of the anhydrous solvent to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte. For solid samples, a suitable extraction solvent should be used, followed by filtration and concentration. The final sample should be in a volatile, anhydrous solvent.
Derivatization Protocol
-
Pipette 100 µL of the standard or sample solution into a reaction vial.
-
Add 200 µL of the anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of TFAA to the vial.
-
Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature.
-
(Optional but recommended) Gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable injection solvent (e.g., ethyl acetate).
-
Inject 1 µL of the final solution into the GC-MS system.
DOT Script for Experimental Workflow
Caption: Overall workflow for the GC-MS analysis of this compound.
GC-MS Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 70°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Final Hold: 5 min | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40 - 500 |
| Scan Mode | Full Scan |
Data Analysis and Interpretation
Expected Mass Spectrum of Derivatized this compound
The TFAA-derivatized this compound will have a molecular weight of 226.26 g/mol . The mass spectrum is predicted to exhibit characteristic fragmentation patterns for aliphatic amines.
-
Molecular Ion (M•+): A peak at m/z 226 may be observed, though it could be weak or absent, which is common for long-chain amines.[6]
-
Alpha-Cleavage: The most significant fragmentation in amines typically occurs at the C-C bond alpha to the nitrogen atom. For the tertiary amine end, cleavage of a methyl group would result in a fragment at [M-15]+ (m/z 211).
-
Beta-Cleavage: Cleavage beta to the nitrogen is also a dominant fragmentation pathway.[6]
-
For the tertiary amine, cleavage of the Cα-Cβ bond in the pentyl chain would produce a stable iminium ion at m/z 58 ([CH2=N(CH3)2]+). This is often the base peak for N,N-dimethylalkylamines.
-
For the derivatized primary amine end, cleavage can also occur.
-
-
Other Fragments: A series of fragment ions resulting from the cleavage of the alkyl chain will also be present, typically with a difference of 14 amu (CH2).
Predicted Fragmentation of TFAA-Derivatized this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 226 | [C9H15F3N2O]•+ | Molecular Ion |
| 211 | [C8H12F3N2O]+ | Loss of •CH3 (Alpha-cleavage) |
| 58 | [C3H8N]+ | [CH2=N(CH3)2]+ (Beta-cleavage, likely base peak) |
Conclusion
The protocol described in this application note provides a robust and reliable method for the analysis of this compound and its derivatives by GC-MS. Proper sample preparation and derivatization are crucial for achieving accurate and reproducible results. The provided GC-MS parameters and interpretation of the mass spectral data will aid researchers in the successful identification and quantification of this compound in various matrices.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3465925, this compound. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H18N2). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. (n.d.). huan jing ke xue= Huanjing kexue, 34(12), 4813–4817.
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
- Mielniczek, N., Wodyk, E., & Wardencki, W. (2012). Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes.
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
- Kamal, M. M., Liyana, M., & Rashid, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods (Basel, Switzerland), 9(1), 51.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599833, 1,5-Pentanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-. Retrieved from [Link]
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- Das, R., & Roy, S. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
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HPLC purification protocol for 5-(Dimethylamino)amylamine products
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification for 5-(Dimethylamino)amylamine Products
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The purification of this compound and its related products presents a significant analytical challenge due to the molecule's high polarity, basicity, and lack of a native UV chromophore. Standard reverse-phase HPLC methods often fail to provide adequate retention or sensitivity. This document, authored for the advanced researcher, provides a comprehensive guide to developing robust HPLC purification protocols. We will explore the fundamental principles of various chromatographic modes, detail advanced detection strategies, and provide validated, step-by-step protocols. The causality behind each experimental choice is explained to empower scientists to not only replicate these methods but also to adapt and optimize them for their specific product matrix.
The Analytical Challenge: Understanding this compound
This compound is a small aliphatic diamine. Its physicochemical properties dictate the strategy for its purification:
-
High Polarity: Poorly retained on traditional non-polar stationary phases like C18.[1][2]
-
Strong Basicity (pKa ~10): The presence of two amine groups means the molecule is fully protonated and carries a positive charge in acidic mobile phases. This property can be exploited for ion-exchange interactions but can also lead to problematic peak tailing on silica-based columns due to interaction with residual silanols.
-
Lack of Chromophore: The molecule does not absorb light in the typical UV-Vis range (200-400 nm), rendering standard UV detectors ineffective for direct detection.[3]
These challenges necessitate a departure from conventional RP-HPLC methodologies and an embrace of alternative separation and detection techniques.
Principles of Separation: Selecting the Right Chromatographic Mode
The choice of HPLC mode is the most critical decision in developing a purification protocol. The selection should be driven by the specific impurities present in the sample and the desired purity of the final product.
Ion-Exchange Chromatography (IEC)
IEC is a powerful technique for separating charged molecules, making it highly suitable for amines.[4] The principle relies on the reversible interaction between the positively charged amine (at a pH below its pKa) and a negatively charged stationary phase (cation-exchange).
-
Mechanism: The protonated this compound displaces counter-ions on the stationary phase. Elution is achieved by increasing the ionic strength (salt concentration) or altering the pH of the mobile phase to neutralize the analyte or the stationary phase.
-
Stationary Phases: Strong or weak cation-exchange columns are used. Modern columns are often polymer-based or specially coated silica to withstand a wide pH range and minimize secondary interactions.[5][6] High-capacity cation exchange columns are particularly effective for separating amines.[7]
-
Advantages: High selectivity for charged species and the ability to handle high ionic strength matrices.[6]
Mixed-Mode Chromatography (MMC)
MMC is an advanced technique that utilizes a stationary phase with multiple functionalities, typically combining reverse-phase (hydrophobic) and ion-exchange (ionic) characteristics.[8][9] This dual-interaction mechanism provides unique selectivity and is exceptionally effective for retaining and separating polar, charged compounds that are problematic in single-mode chromatography.[10][11]
-
Mechanism: Retention is governed by a combination of hydrophobic interactions with the alkyl chains and electrostatic interactions with the embedded ion-exchange groups.[8] This allows for fine-tuning of selectivity by adjusting both the organic solvent content and the ionic strength/pH of the mobile phase.[11]
-
Stationary Phases: Common MMC phases include C18 with embedded anion or cation exchangers. For amines, a reverse-phase/cation-exchange column is ideal.
-
Advantages: Superior retention and resolution for polar analytes, reduced need for ion-pairing reagents, and the ability to separate compounds with subtle differences in both polarity and charge.[11]
Reverse-Phase (RP) HPLC: Overcoming the Challenges
While standard RP-HPLC is challenging, it can be adapted using two primary strategies:
-
Ion-Pairing Chromatography: An ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) is added to the mobile phase.[12] This reagent contains a hydrophobic tail and an ionic head group that is oppositely charged to the analyte. It pairs with the protonated amine, forming a neutral, more hydrophobic complex that can be retained on a standard C18 column.[13]
-
Pre-Column Derivatization: The amine is chemically modified before injection to attach a molecule (a "tag") that has strong UV absorbance or fluorescence.[3][14][15] This not only solves the detection issue but also typically increases the hydrophobicity of the analyte, improving its retention in RP-HPLC.
Detection Strategies: Making the Invisible, Visible
Effective detection is paramount for accurate quantification and fraction collection.
Universal Detectors: ELSD and CAD
For label-free analysis, universal detectors that do not rely on the optical properties of the analyte are required.[16]
-
Evaporative Light Scattering Detector (ELSD): The column eluent is nebulized into an aerosol, and the mobile phase is evaporated in a heated drift tube, leaving behind fine particles of the non-volatile analyte.[17] A light beam is passed through the particle stream, and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.[17][18] ELSD is compatible with gradient elution and can detect any compound that is less volatile than the mobile phase.[16][17]
-
Charged Aerosol Detector (CAD): CAD operates similarly to ELSD in that it involves nebulization and solvent evaporation.[19] However, after evaporation, the analyte particles are charged by a stream of ionized nitrogen gas. The charged particles are then transferred to a collector where their aggregate charge is measured by a highly sensitive electrometer.[19] CAD is also a mass-sensitive detector and is known for its high sensitivity and consistent response for non-volatile analytes.[20][21]
Derivatization for UV-Visible or Fluorescence Detection
Derivatization is a robust strategy when universal detectors are unavailable. The primary amine groups of this compound are nucleophilic and react readily with various derivatizing agents.
-
Common Reagents:
-
Benzoyl Chloride: Reacts with amines to form benzamides, which have strong UV absorbance around 254 nm.[3][22]
-
Dansyl Chloride: Forms highly fluorescent dansyl-derivatives, enabling extremely sensitive detection with a fluorescence detector (FLD).[14]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[23][24] This reaction is rapid and can often be automated online.[24]
-
9-fluorenylmethyl chloroformate (FMOC): Forms stable, highly fluorescent derivatives that can be separated by RP-HPLC.[25]
-
Experimental Workflows and Protocols
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Decision workflow for selecting an appropriate HPLC purification strategy.
Protocol 1: Mixed-Mode Chromatography with Universal Detection
This protocol is recommended for its superior retention, resolution, and direct (label-free) detection capabilities.
-
Principle: Combines hydrophobic and cation-exchange interactions to achieve separation. Detection is performed using an ELSD or CAD.[10][11]
-
Instrumentation: HPLC system with gradient capability, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Methodology:
-
Column: Mixed-Mode Cation-Exchange Column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Dissolve the crude product in Mobile Phase A to a concentration of approximately 1-2 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
Parameter Setting Flow Rate 1.0 mL/min Column Temp. 40 °C Injection Vol. 10 µL Gradient 5% to 60% B over 15 minutes Hold at 60% B for 3 minutes Return to 5% B over 1 minute | | Equilibrate at 5% B for 5 minutes |
-
Detector Settings (ELSD Example):
Parameter Setting Drift Tube Temp. 50 °C Nebulizer Gas Nitrogen | Gas Pressure | 1.5 bar |
Causality:
-
The mixed-mode column provides dual retention mechanisms, essential for retaining the polar amine.[11]
-
TFA serves as an ion-pairing agent and acidifies the mobile phase, ensuring the amine is protonated for cation-exchange interaction.[11]
-
The water/acetonitrile gradient elutes compounds based on increasing hydrophobicity.
-
ELSD/CAD is necessary as the analyte-TFA pair has no reliable UV absorbance.[18][20]
Protocol 2: Ion-Exchange Chromatography with Conductivity Detection
A classic and robust method for amine analysis, particularly if a universal detector is not available and derivatization is undesirable.[4][5]
-
Principle: Separation based on charge using a cation-exchange column, with detection via changes in eluent conductivity.[4]
-
Instrumentation: Ion Chromatography (IC) system or an HPLC system equipped with a conductivity detector.
Methodology:
-
Column: Cation-Exchange Column (e.g., Dionex IonPac CS19, 4 x 250 mm).[6]
-
Eluent: 35 mM Sulfuric Acid.
-
Sample Preparation: Dilute the sample in ultrapure water to a concentration of 10-50 µg/mL. Filter through a 0.22 µm IC-grade syringe filter.
-
IC Conditions:
Parameter Setting Flow Rate 1.0 mL/min Column Temp. 35 °C Injection Vol. 20 µL Run Type Isocratic | Detection | Suppressed Conductivity |
Causality:
-
The cation-exchange column is the primary mode for separating amines based on their positive charge.[4][6]
-
A simple acidic eluent (sulfuric acid) is sufficient to elute the protonated amines.[6][26]
-
Conductivity detection is a universal method for ionic species and is well-established for amine analysis in ion chromatography.[4]
Protocol 3: RP-HPLC with Pre-Column Derivatization and UV Detection
This protocol is a viable alternative when only standard HPLC-UV systems are available. It transforms the analyte to make it suitable for both reverse-phase separation and UV detection.
-
Principle: The amine is derivatized with benzoyl chloride. The resulting benzamide is more hydrophobic and contains a strong UV chromophore, allowing separation on a C18 column and detection at 254 nm.[3][22][27]
Caption: Workflow for pre-column derivatization with benzoyl chloride.
Methodology:
-
Derivatization: a. To 100 µL of sample solution, add 300 µL of 2N NaOH and 5 µL of benzoyl chloride.[22] b. Vortex vigorously and incubate for 20 minutes at room temperature. c. Stop the reaction by adding 500 µL of saturated NaCl solution. d. Extract the benzoylated derivatives with 500 µL of chloroform or diethyl ether.[22] e. Centrifuge to separate phases. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase mixture.
-
Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
HPLC Conditions:
Parameter Setting Flow Rate 1.0 mL/min Column Temp. 35 °C Injection Vol. 20 µL Detection UV at 254 nm[3][28] Gradient 50% to 90% B over 20 minutes Hold at 90% B for 5 minutes | | Return to 50% B and equilibrate |
Causality:
-
Derivatization with benzoyl chloride adds a hydrophobic benzoyl group, which allows for strong retention on a C18 column.[3][22]
-
The attached aromatic ring provides a strong chromophore for reliable UV detection at 254 nm.[3]
-
A standard water/methanol gradient is effective for eluting the derivatized, non-polar product.[3]
Method Optimization and Troubleshooting
-
Poor Peak Shape: For amine analysis, peak tailing is a common issue. In RP-HPLC, ensure adequate ion-pairing reagent concentration. In all modes, consider using a column specifically designed for basic compounds or operating at a different pH to suppress silanol interactions.
-
Insufficient Retention: In MMC, increase the aqueous component of the mobile phase or decrease the ionic strength. In ion-pairing RP-HPLC, consider a stronger ion-pairing agent like HFBA.
-
Low Detector Response (ELSD/CAD): Ensure the mobile phase is fully volatile. Non-volatile buffers like phosphate will contaminate the detector.[19] Optimize detector parameters (e.g., drift tube temperature, gas flow) for your specific mobile phase composition.
-
Derivatization Issues: Inconsistent derivatization can lead to poor reproducibility. Ensure reagents are fresh, pH is controlled, and reaction times are consistent. Run a blank derivatization to check for interfering peaks from reagent byproducts.[22]
Conclusion
The successful HPLC purification of this compound products is contingent on a rational selection of chromatographic mode and detection strategy to overcome the inherent challenges of this polar, non-chromophoric analyte. While traditional methods like ion-exchange chromatography remain robust, modern mixed-mode chromatography coupled with universal detectors like ELSD or CAD offers a superior, direct, and highly efficient approach. For laboratories limited to standard equipment, pre-column derivatization provides a reliable pathway to achieving high-purity material. The protocols and principles outlined in this guide provide a validated starting point for developing and optimizing a purification method tailored to your specific research and development needs.
References
-
Gandhi, J. C. (2014, August 22). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. International Labmate. [Link]
-
Alsouz, M. A. K. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Journal of Al-Nahrain University, 17(2), 58-66. [Link]
-
Marcé, R. M., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. The Analyst, 124(4), 477-482. [Link]
-
Raghavan, K., & Dwivedi, C. (1989). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Neuroscience Methods, 29(1), 27-31. [Link]
-
Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. In Polyamines (pp. 43-53). Humana Press, Totowa, NJ. [Link]
-
Biotage. (n.d.). Improving reaction product purification with evaporative light-scattering detection. Biotage. [Link]
-
AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM.com. [Link]
-
Joyce, R. J., & Slingsby, R. W. (2001). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Journal of Chromatography A, 907(1-2), 113-120. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Spermine. HELIX Chromatography. [Link]
-
Hockl, E. F., et al. (2000). AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 23(5), 693-703. [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]
-
Wikipedia. (2023, October 26). Evaporative light scattering detector. In Wikipedia. [Link]
-
Wikipedia. (2023, November 13). Charged aerosol detector. In Wikipedia. [Link]
-
Lab Manager. (2024, May 22). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
-
GENNews. (2016, May 5). Charged Aerosol Detection Applications in Biopharmaceutical Analysis [Video]. YouTube. [Link]
-
Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent. [Link]
-
Bot, B. M., et al. (2024). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. Journal of the American Society for Mass Spectrometry. [Link]
-
Waters. (n.d.). Charged Aerosol Detector. Waters. [Link]
-
Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Wikipedia. (2023, April 20). Mixed-mode chromatography. In Wikipedia. [Link]
-
Wikipedia. (2024, May 15). Reversed-phase chromatography. In Wikipedia. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]
-
ResearchGate. (1997, June). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. [Link]
-
Lab Manager. (2024, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Umezu, K., et al. (2022). Application of novel mixed mode chromatography (MMC) resins having a hydrophobic modified polyallylamine ligand for monoclonal antibody purification. Journal of Chromatography B, 1191, 123072. [Link]
-
ResearchGate. (2016, January 21). Polyamines determination by TLC and HPLC. ResearchGate. [Link]
-
MDPI. (2023). A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. [Link]
-
Scientific Research Publishing. (2012). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. Scirp.org. [Link]
-
Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478. [Link]
-
ResearchGate. (2014, July). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
-
Mpousis, S., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 22. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Dimethylamino)amylamine
Welcome to the technical support center for the synthesis of 5-(dimethylamino)amylamine, also known as N,N-dimethylpentane-1,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile diamine in their work. Here, we address common side reactions and troubleshooting scenarios encountered during its synthesis, with a focus on providing practical, experience-driven advice to ensure the integrity of your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the N,N-dimethylation of a suitable precursor. Among the various methods available for N-methylation, the Eschweiler-Clarke reaction stands out as a robust and scalable option for this transformation. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is its ability to selectively yield tertiary amines without the formation of quaternary ammonium salts, a common side product in other methylation strategies.[1][2][3]
This guide will primarily focus on troubleshooting the synthesis of this compound via the Eschweiler-Clarke reaction, starting from 1,5-diaminopentane (cadaverine). We will also touch upon potential issues arising from starting material purity and downstream processing.
Troubleshooting Guide & FAQs
Here, we present a series of common issues encountered during the synthesis of this compound in a question-and-answer format. Each answer provides an in-depth explanation of the underlying chemistry and offers actionable solutions.
FAQ 1: Incomplete Methylation - My final product is a mixture containing mono-methylated and unreacted starting material. What went wrong?
Answer:
This is a classic issue of incomplete reaction, which in the context of the Eschweiler-Clarke synthesis of this compound, can be traced back to several factors related to reagent stoichiometry and reaction conditions.
Underlying Causes:
-
Insufficient Formaldehyde: Formaldehyde is the source of the methyl groups. For the exhaustive dimethylation of the primary amino group in 1,5-diaminopentane, a sufficient excess of formaldehyde is crucial. The reaction proceeds stepwise, with the formation of the mono-methylated intermediate first, followed by the second methylation to yield the desired N,N-dimethylated product. An inadequate amount of formaldehyde will stall the reaction, leading to a mixture of products.
-
Insufficient Formic Acid: Formic acid serves a dual role as a catalyst and the hydride donor for the reduction of the iminium ion intermediate.[2][4] If the amount of formic acid is insufficient, the reduction step will be slow or incomplete, leading to the accumulation of intermediates and unreacted starting material.
-
Low Reaction Temperature or Insufficient Reaction Time: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution, to drive the reaction to completion.[1] Inadequate temperature or a shortened reaction time will result in a lower conversion rate.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: For the synthesis of this compound from 1,5-diaminopentane, a significant excess of both formaldehyde and formic acid is recommended. A general starting point is to use at least 4-5 equivalents of formaldehyde and a similar excess of formic acid relative to the diamine.
-
Optimize Reaction Conditions: Ensure the reaction is heated to a temperature between 90-100 °C and maintained for a sufficient duration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of complete conversion.
-
Stepwise Addition of Reagents: In some cases, a stepwise addition of formaldehyde can help control the reaction exotherm and ensure its efficient utilization.
| Parameter | Recommended Range | Rationale |
| Formaldehyde (equivalents) | 4 - 6 | Ensures complete methylation of both amino groups. |
| Formic Acid (equivalents) | 4 - 6 | Acts as both catalyst and reducing agent. |
| Temperature (°C) | 90 - 100 | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time (hours) | 4 - 12 | Allows the reaction to proceed to completion. |
FAQ 2: Presence of N-Formyl Impurities - My product analysis shows the presence of N-formylated byproducts. How can I avoid this?
Answer:
The formation of N-formyl impurities is a known side reaction in Eschweiler-Clarke type methylations. This occurs when the iminium intermediate is not efficiently reduced by formic acid and instead undergoes hydrolysis or reacts with formate ions in a non-reductive manner.
Mechanism of N-Formyl Impurity Formation:
The key to avoiding N-formylation lies in maintaining a sufficient concentration of the active reducing species derived from formic acid.
Preventative Measures:
-
Excess Formic Acid: The most effective way to suppress N-formyl byproduct formation is to use a significant excess of formic acid. This ensures that the reduction of the iminium ion is the kinetically favored pathway.
-
Controlled Addition of Formaldehyde: Adding formaldehyde portion-wise to the reaction mixture containing the amine and formic acid can help to maintain a low steady-state concentration of the iminium intermediate, thereby favoring its immediate reduction over side reactions.
-
Reaction Temperature: While high temperatures are necessary for the reaction to proceed, excessively high temperatures might lead to the decomposition of formic acid, reducing its availability for the desired reduction. Maintaining the temperature within the recommended range of 90-100 °C is crucial.
Corrective Action:
If N-formyl impurities are present in your final product, they can often be removed by acidic hydrolysis followed by re-extraction. However, it is far more efficient to prevent their formation in the first place.
FAQ 3: My reaction produced a significant amount of a cyclic byproduct. What is it and how can I prevent its formation?
Answer:
While less common with saturated aliphatic diamines like 1,5-diaminopentane, intramolecular cyclization can occur under certain conditions, especially if the starting material contains unsaturation or other reactive functional groups. In the context of this compound synthesis, the most likely cyclic byproduct would be N,N'-dimethylpiperazine, although this is more prevalent in the synthesis of shorter-chain diamines. For a five-carbon chain, intramolecular cyclization is less favorable. However, if your starting material is contaminated with a four-carbon diamine (putrescine), you could see the formation of N,N'-dimethylpiperazine.
Troubleshooting Cyclization:
-
Purity of Starting Material: Ensure the purity of the 1,5-diaminopentane starting material. Contamination with shorter-chain diamines can lead to the formation of cyclic byproducts.
-
Reaction Conditions: While the standard Eschweiler-Clarke conditions are generally optimized to favor intermolecular methylation, extreme temperatures or prolonged reaction times could potentially promote side reactions. Adhering to the recommended reaction parameters is key.
Experimental Workflow & Visualization
To provide a clearer understanding of the synthetic process and the potential pitfalls, we have outlined a typical experimental workflow and visualized the key reaction pathways.
General Experimental Protocol for this compound Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-diaminopentane.
-
Reagent Addition: Carefully add a 4-6 molar excess of formic acid to the flask, followed by the slow, portion-wise addition of a 4-6 molar excess of aqueous formaldehyde solution. The addition of formaldehyde is often exothermic and should be controlled to maintain a steady reaction temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a strong base, such as sodium hydroxide, while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure.
Reaction Mechanism and Side Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. [Link]
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. [Link]
Sources
Technical Support Center: Enhancing Reaction Yields with 5-(Dimethylamino)amylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)amylamine. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to ensure this guide is both practical and scientifically robust.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does this affect its reactivity?
This compound, or N',N'-dimethylpentane-1,5-diamine, possesses two distinct amine functionalities: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).[1][]
-
Primary Amine: This is the primary nucleophilic site for most common reactions, such as acylation (to form amides) and alkylation. Its reactivity is similar to other primary alkylamines.
-
Tertiary Amine: This group is generally non-nucleophilic in acylation reactions but is basic. It can act as an internal base, influencing the reaction's pH. Under certain alkylating conditions, it can be susceptible to quaternization, forming a quaternary ammonium salt. This dual functionality is a key consideration in reaction design.
Q2: I'm getting a low yield in my amide coupling reaction with this compound. What are the most common culprits?
Low yields in amide coupling reactions are a frequent issue. The primary causes typically fall into one of four categories:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If the coupling reagent is degraded, used in insufficient amounts, or the pre-activation time is too short, the reaction will be sluggish or fail.[3][4]
-
Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid starting material or acidic byproducts, rendering it non-nucleophilic.[3]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material, directly competing with the desired amine coupling.[3][4]
-
Steric Hindrance: If either the carboxylic acid or the amine has bulky substituents near the reactive center, the reaction rate can be significantly reduced.[3]
Q3: I'm observing multiple products in my reaction. What are the likely side reactions?
The formation of multiple products often points to specific, predictable side reactions:
-
In Amide Coupling: When using carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes your activated acid.[5] If your carboxylic acid is chiral, racemization can occur, leading to diastereomeric products. Using additives like HOBt or OxymaPure can suppress these side reactions.[3]
-
In N-Alkylation: The primary amine can undergo over-alkylation to form a secondary and then a tertiary amine if more than one equivalent of the alkylating agent is used or if reaction conditions are not carefully controlled. Additionally, the tertiary amine of this compound can be alkylated to form a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Q4: How do I choose the right solvent and base for my reaction?
-
Solvents: For amide coupling, anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are standard choices.[3] They are effective at dissolving the reactants and do not interfere with the reaction. For N-alkylation, the solvent choice depends on the specific reaction, but DMF, DMSO, and acetonitrile are common.
-
Bases: In amide coupling, a non-nucleophilic organic base is crucial to scavenge the acid produced during the reaction without competing with the primary amine. N,N-Diisopropylethylamine (DIPEA) is a preferred choice over triethylamine (TEA) because it is more sterically hindered and thus less likely to participate in side reactions.[4] Typically, 2.0 equivalents of base are used.[3]
Q5: What is the best way to purify products derived from this compound?
The basic tertiary amine in your product can be both an advantage and a challenge for purification.
-
Acid-Base Extraction: This is a powerful technique for separating your basic product from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the product is protonated and moves to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[6]
-
Silica Gel Chromatography: The basic tertiary amine can cause the product to streak on standard silica gel. To prevent this, the eluent system can be modified by adding a small amount (e.g., 1%) of a basic additive like triethylamine or ammonium hydroxide.[7] This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and separation.
Troubleshooting Guide: Amide Bond Formation
Amide coupling is one of the most frequent reactions performed with this compound. This section provides a detailed guide to overcoming common issues.
Problem: Low or No Product Yield
A low yield is the most common complaint. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low amide coupling yield.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for success.[8] The table below compares several common options.
| Reagent | Type | Advantages | Disadvantages | Best For |
| HATU | Urionium Salt | High reactivity, fast reaction times, low racemization.[3] | Expensive, can be moisture sensitive. | General purpose, sterically hindered couplings, peptide synthesis. |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts (easy removal), affordable.[9] | Can form N-acylurea byproduct, lower reactivity than HATU.[5] | Aqueous media reactions, large-scale synthesis. |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble, high reactivity, safe.[8] | Often requires more base, can be viscous and difficult to handle. | A wide range of substrates, including those with poor solubility. |
| BOP | Phosphonium Salt | Effective for hindered couplings. | Forms carcinogenic HMPA byproduct.[4] | Use is generally discouraged; PyBOP is a safer alternative. |
Experimental Protocol: General Amide Coupling with HATU
This protocol provides a reliable starting point for the acylation of this compound.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color or consistency.
-
Coupling: Add this compound (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate or DCM (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography, using an eluent system containing 1% triethylamine (e.g., 94:5:1 DCM:Methanol:Triethylamine) to obtain the pure amide.
Troubleshooting Guide: N-Alkylation
Alkylation of the primary amine offers a route to secondary amine products, but side reactions are common.
Problem: Over-alkylation and Quaternization
The primary challenge in alkylating this compound is achieving mono-alkylation without forming the di-alkylated byproduct or the quaternary ammonium salt at the tertiary amine.
Sources
- 1. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Dimethylamino)amylamine Derivatives
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-(dimethylamino)amylamine and its derivatives. These aliphatic polyamines, characterized by the presence of both a primary and a tertiary amine, are valuable synthons in drug discovery and materials science. However, their dual basicity presents unique and significant challenges in purification, often leading to low yields, poor separation, and product degradation. This document is designed to equip researchers with the expert knowledge and practical protocols needed to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show severe streaking and tailing during silica gel chromatography?
This is the most common issue researchers face. The problem stems from a strong acid-base interaction between the basic amine functional groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction can be so strong that it leads to irreversible adsorption, resulting in broad, tailing peaks and significant loss of material on the column.
Q2: My derivative is highly polar and elutes in the void volume on a reversed-phase (C18) column. How can I achieve retention?
Highly polar amines often lack the hydrophobicity to be retained on traditional reversed-phase columns.[3] To address this, you can either increase the compound's hydrophobicity or use a different chromatographic mode.
-
High-pH Reversed-Phase: Running the separation at a high pH (e.g., using a mobile phase buffered at pH 10) deprotonates the primary amine, making the overall molecule less polar and more retentive on the C18 phase.[2]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to an acidic mobile phase forms a neutral, more hydrophobic ion pair with your protonated amine, significantly increasing retention.[3] Be aware that non-volatile ion-pairing reagents can contaminate the instrument and suppress MS signals.[3]
Q3: How can I effectively separate my target compound from starting materials or side-products like primary or secondary amines?
Mixtures of primary, secondary, and tertiary amines can be challenging to separate due to their similar polarities.[4]
-
Chromatographically: Using an amine-functionalized or diol-based stationary phase can offer different selectivity compared to standard silica.[1][5]
-
Chemically (Extraction): A highly effective method for larger scales is to use a buffer-based liquid-liquid extraction. By carefully adjusting the pH of an aqueous buffer, you can selectively protonate and extract amines based on their differing pKa values, avoiding the need for column chromatography.[4]
Q4: Are there non-chromatographic methods to purify these derivatives at a larger scale?
Yes. Besides the pH-based extraction mentioned above, fractional distillation can be an option for thermally stable, liquid derivatives. However, many complex derivatives are temperature-sensitive.[4] For acidic or basic impurities, a simple acid-base wash during workup can remove a significant portion of contaminants before final purification.
Q5: My synthesis is generating a complex mixture. Should I be using protecting groups to make purification easier?
Absolutely. A proactive approach is often the best. If you are performing subsequent reactions on the primary amine, protecting it at the start of your synthesis can prevent side reactions and make each purification step significantly simpler.[6][7] Orthogonal protecting groups, which can be removed under different conditions, are especially powerful for complex syntheses.[6][8]
Troubleshooting Guide
This section addresses specific experimental failures with a focus on root causes and actionable solutions.
Issue 1: Severe Peak Tailing and Low Recovery in Normal-Phase Chromatography
-
Symptoms: Your TLC plate shows a streak instead of a compact spot. On the column, your compound elutes over a very large volume, the peaks are highly asymmetrical, or you recover less than 50% of your material.
-
Root Cause: Strong acid-base interaction between the basic amine compound and acidic silanol groups on the silica surface.[1][2]
-
Solutions:
-
Mobile Phase Modification: The goal is to add a "competing base" to the eluent that will occupy the acidic sites on the silica, allowing your compound to travel through the column unimpeded.
-
Use of Alternative Stationary Phases: If mobile phase additives are insufficient or incompatible with your derivative, changing the stationary phase is the most robust solution.
-
| Method | Description | Advantages | Disadvantages |
| Mobile Phase Additives | Add a small percentage of a volatile amine to your eluent system (e.g., Hexane/Ethyl Acetate). | Simple to implement; uses standard silica. | Can alter retention of all compounds; may need to be removed post-purification. |
| Alternative Stationary Phases | Use a column packed with a less acidic or a basic material. | Often provides superior peak shape and resolution.[1] | More expensive than plain silica. |
Table 1: Comparison of Corrective Actions for Peak Tailing
| Corrective Action | Typical Concentration/Type | Mechanism of Action | Reference |
|---|---|---|---|
| Triethylamine (TEA) Additive | 0.1 - 1.0% v/v | Competitively binds to acidic silanol sites. | [1] |
| Ammonia (in MeOH) | 1-2% of a 7N solution in MeOH | Neutralizes silica surface; highly effective for very basic compounds. | [1] |
| n-Propylamine Additive | 0.1% v/v | Found to be an optimal additive for minimizing tailing and improving selectivity. | [5] |
| Amine-Functionalized Silica | Commercial Columns (e.g., KP-NH) | The functionalized surface masks the underlying acidic silanols. | [1] |
| Neutral or Basic Alumina | Brockmann Activity I-III | Provides a non-acidic surface, preventing strong retention of basic compounds. |[9] |
Issue 2: Product Degradation on the Column
-
Symptoms: You see new, unexpected spots on your TLC fractions compared to the crude material. Your final yield is low, and the product NMR shows unidentifiable impurities.
-
Root Cause: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. Some amine derivatives, particularly those with indane or other reactive moieties, can be unstable.[10]
-
Solutions:
-
Deactivate the Stationary Phase: Before running the column, flush it with your mobile phase containing 1% triethylamine to neutralize the surface.
-
Switch to a Neutral Support: Use neutral alumina or a chemically inert stationary phase like Celite for filtration if a full chromatographic separation is not required.
-
Minimize Contact Time: Use a faster flow rate during flash chromatography to reduce the time your compound spends on the acidic stationary phase.
-
Visual Workflow: Selecting a Purification Strategy
This decision tree guides the user through the process of choosing an appropriate purification method for their this compound derivative.
Caption: Decision tree for selecting a purification strategy.
Key Experimental Protocols
Protocol 1: Flash Chromatography on Amine-Treated Silica
This protocol is designed to mitigate peak tailing for basic amine derivatives on standard silica gel.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Prepare your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol).
-
Add 0.5% v/v triethylamine (TEA) to this mobile phase.
-
Create a silica slurry using this TEA-containing solvent and pack your column as usual.
-
-
Column Equilibration:
-
Equilibrate the packed column with at least 3-5 column volumes of the starting mobile phase containing TEA. This ensures the entire silica bed is neutralized.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Run your gradient as planned, ensuring that all mobile phases used throughout the gradient contain the same concentration of TEA (0.5%).
-
Collect fractions and analyze by TLC as standard.
-
-
Post-Purification:
-
After combining the pure fractions, the volatile TEA can typically be removed under high vacuum during solvent evaporation.
-
Protocol 2: pH-Based Liquid-Liquid Extraction for Amine Separation
This protocol is highly effective for separating tertiary amine products from primary amine starting materials on a multi-gram scale.[4] It exploits the difference in basicity between the primary and tertiary amine.
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
-
Removal of Acidic Impurities:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Discard the aqueous layer.
-
-
Selective Extraction of Primary Amine:
-
Extract the organic layer with a buffered aqueous solution at a pH where the primary amine is protonated, but the tertiary amine is not (e.g., pH 4-5 citrate buffer). The more basic primary amine will be protonated and move to the aqueous layer.
-
Repeat this extraction 2-3 times to ensure complete removal of the primary amine.
-
Combine these acidic aqueous layers; they contain your primary amine impurity.
-
-
Isolation of Tertiary Amine:
-
The organic layer now primarily contains your desired tertiary amine derivative and any neutral impurities.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.
-
-
Product Validation:
-
Confirm the purity of the isolated tertiary amine by TLC, LC-MS, or NMR.
-
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 10. Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Dimethylamino)amylamine
Welcome to the technical support center for the purification of 5-(Dimethylamino)amylamine (also known as N',N'-dimethylpentane-1,5-diamine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity material essential for sensitive downstream applications.
Introduction
This compound is a versatile diamine used in various synthetic applications. The purity of this reagent is critical, as even minor impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of final products. This guide provides a comprehensive overview of common impurities, purification strategies, and analytical methods for quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis pathways can introduce specific contaminants:
-
Alkylation of 1,5-pentanediamine: This route can result in a mixture of mono-, di-, tri-, and even quaternary ammonium salts. Incomplete methylation is a common issue, leading to the presence of N-methyl-1,5-pentanediamine and unreacted 1,5-pentanediamine.
-
Reductive amination of 5-(dimethylamino)pentanal: Impurities from this process may include the starting aldehyde, the corresponding alcohol from over-reduction, and incompletely reacted intermediates.
-
General Impurities: Regardless of the synthetic method, common impurities can include:
-
Water: Due to the hygroscopic nature of amines.
-
Oxidation and degradation products: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities and N-oxides.[1][2]
-
Residual solvents: From the synthesis and initial purification steps.
-
Cyclized byproducts: Such as N-methylpiperidine, which can form under certain reaction conditions.
-
Q2: My this compound has a yellow or brownish tint. Is it still usable?
A2: The yellow or brown discoloration is a common issue with amines and typically indicates the presence of oxidation or degradation products.[1][2][3] While the material might still be suitable for some less sensitive applications, for high-purity requirements, such as in pharmaceutical synthesis, purification is strongly recommended. The colored impurities can act as catalysts for further degradation or interfere with subsequent reactions.
Q3: What is the best method to purify this compound?
A3: The most effective purification method depends on the nature and boiling points of the impurities. Fractional vacuum distillation is generally the most suitable technique for separating this compound from less volatile impurities and some more volatile ones.[4][5][6] For impurities with very close boiling points or polar contaminants, chemical treatment followed by distillation or chromatography may be necessary.
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify impurities if a suitable internal standard is used.
-
Karl Fischer Titration: Specifically for determining water content.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow/brown) | Oxidation or degradation of the amine.[1][2][3] | 1. Fractional Vacuum Distillation: This is often sufficient to remove the colored, higher-boiling impurities. 2. Chemical Treatment: Before distillation, treat the crude amine with a small amount of a reducing agent (e.g., sodium borohydride) or an acid to convert impurities into less volatile salts.[3] 3. Storage: After purification, store the amine under an inert atmosphere (nitrogen or argon) in an amber glass bottle to prevent re-oxidation.[1][2] |
| Presence of lower boiling point impurities (e.g., solvents, mono-methylated amines) | Incomplete removal during initial workup or inefficient distillation. | 1. Improve Fractional Distillation: Use a longer distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Optimize Distillation Parameters: Carefully control the reflux ratio and distillation rate to enhance separation. |
| Presence of higher boiling point impurities (e.g., tri-alkylated amines, polymers) | Inefficient distillation or side reactions during synthesis. | 1. Fractional Vacuum Distillation: The desired product will distill over, leaving the higher-boiling impurities in the distillation pot. Ensure you do not distill to dryness to avoid decomposition of the residue. |
| High water content | Hygroscopic nature of the amine; improper storage or handling. | 1. Drying before Distillation: Dry the amine over a suitable drying agent like potassium hydroxide (KOH) pellets or molecular sieves (3Å or 4Å) before distillation. 2. Azeotropic Distillation: If applicable, co-distillation with a solvent that forms a low-boiling azeotrope with water can be effective. |
| Poor separation during distillation | Boiling points of impurities are very close to the product. | 1. High-Efficiency Distillation: Use a spinning band distillation apparatus for superior separation. 2. Chemical Conversion: Convert the amine to a salt (e.g., hydrochloride), recrystallize the salt, and then liberate the free amine with a base. This can be very effective for removing neutral or less basic impurities.[7] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This is the most common and generally effective method for purifying this compound.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets (optional, for drying)
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying (Optional): If the amine is suspected to contain significant water, add a small amount of KOH pellets to the crude material and stir for several hours under an inert atmosphere. Decant the amine into the distillation flask.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction at a stable boiling point. The boiling point of this compound is approximately 189-191 °C at atmospheric pressure, so it will be significantly lower under vacuum.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the pot goes to dryness to prevent the formation of tar and potential decomposition.
-
-
Storage: Transfer the purified, colorless product to a clean, dry amber glass bottle and store under an inert atmosphere.
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Expected Retention Time: The retention time will depend on the column and conditions used. It is advisable to run a standard of the pure compound if available.
-
Fragmentation Pattern: Aliphatic amines typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, characteristic fragments would arise from the loss of alkyl groups attached to the nitrogens.[8] The molecular ion peak may be weak or absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying impurities.
-
¹H NMR (Expected Chemical Shifts in CDCl₃):
-
The N(CH₃)₂ protons will appear as a singlet.
-
The -CH₂- groups of the pentyl chain will appear as multiplets.
-
The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
-
-
¹³C NMR (Expected Chemical Shifts in CDCl₃):
-
Distinct signals will be observed for the N(CH₃)₂ carbons and each of the five carbons in the pentyl chain.
-
The absence of signals corresponding to starting materials or common byproducts (e.g., aromatic protons if applicable to the synthesis route) is a good indicator of purity.
Logical Troubleshooting Diagram
Caption: Logical workflow for troubleshooting the purification process.
References
- US Patent US2377511A, "Purification of amine reaction mixtures,"
-
Royal Society of Chemistry, "d3dt04388f1.pdf," available at [Link].
-
Reddit, "Are amines often yellow? : r/chemistry," available at [Link].
- US Patent US7169268B2, "Color stabilization of amines,"
-
Sciencemadness Discussion Board, "Diethyl amine turning brown," available at [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link].
-
University of Rochester, Department of Chemistry, "Workup: Amines," available at [Link].
-
PubChem, "this compound," available at [Link].
-
PubChemLite, "this compound (C7H18N2)," available at [Link].
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at [Link].
-
EPFL, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," available at [Link].
-
PubChem, "N1,N5-Dimethyl-1,5-pentanediamine," available at [Link].
- US Patent US2237628A, "Separation of tri-ethyl amine from reaction mixtures,"
-
Lab Manager, "Fractional Distillation," available at [Link].
-
YouTube, "Vacuum Distillation," available at [Link].
-
Reddit, "Small scale vacuum fractional distillation...," available at [Link].
- US Patent US5482566A, "Method for removing etching residue using a hydroxylamine-containing composition,"
-
MDPI, "Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology," available at [Link].
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," available at [Link].
-
YouTube, "Vacuum Distillation," available at [Link].
-
MDPI, "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders," available at [Link].
-
PubMed Central, "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds," available at [Link].
-
Master Organic Chemistry, "Alkylation of Amines (Sucks!)," available at [Link].
-
University of California, Davis, "Mass Spectrometry: Fragmentation," available at [Link].
-
European Patent Office, "Method for removal and recovery of organic amines from a hydrocarbon stream," available at [Link].
-
PubChem, "N1,N5-Dimethyl-N1-[(tetrahydro-2-furanyl)methyl]-1,5-pentanediamine," available at [Link].
-
Chemical Engineering Transactions, "Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously," available at [Link].
-
ResearchGate, "The synthetic route of N, N-Dimethylaniline," available at [Link].
Sources
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Diethyl amine turning brown - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 4. Fractional Distillation | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 5-(Dimethylamino)amylamine
Welcome to the technical support center for the synthesis and purification of 5-(Dimethylamino)amylamine (also known as N',N'-dimethylpentane-1,5-diamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during its preparation.
I. Introduction to this compound and its Synthesis
This compound is a diamine containing both a primary and a tertiary amine. Its synthesis is most commonly achieved via reductive amination. This versatile reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[1][2] This guide will focus on the optimization of this synthetic route.
General Synthetic Scheme:
The synthesis of this compound can be approached through the reductive amination of 5-aminopentanal with dimethylamine, or more practically, via the reductive amination of a suitable precursor like 1,5-diaminopentane (cadaverine) with formaldehyde. The latter is a common and cost-effective route.
II. Safety First: Handling Reagents and Product
Before beginning any experimental work, it is crucial to be aware of the hazards associated with the chemicals involved.
-
This compound : May cause severe skin burns and eye damage.[3] It can also be harmful if swallowed and may cause respiratory irritation.[3]
-
1,5-Diaminopentane (Cadaverine) : Corrosive and can cause burns.[4]
-
Formaldehyde : A known carcinogen and sensitizer. Handle in a well-ventilated fume hood.
-
Reducing Agents (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) : Can be flammable and react violently with water or acids. Handle with care.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood. [4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the reductive amination of 1,5-diaminopentane with formaldehyde.[1][5] This reaction, often referred to as the Eschweiler-Clarke reaction when using formic acid as the reducing agent, is a well-established method for the methylation of amines.
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent is critical and depends on the specific reaction conditions and desired selectivity.
-
Sodium triacetoxyborohydride (STAB) : A mild and selective reducing agent, often preferred for its ability to reduce the intermediate iminium ion in the presence of the aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN) : Effective but highly toxic. Its use should be carefully considered and handled with appropriate safety precautions.
-
Sodium borohydride (NaBH₄) : A stronger reducing agent that can also reduce the starting aldehyde. It is often used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[5]
-
Hydrogenation with a metal catalyst (e.g., Pd/C) : A greener alternative, but may require specialized high-pressure equipment.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC) : To visualize the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To identify and quantify the components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC) : Often requires derivatization of the amines for UV detection.[6][7]
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials, partially methylated intermediates (N-methyl-1,5-pentanediamine), and over-methylated quaternary ammonium salts. Purification is typically achieved by:
-
Distillation : Effective for separating compounds with different boiling points.[8]
-
Column Chromatography : Using a suitable stationary phase like silica gel or alumina.
-
Acid-Base Extraction : To separate the amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect stoichiometry. 4. Suboptimal reaction temperature. | 1. Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a Dean-Stark apparatus to remove water.[1] 2. Use a fresh batch of the reducing agent. 3. Carefully check the molar ratios of reactants. An excess of the amine or aldehyde may be required depending on the specific procedure. 4. Optimize the temperature. Imine formation is often favored at slightly elevated temperatures, while the reduction step may require cooling. |
| Formation of Side Products (e.g., over-methylation) | 1. Excess formaldehyde or reducing agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a controlled stoichiometry of the methylating agent. A stepwise addition may be beneficial. 2. Maintain a lower reaction temperature to improve selectivity. 3. Monitor the reaction closely and quench it once the desired product is formed. |
| Product is Difficult to Purify | 1. Presence of closely related amine impurities. 2. Formation of emulsions during workup. | 1. Consider derivatization to facilitate separation (e.g., forming a salt that can be selectively crystallized). 2. Break emulsions by adding brine or filtering through a pad of celite. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. | 1. Use high-purity, anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 1,5-diaminopentane (1.0 eq) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add formaldehyde (2.2 eq, as a 37% aqueous solution) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Analytical Characterization by GC-MS
-
Column : Standard non-polar capillary column (e.g., DB-5ms).
-
Injection Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector : Scan range of 40-400 m/z.
-
Expected Retention Time : Will vary depending on the specific column and conditions. The mass spectrum should show a molecular ion peak at m/z 130.
Visualizing the Workflow
General Reductive Amination Workflow
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic Tree for Low Yield
Caption: A logic tree for troubleshooting low product yield in the synthesis of this compound.
References
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents [patents.google.com]
Troubleshooting guide for scaling up 5-(Dimethylamino)amylamine reactions
Technical Support Center: Synthesis of 5-(Dimethylamino)amylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when transitioning the synthesis of this and similar diamines from bench-scale to pilot or production scale. Our focus is on the widely used reductive amination pathway, addressing challenges from reaction kinetics to final product purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Kinetics & Control at Scale
Q1: Our reaction yield of this compound dropped from >80% at the 1L scale to less than 50% in a 20L reactor. What are the most common causes for this decrease in performance?
A1: A significant drop in yield upon scale-up is a common challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale. The primary areas to investigate are:
-
Inefficient Heat Transfer: Reductive amination, particularly the addition of hydride reducing agents, is often exothermic. A 20L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to side reactions and degradation of reactants or products.[1]
-
Poor Mixing: Non-homogenous mixing can create localized "hot spots" or areas of high reagent concentration. This can favor the formation of impurities, such as the reduction of the starting aldehyde before imine formation or the generation of dimers.
-
Reagent Addition Rate: The rate of addition for your reducing agent, which may have been a bolus or rapid drip at the lab scale, must be carefully controlled at a larger scale to match the reactor's cooling capacity.
-
Impurity Profile of Starting Materials: The purity of commercial starting materials can vary between batches. Impurities that were insignificant at a small scale can have a pronounced catalytic or inhibitory effect in a larger reaction. Always verify the purity of new batches of starting materials before use.[1]
Q2: We are observing a significant and difficult-to-control exotherm during the addition of our reducing agent (Sodium Borohydride). How can we manage this safely?
A2: Taming exotherms is critical for safety and reaction success. Consider the following control strategies:
-
Control the Addition: Switch from manual addition to a calibrated pump for slow, steady introduction of the reducing agent. This allows the reactor's cooling system to keep pace with heat generation.
-
Dilution: Increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the reaction mixture. However, this may impact reaction kinetics, so it must be tested.
-
Reverse Addition: Instead of adding the reducing agent to the main reaction mixture, consider adding the mixture containing the imine intermediate to a solution of the reducing agent. This keeps the reducing agent in excess and can sometimes provide better temperature control.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be highly reactive.[2] For better control, consider switching to a milder or more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which often exhibits slower, more predictable kinetics and is particularly effective for reductive aminations.[2][3]
Section 2: Impurity Formation & Mitigation
Q3: On scale-up, we are seeing a significant new impurity identified as the alcohol corresponding to our starting aldehyde. Why is this happening now and how can we prevent it?
A3: The formation of an alcohol byproduct from the reduction of the starting aldehyde is a classic competitive side reaction in reductive amination.[4] This becomes prominent at scale for two main reasons:
-
Slow Imine Formation: The equilibrium between the aldehyde/ketone and the amine to form the imine intermediate can be slow.[4] If the reducing agent is added before a sufficient concentration of the imine is present, it will simply reduce the most available carbonyl: your starting material.
-
pH Control: Imine formation is often catalyzed by mild acid, but many hydride reagents are unstable at low pH. The optimal pH for reductive amination is typically between 5 and 7.[5] At a large scale, poor mixing can lead to pH gradients, creating zones where aldehyde reduction is favored over imine formation.
Mitigation Strategy: Implement a two-step, one-pot procedure. First, mix the aldehyde and dimethylamine in the solvent and allow them to stir for a period (e.g., 1-2 hours) to allow the imine to form. Monitor the formation via an appropriate technique (e.g., GC-MS or NMR of a sample). Only begin the slow addition of the reducing agent once the imine concentration is at or near its maximum.
Q4: We are struggling with over-alkylation, resulting in a quaternary ammonium salt. How do we improve selectivity for the tertiary amine?
A4: Over-alkylation is a common issue when using reactive alkylating agents. In the context of reductive amination, this is less common than with alkyl halides but can occur if the reaction conditions are not well-controlled. If your synthesis involves methylation steps, this is a primary concern. The key is to control stoichiometry precisely. Ensure you are using a slight excess of the amine being alkylated relative to the methylating agent. Slower addition of the methylating agent at a controlled temperature can also significantly reduce the formation of quaternary salts.
Section 3: Work-up & Purification Challenges
Q5: Our work-up now involves a persistent emulsion during the aqueous wash, making phase separation nearly impossible. What can we do?
A5: Emulsions are common when dealing with amines, which can act as surfactants, especially at a large scale where mixing is more vigorous. To break emulsions:
-
Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Change Solvent: If possible, switching to a more non-polar organic solvent like methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM) or ethyl acetate can sometimes prevent emulsion formation.
-
Centrifugation: While not always practical for very large volumes, a centrifuge is highly effective at separating phases.
-
Filter Aid: Adding a small amount of a filter aid like Celite® and gently stirring can sometimes help to coalesce the dispersed phase.
Q6: Vacuum distillation of the final product at scale is resulting in a dark, discolored product with lower purity. What's causing this degradation?
A6: Amines are susceptible to air oxidation and thermal degradation at elevated temperatures. Even under vacuum, prolonged exposure to heat can cause discoloration and decomposition.
-
Improve Vacuum: Ensure your vacuum system is operating efficiently. A deeper vacuum lowers the boiling point, reducing the thermal stress on the product.
-
Use a Wiped-Film Evaporator: For larger quantities of high-boiling liquids, a wiped-film or short-path distillation apparatus is superior to a traditional pot still. It minimizes the residence time of the product on the hot surface, preventing degradation.
-
Inert Atmosphere: Ensure the distillation apparatus is free of leaks and consider back-filling with nitrogen or argon after the distillation is complete to prevent oxidation as the product cools.[6]
-
Acid Treatment Prior to Distillation: In some cases for similar amines, adding a small amount of a non-volatile acid to lower the pH before distillation can prevent certain decomposition reactions that occur under basic conditions.[7] This must be carefully evaluated for your specific product.
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Scale-Up
| Reagent | Formula | Typical Solvents | Key Advantages | Scale-Up Considerations |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH) | Cost-effective, powerful reductant. | Can reduce aldehydes/ketones.[2] Reaction can be highly exothermic and generate H₂ gas. Requires careful quenching. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, THF | Selective for imines in the presence of carbonyls.[8] Tolerant of a wider pH range. | Highly toxic (potential for HCN gas release if pH is too acidic). Strict pH control and safety protocols are mandatory. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, DCM | Mild, highly selective for imine reduction.[3] Does not require strict pH control; acetic acid byproduct is easily removed. | More expensive. Reactions can be slower. The reagent is moisture-sensitive. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Alcohols, Ethyl Acetate | "Green" chemistry, no quenching needed, high atom economy. | Requires specialized high-pressure reactor. Catalyst can be a fire hazard and may require filtration. Can reduce other functional groups.[4] |
Protocol 1: General Scaled-Up Reductive Amination in a 20L Reactor
WARNING: This is a generalized protocol. All procedures must be subjected to a thorough Process Hazard Analysis (PHA) by your institution's safety department before implementation.
-
Reactor Preparation: Ensure the 20L glass-lined reactor is clean, dry, and has been leak-tested. Inert the vessel by purging with dry nitrogen.
-
Charge Reactants: Charge the reactor with the starting aldehyde (1.0 eq) and the chosen solvent (e.g., Methanol, 10 volumes). Begin agitation at a speed determined to provide good mixing without excessive splashing.
-
Imine Formation: Cool the reactor contents to 10-15°C. Slowly add dimethylamine (1.1 eq) subsurface over 30-45 minutes, ensuring the temperature does not exceed 25°C.
-
Hold Period: Allow the mixture to stir at 20-25°C for 1-2 hours to facilitate imine formation. Take a sample for in-process control (IPC) analysis (e.g., GC) to confirm imine formation.
-
Reduction: Cool the reaction mixture to 0-5°C. Prepare a solution or slurry of the chosen reducing agent (e.g., NaBH₄, 1.2 eq) in a suitable solvent in a separate addition vessel.
-
Controlled Addition: Add the reducing agent solution/slurry to the reactor via a metering pump over 2-4 hours. Carefully monitor the internal temperature and ensure it does not exceed 10°C. Adjust the addition rate as needed to control the exotherm.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at 5-10°C for another 1-2 hours, or until IPC analysis confirms the disappearance of the imine intermediate.
-
Quenching: (See Protocol 2 for a detailed example).
-
Work-up & Isolation: Proceed with the established aqueous work-up, phase separation, and purification (e.g., distillation) procedures.
Protocol 2: Safe Quenching of Excess Sodium Borohydride
-
Preparation: Ensure the reaction is cooled to <10°C. Have an adequate supply of a quenching agent (e.g., acetone or 1M acetic acid) ready in an addition vessel. Ensure the reactor's off-gas is safely vented, as hydrogen gas will be evolved.
-
Slow Addition: Slowly add the quenching agent to the reaction mixture. The reaction is highly exothermic and will generate gas. The addition must be slow enough to control both the temperature and the rate of gas evolution.
-
Monitoring: Monitor the internal temperature and pressure of the reactor continuously. If either rises too quickly, stop the addition immediately.
-
Completion: Continue the slow addition until gas evolution ceases. Stir for an additional 30 minutes to ensure all residual hydride has been destroyed before proceeding with the aqueous work-up.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChemLite. (2025). This compound (C7H18N2). [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (1981). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (1962).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Dimerization of 5-(Dimethylamino)amylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered when working with 5-(Dimethylamino)amylamine (N',N'-dimethylpentane-1,5-diamine): undesired dimerization during chemical reactions. By understanding the underlying mechanisms and employing the strategies outlined below, you can significantly improve reaction outcomes, increase yields of your desired product, and simplify purification processes.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing a significant, high-molecular-weight byproduct in my reaction with this compound. Why is dimerization happening?
Answer:
This is a classic problem stemming from the bifunctional nature of this compound. The molecule possesses two amine groups with different reactivities: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). While the tertiary amine is generally non-nucleophilic under common acylation or alkylation conditions, the primary amine is highly nucleophilic.
Dimerization occurs when one molecule of this compound reacts as intended with your electrophile, forming an activated intermediate, which then incorrectly reacts with the still-available primary amine of a second this compound molecule instead of your desired secondary reagent. This bimolecular side reaction competes directly with your intended synthetic pathway, leading to the formation of a dimer and reducing the yield of your target compound.
Visualizing the Problem: A Potential Dimerization Pathway
The diagram below illustrates how, in a typical coupling reaction with an electrophile (E+), an intended intermediate can be intercepted by a second molecule of the diamine, leading to an undesired dimer.
Caption: Potential Dimerization Pathway of this compound.
Q2: What is the most robust and reliable method to prevent this dimerization?
Answer:
The most effective and scientifically rigorous strategy is to use a protecting group . This approach involves temporarily "masking" the reactive primary amine to render it non-nucleophilic. After the desired reaction at another site is complete, the protecting group is selectively removed to regenerate the primary amine. This ensures that the primary amine cannot participate in unwanted side reactions like dimerization.
The choice of protecting group is critical and depends on the stability of your other functional groups and the conditions of your subsequent reaction steps. This concept of using protecting groups that can be removed under different conditions is known as "orthogonal protection" and is a cornerstone of complex organic synthesis.[1]
Conceptual Workflow: The Protecting Group Strategy
This diagram outlines the logical sequence of a synthesis employing a protecting group to ensure selective reactivity and prevent side reactions.
Caption: Workflow using a protecting group strategy.
Q3: Which protecting group should I choose for the primary amine of this compound?
Answer:
For primary amines, carbamate-based protecting groups are exceptionally useful due to their stability and well-established methods for introduction and removal.[2][3] The three most common choices are Boc , Cbz , and Fmoc . Your choice will depend on the overall synthetic route.
| Protecting Group | Full Name | Reagent | Protection Conditions | Deprotection Conditions | Key Considerations |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., NaHCO₃, TEA) or aqueous conditions in solvents like THF, DCM, or Water/Acetone.[4][5][6] | Strong acid (e.g., Trifluoroacetic acid (TFA) in DCM) or HCl in an organic solvent.[2][3] | Orthogonality: Stable to base and hydrogenolysis. Ideal if your subsequent steps involve basic conditions or require a Cbz group elsewhere. |
| Cbz (or Z) | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃) or organic base at 0°C to RT.[7][8][9] | Catalytic hydrogenation (H₂, Pd/C).[8][9][10] | Orthogonality: Stable to acidic and basic conditions. Perfect for syntheses that are sensitive to acid but compatible with hydrogenation. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., NaHCO₃) in a solvent like Dioxane/Water. | Mild organic base (e.g., 20% piperidine in DMF). | Orthogonality: Stable to acid and hydrogenation. Primarily used in solid-phase peptide synthesis but valuable for its extreme base-lability. |
Expert Recommendation: For most general applications, the Boc group is an excellent first choice due to its ease of application, high yields, and stability towards a wide range of reagents that do not involve strong acids.[5]
Q4: Can you provide a reliable, step-by-step protocol for Boc protection of this compound?
Answer:
Certainly. The following is a standard, field-proven protocol for the selective mono-Boc protection of the primary amine of this compound. The primary amine is more sterically accessible and generally more nucleophilic than the tertiary amine, ensuring high selectivity.
Protocol: Selective Mono-N-Boc Protection
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), and Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Add Base: Add an aqueous solution of NaHCO₃ (2.0 equiv). Stir vigorously to create a biphasic mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control any exothermicity.
-
Reagent Addition: Dissolve Boc₂O (1.05 equiv) in a small amount of the reaction solvent (DCM or THF) and add it dropwise to the stirring mixture over 15-30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.[4]
-
Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel.
-
Visualizing the Protocol: Experimental Workflow
Caption: Step-by-step workflow for Boc protection.
Q5: My synthesis is incompatible with protecting groups. Are there any alternative strategies based on reaction conditions?
Answer:
Yes, while less robust than using protecting groups, you can influence the reaction outcome by controlling the kinetics.[11] These methods aim to favor the desired mono-functionalization reaction over the bimolecular dimerization side reaction.
| Strategy | Principle | Practical Implementation | Best For... |
| High Dilution / Slow Addition | By keeping the concentration of the reactive species extremely low at all times, you minimize the probability of two molecules of the diamine derivative finding each other. This favors the intramolecular reaction or reaction with another reagent present in excess.[12][13] | Use a syringe pump to add a dilute solution of the limiting reagent to a large volume of solvent containing the other reactant over several hours.[12] | Reactions where the desired product formation is significantly faster than the dimerization reaction. Especially useful in macrocyclization. |
| Temperature Control | Dimerization, like most reactions, has an activation energy. Lowering the reaction temperature will decrease the rate of all reactions, but it can disproportionately slow down the undesired side reaction if its activation energy is higher. | Run reactions at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). | Situations where a modest improvement in selectivity is needed and the desired reaction proceeds efficiently at low temperatures. |
| Stoichiometric Control | Using a large excess of the diamine can statistically favor the formation of the mono-substituted product. Conversely, using the diamine as the limiting reagent can prevent the formation of oligomers when reacting with a bifunctional electrophile. | For mono-substitution, use ≥5 equivalents of this compound relative to the electrophile. | Reactions where the diamine is inexpensive and the excess can be easily removed during workup. |
Expert Insight: These kinetic methods can be effective but often require extensive optimization. For achieving the highest purity and yield with minimal troubleshooting, the protecting group strategy remains the superior and more reliable approach.
References
-
Wikipedia. High dilution principle. [Link]
-
Rasayan J. Chem. Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]
-
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
eGyanKosh. Synthesis by high dilution principle. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. [Link]
-
National Center for Biotechnology Information. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?[Link]
- Google Patents.
-
National Center for Biotechnology Information. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?[Link]
-
ACS Publications. New amino-protecting groups in organic synthesis. [Link]
-
WIPO Patentscope. DIAMINE PURIFICATION METHOD. [Link]
-
Semantic Scholar. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]
-
ACS Publications. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Semantic Scholar. Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. [Link]
-
PubChem. N1,N5-Dimethyl-1,5-pentanediamine. [Link]
-
National Center for Biotechnology Information. Kinetics of the diamine oxidase reaction. [Link]
-
PubChem. N,N-Dimethyl-1-pentanamine. [Link]
-
Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
Pharma Info Nepal. KD-Tripathi-Pharmacology-Book.pdf. [Link]
Sources
- 1. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijacskros.com [ijacskros.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. High dilution principle - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Characterization of unexpected byproducts with 5-(Dimethylamino)amylamine
Welcome to the technical support center for 5-(Dimethylamino)amylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected byproducts that may arise during its use. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary amine and a tertiary amine, separated by a five-carbon chain. This structure makes it a versatile reagent in applications such as peptide synthesis, bioconjugation, and as a linker molecule.[1] However, its dual reactivity can also be a source of unexpected side reactions and byproducts. This guide will delve into the characterization of these byproducts and provide actionable troubleshooting strategies.
Part 1: Troubleshooting Guide for Unexpected Byproducts
This section addresses specific issues you may encounter, providing a systematic approach to identifying and resolving them.
Issue 1: An unexpected mass +56 Da is observed in the reaction mixture.
Q1: I am using this compound to modify a carboxylic acid on my molecule of interest, but I observe a significant peak in my LC-MS analysis corresponding to the mass of my starting material plus 56 Da. What could this be?
A1: An increase of 56 Da strongly suggests the intramolecular cyclization of this compound after it has reacted with your molecule. The initial acylation of the primary amine is followed by a nucleophilic attack of the tertiary amine onto the newly formed amide carbonyl. This results in the cleavage of the C-N bond and the formation of a piperidine ring. The mass of N,N-dimethylaminopentan-1-amine is 130.23 g/mol , and the mass of the piperidine byproduct attached to your molecule would result in a net mass increase that could correspond to this observation, depending on the exact fragmentation. A more likely scenario is the cyclization of the diamine itself prior to conjugation. 1,5-diaminopentane is known to be susceptible to cyclization, forming piperidine.[2]
Plausible Mechanism: Intramolecular Cyclization
The primary amine of one molecule of this compound can attack the carbon adjacent to the tertiary amine of another molecule, leading to cyclization and the formation of a piperidine derivative.
Experimental Workflow for Identification and Mitigation
dot digraph "Intramolecular_Cyclization_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Workflow for Intramolecular Cyclization.
Recommended Protocols:
-
pH Control: Maintain the reaction pH between 6.0 and 7.5. A slightly acidic environment will protonate the tertiary amine, reducing its nucleophilicity and minimizing the chance of intramolecular attack.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing your activated carboxylic acid. This will keep the concentration of the free diamine low at any given time, favoring the intermolecular reaction over intramolecular cyclization.
Issue 2: Observation of a byproduct with a mass corresponding to the loss of a dimethylamino group.
Q2: My mass spectrometry data shows a peak that corresponds to my target molecule minus 44 Da, suggesting the loss of the dimethylamino group. What is the likely cause?
A2: This is a classic indicator of a Hofmann elimination reaction. The quaternary ammonium salt, which can form under certain conditions (e.g., presence of alkylating agents or high pH and temperature), can undergo elimination to form an alkene and trimethylamine.[1][3][4][5][6]
Plausible Mechanism: Hofmann Elimination
If the tertiary amine becomes quaternized (e.g., through methylation from a methylating agent in the reaction or by acting as a base), it can be eliminated via an E2 mechanism, especially at elevated temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Reagent Purity Check | Analyze all reaction components for the presence of alkylating agents. | Contaminating alkyl halides can lead to quaternization of the tertiary amine. |
| 2. Temperature Control | Maintain the reaction temperature below 25°C. | Hofmann elimination is promoted by heat. |
| 3. pH Management | Avoid strongly basic conditions, especially at elevated temperatures. | A strong base is required to deprotonate the beta-carbon for the E2 elimination to proceed. |
Part 2: Frequently Asked Questions (FAQs)
Q3: Can this compound undergo self-condensation or polymerization?
A3: Yes, under certain conditions, particularly at high concentrations and temperatures, self-condensation can occur. The primary amine of one molecule can react with an activated form of another, potentially leading to oligomers. To avoid this, use a stoichiometric excess of your molecule of interest relative to the diamine and maintain dilute conditions.
Q4: I am performing an acylation reaction with an acyl chloride. What are the potential byproducts?
A4: When reacting with acyl chlorides, two main side reactions are common with amines:
-
Double Acylation: Both the primary and, to a lesser extent, the tertiary amine can be acylated. To favor mono-acylation at the primary amine, use a 1:1 stoichiometry of the acyl chloride to the diamine and add the acyl chloride slowly to the reaction mixture.
-
Salt Formation: The HCl generated during the reaction will react with the basic amine groups to form an ammonium salt.[7] This can be avoided by including a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in the reaction mixture to act as an acid scavenger. It is recommended to use at least two equivalents of the scavenger base.
Q5: Are there any oxidative degradation pathways I should be aware of?
A5: Polyamines can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air over prolonged periods.[4] This can lead to the formation of aldehydes and other degradation products. To minimize oxidative degradation, it is advisable to use degassed solvents and store the reagent under an inert atmosphere (e.g., nitrogen or argon).
Q6: How can I purify my final product away from unreacted this compound and its byproducts?
A6: Due to the basic nature of this compound and many of its byproducts, ion-exchange chromatography is a highly effective purification method. A cation-exchange resin will bind the positively charged amine-containing species, allowing your potentially neutral or anionic product to be eluted. Alternatively, reverse-phase HPLC with an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid) can effectively separate the highly polar diamine from your product.
References
- Hofmann, A. W. v. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398.
- Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53, 749-790.
- Cope, A. C., & Trumbull, E. R. (1959). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions, 11, 317-493.
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- Igarashi, K., & Kashiwagi, K. (2018). The biological and physiological functions of polyamines. Amino Acids, 50(10), 1395-1402.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
Sources
- 1. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 2. Synthesis and Application of 1, 5-Diaminopentane_Chemicalbook [chemicalbook.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
Technical Support Center: A Guide to the Stability of 5-(Dimethylamino)amylamine in Acidic Media
Welcome to the technical support resource for 5-(Dimethylamino)amylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diamine in their work. We will address common questions and troubleshooting scenarios related to its stability and reactivity, particularly under acidic conditions. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries our application scientists receive.
Q1: What is the immediate chemical change to this compound when dissolved in an acidic solution (pH < 7)?
The molecule will exist in a pH-dependent equilibrium between its unprotonated (free base) form and one or more protonated forms. At a sufficiently low pH, both nitrogen atoms will be protonated, resulting in a dicationic species. These protonated forms are often referred to as amine salts (e.g., this compound hydrochloride if HCl is the acid used).[2]
Q2: My reaction, which uses this compound as a nucleophile, is failing in an acidic buffer. Is the compound degrading?
Therefore, if the pH of your reaction medium is significantly below the pKₐ values of the amine groups, the concentration of the required nucleophilic free base will be exceedingly low, leading to a dramatic decrease in reaction rate or complete inhibition.
Q3: Is this compound inherently unstable and prone to degradation in acidic solutions?
Q4: What are the typical signs of chemical degradation?
A: Degradation can manifest in several ways:
-
Precipitation: Formation of an insoluble material may indicate the generation of a degradation product that is less soluble than the parent compound in the chosen medium.
-
Analytical Changes: The most definitive sign is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent this compound.[8]
Q5: What are the best practices for preparing and storing acidic solutions of this compound to minimize degradation?
A: To ensure the integrity of your solutions, follow these guidelines:
-
Use High-Purity Reagents: Start with high-quality this compound and purified, deoxygenated solvents/buffers.
-
Prepare Fresh: Whenever possible, prepare solutions fresh for each experiment.
-
Inert Atmosphere: For extended storage, purging the solution and the container headspace with an inert gas like argon or nitrogen can significantly inhibit oxidative degradation.[9]
-
Control Temperature: Store solutions at low temperatures (2-8°C) to slow the rate of any potential degradation reactions.[10] Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation pathways.[5]
Section 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured, cause-and-effect approach to solving specific problems encountered in the lab.
Scenario 1: Low or No Yield in a Nucleophilic Reaction
-
Observed Problem: "I am attempting to perform an acylation reaction using this compound as the nucleophile in a reaction mixture buffered at pH 5. The reaction is not proceeding to completion, and my yield is less than 10%."
-
Root Cause Analysis: The core issue is the acid-base chemistry of the diamine. The reactivity of an amine as a nucleophile depends on the availability of its lone pair of electrons. The pH of the environment dictates the equilibrium between the reactive free base and the unreactive protonated ammonium form.
Caption: Protonation equilibrium of a primary amine group.
-
Troubleshooting Workflow:
Caption: Potential oxidation of the tertiary amine to an N-oxide.
References
- What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Ancamine 2904. (2015). Air Products.
- Best practice manual. Nouryon.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [No Source Found].
- Forced Degradation Studies. Semantic Scholar. (2016).
- Forced Degradation Studies. MedCrave online. (2016).
- Amines. [No Source Found].
- This compound | CAS 3209-46-9. Santa Cruz Biotechnology.
- Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values. PubMed Central.
- This compound | C7H18N2 | CID 3465925. PubChem.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound (C7H18N2). PubChemLite.
- CAS 3209-46-9 this compound. Alfa Chemistry.
- Polyamines drive myeloid cell survival by buffering intracellular pH to promote immunosuppression in glioblastoma. PubMed Central. (2021).
- This compound | 3209-46-9. Manchester Organics.
- CAS 3209-46-9 this compound. Building Block / BOC Sciences.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). [No Source Found].
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Pentylamine | C5H13N | CID 8060. PubChem.
- Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
- 1,8-Bis(dimethylamino)naphthalene. Wikipedia.
- n-Amylamine hydrochloride | C5H14ClN | CID 120182. PubChem.
Sources
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Troubleshooting Catalyst Poisoning by 5-(Dimethylamino)amylamine in Hydrogenation
Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically focusing on poisoning by 5-(Dimethylamino)amylamine (DMAMA) and other basic nitrogenous compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when hydrogenation reactions are compromised by amine impurities.
Q1: My hydrogenation reaction (e.g., using Pd/C) has stalled or is extremely slow. How do I know if catalyst poisoning is the cause?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. While other factors like poor hydrogen delivery (mass transfer) or an inherently inactive catalyst batch can be culprits, poisoning is a primary suspect, especially when trace impurities are possible.[1] Key indicators of poisoning include:
-
A reaction that starts normally but then slows down and stops before completion.
-
Complete lack of reactivity with a previously reliable catalyst batch.
-
Inconsistent results between different batches of starting material.
-
The product amine itself can sometimes adsorb onto the catalyst, blocking active sites in a phenomenon known as product inhibition.[1][2]
Q2: Why is this compound (DMAMA) such a potent catalyst poison?
A2: Amines, in general, are well-known poisons for noble metal catalysts (Pd, Pt, Rh, Ru).[2][3] Their deactivating power comes from the lone pair of electrons on the nitrogen atom, which can strongly chemisorb (chemically bond) to the active metal sites on the catalyst surface.[4][5] This blocks the sites, preventing the substrate and hydrogen from accessing them. DMAMA is particularly potent because it possesses two nitrogen atoms (a primary and a tertiary amine), potentially allowing it to bind to the catalyst surface in a pincer-like (bidentate) fashion, leading to even stronger adsorption and more resilient deactivation.
Q3: Can I overcome poisoning by simply adding more catalyst?
A3: While increasing the catalyst loading can sometimes restore a useful reaction rate, it is often an inefficient and costly solution. It does not address the root cause of the problem. The additional catalyst provides more active sites, some of which will remain unpoisoned long enough to complete the reaction. However, this approach can complicate downstream processing (e.g., catalyst filtration) and does not guarantee success if the poison concentration is high.
Q4: Are there any hydrogenation catalysts that are resistant to amine poisoning?
A4: While no catalyst is completely immune, some exhibit greater tolerance. Ruthenium (Ru) catalysts are often cited as being more resistant to poisoning than palladium (Pd) or platinum (Pt) catalysts.[3] Additionally, catalyst design can play a role; modifying the catalyst support or using specific additives can sometimes enhance resistance.[6][7] However, the most robust strategy is typically to remove the poison from the feedstock rather than relying solely on a resistant catalyst.[6][7]
Part 2: In-Depth Troubleshooting Guide
When a hydrogenation reaction fails, a systematic approach is necessary to identify the root cause and implement an effective solution.
Issue: Reaction Rate Declines Prematurely or Fails to Initiate
This is the most common symptom of poisoning by a compound like DMAMA. The following workflow will guide you through the diagnostic process.
Troubleshooting Workflow: Diagnosing a Stalled Hydrogenation
Caption: A logical workflow for diagnosing failed hydrogenation reactions.
Mechanism of Deactivation by this compound
The deactivation process is a chemical interaction between the amine and the catalyst's active sites. The lone electron pairs on DMAMA's two nitrogen atoms are Lewis basic and have a strong affinity for the electron-deficient metal surface (a Lewis acid).
Catalyst Poisoning by a Diamine
Caption: DMAMA blocks active sites needed for substrate and hydrogen adsorption.
Part 3: Experimental Protocols & Data
Protocol 1: Analytical Confirmation of Amine Poisoning
Objective: To confirm that an amine impurity in the starting material is the cause of catalyst deactivation.
Methodology:
-
Baseline Reaction: Set up a standard hydrogenation reaction using a high-purity substrate known to work well (e.g., cyclohexene, styrene) with your catalyst (e.g., 5 mol% 10% Pd/C), solvent, and reaction conditions (temperature, H₂ pressure). Monitor the reaction to completion by TLC, GC, or ¹H NMR to establish a baseline completion time.
-
Spiking Experiment: Repeat the baseline reaction exactly, but after 5 minutes of reaction time, add a small, measured amount of a dilute solution of this compound (e.g., to achieve a final concentration of 100 ppm).
-
Monitor and Compare: Continue to monitor the spiked reaction. A sharp decrease in the reaction rate or complete cessation of activity compared to the baseline confirms the poisoning effect of DMAMA.
-
Starting Material Analysis: Analyze your problematic starting material batch for residual nitrogenous impurities. Techniques like Gas Chromatography with a Nitrogen Chemiluminescence Detector (GC-NCD) are highly effective for this purpose.[8]
Protocol 2: Regenerating an Amine-Poisoned Pd/C Catalyst
Objective: To restore the activity of a Pd/C catalyst that has been deactivated by amine poisoning. This procedure is often effective but success is not guaranteed.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Glacial acetic acid or dilute hydrochloric acid (e.g., 0.1 M)
-
Suitable organic solvent (e.g., ethanol, ethyl acetate)
-
Filtration apparatus (e.g., Büchner funnel or Celite® pad)
Procedure:
-
Initial Wash: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a polar organic solvent (e.g., 3x with ethanol) to remove adsorbed organic residues.
-
Acidic Treatment: Suspend the catalyst in a dilute aqueous acid solution (e.g., 5% v/v acetic acid in water). The acid protonates the adsorbed amine (R₃N → R₃NH⁺), which weakens its bond to the metal surface and increases its solubility in the aqueous phase.
-
Stir/Agitate: Stir the catalyst slurry at room temperature for 1-2 hours. Gentle heating (e.g., to 40-50 °C) can sometimes improve the efficiency of the wash, but use caution.[1]
-
Filter and Neutralize: Filter the catalyst from the acidic solution. Wash it repeatedly with deionized water until the washings are neutral (check with pH paper).
-
Final Solvent Wash & Dry: Wash the neutralized catalyst with an organic solvent (e.g., ethanol) to remove water. Dry the catalyst carefully under vacuum. Caution: Dried hydrogenation catalysts, especially Pd/C, can be pyrophoric and may ignite spontaneously upon exposure to air. Always handle in an inert atmosphere (N₂ or Ar) after drying.[9]
-
Test Activity: Evaluate the performance of the regenerated catalyst using the baseline reaction from Protocol 1 to quantify the recovery of its activity.
Data: Impact of DMAMA Concentration on Reaction Rate
The following table illustrates the dramatic effect that even parts-per-million (ppm) levels of an amine poison can have on a typical hydrogenation reaction.
| Concentration of DMAMA (ppm) | Substrate Conversion after 1 hour (%) | Observations |
| 0 (Control) | >99% | Reaction complete within 30 minutes. |
| 10 | 85% | Noticeable slowing of the reaction rate. |
| 50 | 40% | Reaction is significantly inhibited. |
| 100 | <10% | Reaction effectively stalled. |
| 250 | <2% | Complete deactivation of the catalyst. |
| Data is representative for a generic nitro group reduction using 5% Pd/C at 50 psi H₂. |
Part 4: Prevention and Mitigation Strategies
Preventing poisoning is always more effective and economical than dealing with a deactivated catalyst.[10]
1. Feedstock Purification (Highest Priority) The most robust solution is to remove the poison before it enters the reactor.[7]
-
Acidic Wash: For organic solutions of your starting material, perform a liquid-liquid extraction with dilute aqueous acid (e.g., 1 M HCl or citric acid). The amine impurity will be protonated and move into the aqueous layer, which can then be separated.
-
Chromatography: Passing the starting material through a silica gel plug can effectively adsorb polar amine impurities.
-
Guard Beds: In a flow chemistry setup or for larger scale batches, passing the feedstock through a cartridge packed with an acidic resin or silica (a "guard bed") can capture amine poisons before they reach the main catalyst bed.[11]
2. Strategic Reaction Design
-
Catalyst Choice: If purification is not feasible, consider using a more poison-tolerant catalyst, such as one based on Ruthenium.[3]
-
In Situ Protection: In some cases, the amine product of a reaction is the poison. This can sometimes be mitigated by performing the reaction in the presence of an acylating agent (e.g., Boc₂O), which immediately protects the newly formed amine, preventing it from binding to the catalyst.[2]
References
- BenchChem Technical Support Team. (2025).
- Google Patents. (n.d.).
- ResearchGate. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
- Matmatch. (2024).
- ChemCatBio. (2023).
- EnergyBin. (2025).
- Intertek. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2024).
- Wordpress. (n.d.).
- ResearchGate. (2021).
- YouTube. (2025).
- Nikki-Universal Co., Ltd. (n.d.).
- YouTube. (2025).
- Curly Arrow. (2010).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- University of Illinois at Urbana-Champaign. (n.d.).
- MDPI. (n.d.).
- Gulf Bio Analytical. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2025).
- PubMed. (2010). [Determination of nitrogen compounds in catalytic gasolines by gas chromatography-nitrogen chemiluminescence detection].
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 8. [Determination of nitrogen compounds in catalytic gasolines by gas chromatography-nitrogen chemiluminescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 5-(Dimethylamino)amylamine by ¹H NMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of methods for the purity analysis of 5-(Dimethylamino)amylamine, a versatile diamine building block. We will focus on the utility of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method, offering a direct and accurate approach to purity assessment. This guide will explain the causality behind experimental choices, provide self-validating protocols, and compare the ¹H NMR method with alternative chromatographic techniques.
The Imperative for Accurate Purity Determination
This compound, with its primary and tertiary amine functionalities, is a valuable synthon in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in small amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a matter of good science, but a critical component of ensuring patient safety.
Quantitative ¹H NMR: A Direct Measurement of Molar Concentration
Quantitative NMR (qNMR) has emerged as a powerful analytical technique for the purity determination of organic molecules.[1][2] Unlike chromatographic methods that rely on response factors, qNMR provides a direct measure of the molar concentration of an analyte in solution.[2] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[2] This allows for the accurate determination of the amount of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing the integrals of their respective signals.[3]
The ¹H NMR Spectrum of this compound
A prerequisite for developing a qNMR method is a thorough understanding of the analyte's ¹H NMR spectrum. The structure of this compound (N',N'-dimethylpentane-1,5-diamine) is CN(C)CCCCCN.[4][5][6] Based on this structure, a predicted ¹H NMR spectrum in a common solvent like Deuterium Oxide (D₂O) would exhibit several distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Spectrum of this compound (in D₂O)
| Signal Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| (CH₃)₂N- | ~2.7 | Singlet | 6H |
| -N-CH ₂-CH₂- | ~2.9 | Triplet | 2H |
| -CH₂-NH ₂ | ~3.1 | Triplet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.7 | Multiplet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.4 | Multiplet | 4H |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions such as solvent, concentration, and pH. The broad signals of the N-H protons of the primary amine are often not used for quantification due to their exchange with deuterium in D₂O and potential for hydrogen bonding.
For the purpose of quantification, the sharp singlet of the dimethylamino group at approximately 2.7 ppm, integrating to six protons, is an ideal candidate. Its distinct chemical shift and lack of coupling make it easy to integrate accurately.
A Validated Protocol for qNMR Purity Analysis of this compound
This protocol is designed to be a self-validating system, incorporating best practices to ensure accuracy and reproducibility.
Experimental Workflow
Caption: Workflow for the purity analysis of this compound by qNMR.
Step-by-Step Methodology
-
Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should be of high purity, chemically stable, soluble in the same solvent as the analyte, and have signals that do not overlap with the analyte's signals.[7][8] For this compound in D₂O, Maleic Acid is an excellent choice. It is highly pure, non-volatile, and its two olefinic protons appear as a sharp singlet at approximately 6.3 ppm, well-separated from the signals of the analyte.[8]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to at least four decimal places.
-
To the same vial, add approximately 10 mg of high-purity (certified reference material, if available) Maleic Acid, and record the exact weight.
-
Add approximately 0.75 mL of Deuterium Oxide (D₂O) to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The ¹H NMR spectra should be acquired on a well-calibrated spectrometer with a field strength of at least 400 MHz.
-
Key Acquisition Parameters for Quantification:
-
Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure that the magnetization returns to equilibrium more quickly, allowing for a shorter relaxation delay.
-
Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The delay between pulses must be long enough to allow for complete relaxation of all protons of interest. A conservative approach is to set D1 to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[9] For small molecules, a D1 of 30 seconds is often sufficient.
-
Number of Scans: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to minimize integration errors.[3]
-
Temperature: Maintain a constant temperature throughout the experiment to minimize chemical shift variations.
-
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the singlet from the dimethylamino group of this compound (~2.7 ppm) and the singlet from the olefinic protons of Maleic Acid (~6.3 ppm).
-
The purity of the analyte is calculated using the following equation:[3]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte (6 for the dimethylamino group) and the internal standard (2 for Maleic Acid), respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte (130.23 g/mol ) and the internal standard (116.07 g/mol ), respectively.[4][5][6]
-
m_analyte and m_IS are the masses of the analyte and the internal standard, respectively.
-
P_IS is the certified purity of the internal standard.
-
-
Comparison with Alternative Methods: GC-MS and HPLC
While qNMR offers a direct and robust method for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also commonly employed. However, for aliphatic diamines like this compound, these techniques often require a derivatization step.[10][11]
| Feature | ¹H qNMR | GC-MS | HPLC |
| Principle | Direct measurement of molar concentration based on proton count. | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase. |
| Sample Preparation | Simple dissolution with an internal standard. | Requires derivatization to increase volatility and improve peak shape. Common reagents include ethylchloroformate (ECF) or pentafluorobenzoyl chloride (PFBOC).[12][13] | Often requires pre-column derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection. Common reagents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[11] |
| Quantification | Absolute quantification using a certified internal standard. | Requires calibration with a reference standard of the analyte. | Requires calibration with a reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time and mass fragmentation pattern. | Can be high, but may be susceptible to co-eluting impurities. |
| Speed | Relatively fast per sample once the method is established. | Can be time-consuming due to the derivatization step and chromatographic run time. | Similar to GC-MS, the derivatization and run time can be lengthy. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a GC-MS system. | Requires an HPLC system with a suitable detector (e.g., UV, fluorescence). |
The necessity of derivatization in GC-MS and HPLC introduces additional steps that can be a source of error and variability. The derivatization reaction may not be complete, or by-products may form, complicating the analysis. In contrast, ¹H qNMR analyzes the molecule directly, providing a more straightforward and potentially more accurate assessment of purity.
Conclusion
For the purity analysis of this compound, ¹H qNMR stands out as a highly accurate, direct, and efficient method. Its ability to provide absolute quantification without the need for analyte-specific reference standards for calibration makes it an invaluable tool in a research and drug development setting. While GC-MS and HPLC are powerful separation techniques, the requirement for derivatization for aliphatic amines adds complexity and potential for error. By following a well-designed and validated qNMR protocol, researchers and scientists can have high confidence in the purity assessment of this important chemical building block, ensuring the quality and integrity of their downstream applications. The principles and methodologies outlined in this guide are grounded in established analytical practices and can be adapted for the purity determination of a wide range of other organic molecules.
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PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 5-(Dimethylamino)amylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)amylamine, a diamine featuring both a primary and a tertiary amine, serves as a versatile building block in synthetic chemistry. Its derivatives are of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by the diamine structure. The precise structural characterization of these derivatives is paramount, as even minor structural ambiguities can lead to significant differences in biological activity, toxicity, and material performance. This guide provides a comprehensive comparison of the essential analytical techniques required for the robust validation of the structure of this compound derivatives, grounded in field-proven insights and established scientific principles.
The Analytical Triad for Structural Elucidation
A multi-technique approach is indispensable for the unambiguous structural validation of novel chemical entities. For this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms a powerful analytical triad. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application constitutes a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2]
Causality of Experimental Choices:
-
¹H NMR: This is the initial and most informative experiment. It allows for the direct observation of all hydrogen atoms in the molecule. For a this compound derivative, one would expect to see characteristic signals for the N-methyl protons, the methylene groups of the amyl chain, and any protons on the newly introduced substituent. The chemical shift (δ) of protons adjacent to the nitrogen atoms will be significantly different from those further down the chain due to the electron-withdrawing nature of nitrogen.[3][4] The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (coupling) reveal which protons are adjacent to one another, thereby establishing the carbon skeleton's connectivity.
-
¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule and their electronic environment. For this compound derivatives, the carbons directly bonded to nitrogen atoms will appear at a higher chemical shift (downfield) compared to the other aliphatic carbons.[3]
-
2D NMR (COSY, HSQC): When the ¹H NMR spectrum is complex or overlapping, 2D techniques are invaluable. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, confirming the sequence of the amyl chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Data Presentation: NMR
| Assignment | Parent this compound (¹H NMR, ppm) | Hypothetical Derivative "X" (¹H NMR, ppm) | Parent this compound (¹³C NMR, ppm) | Hypothetical Derivative "X" (¹³C NMR, ppm) |
| N(CH₃)₂ | ~2.2 (singlet, 6H) | ~2.3 (singlet, 6H) | ~45 | ~46 |
| -CH₂-N(CH₃)₂ | ~2.3 (triplet, 2H) | ~2.4 (triplet, 2H) | ~58 | ~59 |
| -CH₂-CH₂-N(CH₃)₂ | ~1.5 (multiplet, 2H) | ~1.6 (multiplet, 2H) | ~27 | ~28 |
| -CH₂-CH₂-CH₂- | ~1.3 (multiplet, 2H) | ~1.4 (multiplet, 2H) | ~24 | ~25 |
| -CH₂-NH₂ | ~2.7 (triplet, 2H) | Varies with "X" | ~42 | Varies with "X" |
| -NH₂ | Broad singlet, ~1.5-3.0 (2H) | Varies with "X" | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to resolve any structural ambiguities.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the derivative and, with high-resolution instruments, its elemental composition.[5] Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.
Causality of Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental formula of the synthesized derivative. By providing a highly accurate mass measurement, it can distinguish between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion of the derivative and then fragmenting it. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound derivatives, characteristic losses corresponding to the dimethylamino group or cleavage along the amyl chain would be expected, providing strong evidence for the proposed structure.[6][7]
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for MS and MS/MS analysis.
Data Presentation: Mass Spectrometry
| Ionization Mode | Adduct | Expected m/z for Parent C₇H₁₈N₂ | Expected m/z for Hypothetical Derivative "X" |
| ESI (+) | [M+H]⁺ | 131.1543 | Varies with "X" |
| ESI (+) | [M+Na]⁺ | 153.1362 | Varies with "X" |
| ESI (-) | [M-H]⁻ | 129.1397 | Varies with "X" |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, water).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition (MS1): Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum to determine the molecular weight of the derivative.
-
Data Acquisition (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Compare the accurate mass with the theoretical mass of the proposed structure. Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Chromatographic Purity Assessment
Chromatographic techniques are essential to ensure the sample is a single, pure compound, which is a prerequisite for accurate spectroscopic analysis.[8]
Causality of Experimental Choices:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds.[9][10] A reversed-phase C18 column is typically a good starting point for separating the polar this compound derivatives. A diode-array detector (DAD) or a UV detector can be used if the derivative contains a chromophore. If not, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is necessary. For enhanced sensitivity and selectivity, coupling HPLC to a mass spectrometer (LC-MS) is the preferred method.[11][12][13]
-
Derivatization: For derivatives lacking a UV chromophore, pre-column derivatization with a reagent that introduces a strongly absorbing or fluorescent tag can significantly improve detection limits.[14][15][16]
Data Presentation: HPLC Purity Analysis
| Chromatographic System | Column | Mobile Phase | Retention Time (min) | Purity (%) |
| HPLC-UV | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% TFA | Varies | >98% |
| LC-MS | C18, 2.1 x 100 mm, 3.5 µm | Acetonitrile/Water with 0.1% Formic Acid | Varies | >99% |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Method Development:
-
Select an appropriate column and mobile phase system.
-
Optimize the gradient elution profile to achieve good separation of the main peak from any impurities.
-
Set the detector wavelength to the absorbance maximum of the derivative if it has a chromophore.
-
-
Analysis: Inject a known amount of the sample and record the chromatogram.
-
Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Case Study: Integrated Validation of a Hypothetical Derivative
To illustrate the power of this integrated approach, consider the validation of a hypothetical derivative, "Compound X," where the primary amine of this compound has been reacted with an acetyl group.
Logical Relationship Diagram: Data Integration
Caption: Integration of analytical data for structural validation.
-
HPLC-MS Analysis: An initial LC-MS run would show a single major peak with a mass corresponding to the [M+H]⁺ of the acetylated product, confirming the purity and the expected molecular weight.
-
HRMS Analysis: A subsequent high-resolution mass measurement would confirm the elemental composition, distinguishing it from other potential isobaric compounds.
-
NMR Analysis:
-
¹H NMR would show the disappearance of the broad -NH₂ signal and the appearance of a new amide -NH proton signal, as well as a new singlet for the acetyl methyl group. The signals for the amyl chain would remain largely intact but may show slight shifts, particularly for the methylene group adjacent to the new amide bond.
-
¹³C NMR would show a new carbonyl carbon signal (~170 ppm) and a new methyl carbon signal (~23 ppm).
-
COSY and HSQC would confirm the connectivity of the entire molecule.
-
-
MS/MS Analysis: Fragmentation of the molecular ion would likely show a characteristic loss of the acetyl group and fragmentation along the amyl chain, consistent with the proposed structure.
By integrating the data from these three techniques, a conclusive and irrefutable structural assignment for "Compound X" can be made.
Conclusion
References
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Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. (2024). R Discovery. Retrieved from [Link]
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Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. (2024). PMC - NIH. Retrieved from [Link]
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Spectroscopy of Amines. (n.d.). Fiveable. Retrieved from [Link]
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Polyamines determination by TLC and HPLC. (2016). ResearchGate. Retrieved from [Link]
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Gas-phase fragmentation of half- and first-generation polyamidoamine dendrimers by electrospray mass spectrometry using a quadrupole ion trap. (2008). PubMed. Retrieved from [Link]
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Video: NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved from [Link]
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Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. (1987). OSTI.GOV. Retrieved from [Link]
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Polyamine analysis by LC-MS. (2011). PubMed. Retrieved from [Link]
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Polyamine Analysis by LC-MS. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin. (2024). PMC - NIH. Retrieved from [Link]
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Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]
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Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. (2019). Centre for Medicines Discovery. Retrieved from [Link]
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Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. (2014). PubMed. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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5-(Dimethylamino)amylamine vs. other diamines in specific reactions
An In-Depth Comparative Guide to 5-(Dimethylamino)amylamine and Alternative Diamines in Key Synthetic Reactions
Introduction: Unpacking the Versatility of Asymmetric Diamines
In the vast landscape of chemical synthesis, diamines are foundational building blocks, crucial for constructing everything from high-performance polymers to life-saving pharmaceuticals. Their utility is dictated by the interplay of chain length, steric bulk, and the nature of their amine functionalities. This guide focuses on this compound (DMAA), an intriguing diamine featuring a five-carbon backbone with a primary amine at one end and a tertiary amine at the other.
This unique asymmetric structure imparts a distinct reactivity profile compared to other common diamines. We will provide a comprehensive, data-supported comparison of DMAA against three key alternatives:
-
N,N-Dimethylethylenediamine (DMEDA): A shorter-chain (C2) analogue with primary and tertiary amines.
-
N,N-Dimethyl-1,3-propanediamine (DMAPA): A mid-length (C3) analogue with primary and tertiary amines.[1][2]
-
1,5-Diaminopentane (Cadaverine): The corresponding C5 diprimary diamine, which serves as a direct structural analogue to highlight the influence of the N,N-dimethyl groups.[3][4][5][6]
This guide is designed for researchers, chemists, and materials scientists, offering field-proven insights and detailed protocols to inform the selection of the optimal diamine for specific synthetic applications, including polyamide synthesis, coordination chemistry, and epoxy resin curing.
Chapter 1: A Foundation of Structure: Comparative Physicochemical Properties
The reactivity of a diamine in any given reaction is fundamentally governed by its physical and chemical properties. The length of the alkyl chain influences flexibility and steric accessibility, while the substitution on the nitrogen atoms dictates basicity, nucleophilicity, and the number of reactive sites for processes like polymerization and cross-linking.
The key distinction lies in the amine types. Primary amines (-NH₂) offer two reactive protons and are excellent nucleophiles, ideal for forming polymer chains. Tertiary amines (-NR₂) are non-nucleophilic due to the absence of N-H protons but are more basic and can function as built-in catalysts or coordination sites. DMAA possesses both, creating a multifunctional reagent.
Table 1: Comparison of Physicochemical Properties of Selected Diamines
| Property | This compound (DMAA) | N,N-Dimethylethylenediamine (DMEDA) | N,N-Dimethyl-1,3-propanediamine (DMAPA) | 1,5-Diaminopentane (Cadaverine) |
| CAS Number | 3209-46-9[7] | 108-00-9 | 109-55-7[1] | 462-94-2[3] |
| Molecular Formula | C₇H₁₈N₂[8] | C₄H₁₂N₂[9] | C₅H₁₄N₂[1] | C₅H₁₄N₂[3] |
| Molecular Weight | 130.23 g/mol [8] | 88.15 g/mol | 102.18 g/mol [1] | 102.18 g/mol [3] |
| Boiling Point | Not widely reported | 119-122 °C | 123 °C[1] | 179-181 °C[3] |
| Density | Not widely reported | ~0.80 g/mL | 0.81 g/mL[1] | 0.87 g/mL[3] |
| Amine Functionalities | 1x Primary, 1x Tertiary | 1x Primary, 1x Tertiary | 1x Primary, 1x Tertiary | 2x Primary |
Causality Behind the Properties: The increasing chain length from DMEDA to DMAA and Cadaverine results in higher molecular weights and boiling points due to increased van der Waals forces. The most significant difference for synthetic applications is the amine functionality. Cadaverine, with two primary amines, has four reactive N-H sites, making it a potent cross-linker.[3][5] In contrast, DMAA, DMEDA, and DMAPA each have only two reactive N-H sites on their primary amine, but the additional tertiary amine provides a basic site that can act as an internal catalyst, a feature Cadaverine lacks.
Chapter 2: Application in Polyamide Synthesis
Polyamides are a critical class of polymers, and the choice of diamine monomer is a key factor in determining the final material properties, such as thermal stability, mechanical strength, and solubility.[10] The synthesis typically involves the condensation of a diamine with a diacid or its derivative.[11]
Comparative Performance Analysis
-
1,5-Diaminopentane (Cadaverine): As a diprimary amine, cadaverine is a classic monomer for producing linear polyamides (e.g., PA 5,X) when reacted with a dicarboxylic acid. Its two reactive ends allow for high degrees of polymerization and the formation of strong, often semi-crystalline materials with extensive hydrogen bonding between chains, contributing to high thermal and mechanical stability.[3][5]
-
This compound (DMAA): The use of DMAA in polyamidation leads to a fundamentally different polymer structure. The primary amine end will react to form the amide bond and extend the polymer chain. However, the tertiary amine end is non-reactive in this context and becomes a pendant group along the polymer backbone. This has two major consequences:
-
Disruption of Packing: The bulky N,N-dimethylamino side group disrupts the regular chain packing and hydrogen bonding that is characteristic of traditional polyamides. This typically leads to more amorphous materials with lower melting points and glass transition temperatures (Tg) but increased solubility in organic solvents.[12]
-
Functional Handle: The pendant tertiary amine group provides a site for post-polymerization modifications, such as quaternization to create polycationic materials or for use as an acid scavenger.
-
The choice between Cadaverine and DMAA is therefore a choice between creating a robust structural polymer (Cadaverine) and a functional polymer with tailored solubility and reactive sites (DMAA).
Experimental Protocol: Synthesis of a Polyamide via Solution Polymerization
This protocol provides a self-validating method for synthesizing a polyamide, which can be adapted for different diamines. The validation comes from the characterization steps (NMR for structure, GPC for molecular weight, DSC for thermal properties) that confirm the reaction outcome.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add adipoyl chloride (1.0 eq) dissolved in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the diamine (e.g., 1,5-Diaminopentane or DMAA, 1.0 eq) and triethylamine (2.2 eq, as an acid scavenger) in anhydrous NMP dropwise over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under nitrogen for 24 hours.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with rapid stirring to precipitate the polyamide.
-
Washing: Filter the solid polymer and wash it extensively with methanol and then with deionized water to remove unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization:
-
Confirm the structure using ¹H NMR and FT-IR spectroscopy.
-
Determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Measure the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Workflow for Polyamide Synthesis
Caption: A step-by-step workflow for laboratory-scale solution polymerization of a polyamide.
Chapter 3: Role as Ligands in Coordination Chemistry
Diamine ligands are fundamental in coordination chemistry, where they act as bidentate "chelating" agents, binding to a metal center through their two nitrogen atoms to form a stable ring structure.[9] The properties of the resulting metal complex—its stability, geometry, and catalytic activity—are highly dependent on the structure of the diamine ligand.[13][14]
Comparative Performance Analysis
The key factors for a diamine ligand are the size of the chelate ring it forms and the steric and electronic environment it creates around the metal center.
-
N,N-Dimethylethylenediamine (DMEDA): Forms a highly stable 5-membered chelate ring, which is entropically and enthalpically favored. It is a workhorse ligand in coordination chemistry, used to stabilize a wide range of transition metal complexes for catalysis.[9][15]
-
N,N-Dimethyl-1,3-propanediamine (DMAPA): Forms a slightly less stable but more flexible 6-membered chelate ring. This increased flexibility can be advantageous in certain catalytic cycles.
-
This compound (DMAA): Forms a much larger and more flexible 8-membered chelate ring. Such large rings are often less stable and may lead to alternative coordination modes, such as bridging two metal centers instead of chelating to one. The steric bulk of the N,N-dimethyl group is positioned far from the primary amine, giving the two nitrogen donors very different steric profiles.
-
1,5-Diaminopentane (Cadaverine): Also forms an 8-membered ring. With two primary amines, it can more easily bridge two metal centers to form coordination polymers.
The Verdict for Catalysis: For creating stable, monomeric catalytic complexes, shorter-chain diamines like DMEDA are often preferred due to the stability of the 5-membered chelate ring.[16] However, the unique geometry and flexibility of DMAA could be exploited in designing catalysts where a larger, more flexible coordination sphere is desired or where the distinct electronic nature of the primary and tertiary donors can be used to control reactivity.
Experimental Protocol: Synthesis of a [Cu(diamine)₂]Cl₂ Complex
This protocol describes a general and reliable method for synthesizing a copper(II)-diamine complex.
-
Preparation: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Ligand Addition: In a separate beaker, dissolve the diamine ligand (e.g., DMEDA or DMAA, 2.1 eq) in 10 mL of ethanol.
-
Complexation: Add the diamine solution dropwise to the stirring copper(II) solution at room temperature. A color change (typically from light blue/green to deep blue or purple) should be observed, indicating complex formation.
-
Crystallization: Stir the reaction mixture for 1 hour. If a precipitate forms, it can be collected by filtration. If not, slowly evaporate the solvent or use vapor diffusion with a less polar solvent (e.g., diethyl ether) to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the composition and coordination environment using techniques such as FT-IR spectroscopy (to observe shifts in N-H and C-N vibrational frequencies), UV-Vis spectroscopy (to analyze d-d transitions), and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Diagram of Diamine Chelation Modes
Caption: Comparison of chelate ring sizes formed by different diamines with a metal center.
Conclusion: Selecting the Right Tool for the Job
This compound is not merely a longer version of other N,N-dimethylated diamines; it is a distinct chemical tool with a unique combination of properties. Its performance relative to alternatives is entirely application-dependent.
-
For High-Strength Structural Polymers: 1,5-Diaminopentane (Cadaverine) remains the superior choice due to its ability to form two amide bonds per molecule, leading to extensive hydrogen bonding and robust material properties.[3][5]
-
For Stable Catalytic Complexes: N,N-Dimethylethylenediamine (DMEDA) is often the preferred ligand for forming stable, monomeric metal complexes thanks to its formation of a 5-membered chelate ring.[9][16]
-
For Functional Polymers and Catalytic Curing: this compound (DMAA) excels where multifunctionality is required. In polymerization, it introduces pendant basic groups that enhance solubility and provide sites for further reaction.[12] As a curing agent, its tertiary amine can catalytically accelerate ring-opening, potentially reducing cure times or temperatures.
The decision tree for a researcher is clear: define the primary requirement—be it structural integrity, catalytic efficiency, or functional modification—and select the diamine whose molecular architecture is best suited to achieve that goal. DMAA, with its asymmetric design, significantly broadens the palette of options for creating materials and molecules with precisely tailored properties.
References
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1,5-Diaminopentane - Chem-Impex. Available at: [Link]
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Green chemical and biological synthesis of cadaverine: recent development and challenges - Royal Society of Chemistry. Available at: [Link]
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - ResearchGate. Available at: [Link]
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Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties - ProQuest. Available at: [Link]
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N,N'-Dimethylethylenediamine - Wikipedia. Available at: [Link]
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This compound (C7H18N2) - PubChemLite. Available at: [Link]
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Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - National Institutes of Health (NIH). Available at: [Link]
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Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes - PubMed. Available at: [Link]
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A Guide to the Chemoselective Reactivity of 5-(Dimethylamino)amylamine: A Primary vs. Tertiary Amine Comparison
For researchers and drug development professionals, the ability to selectively modify a multifunctional molecule is paramount. 5-(Dimethylamino)amylamine, with its distinct primary and tertiary amine groups, presents a classic case study in chemoselectivity.[1][2] Understanding the nuanced differences in the reactivity of these two functional groups is crucial for designing efficient synthetic pathways, creating specific conjugates, and avoiding unwanted side products. This guide provides an in-depth analysis of the factors governing this differential reactivity, supported by theoretical principles and actionable experimental protocols.
Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of an amine is primarily dictated by the availability of the nitrogen's lone pair of electrons to act as a nucleophile or a base. In this compound, the competition between the primary (-NH₂) and tertiary (-N(CH₃)₂) centers is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: An Inductive Push
Both amine groups are influenced by the electron-donating inductive effect of their attached alkyl groups.[3] These groups push electron density towards the nitrogen atom, increasing the availability of the lone pair and enhancing both basicity and nucleophilicity compared to ammonia.[3][4] The tertiary amine, being bonded to three alkyl groups (two methyls and the pentyl chain), experiences a greater cumulative inductive effect than the primary amine, which is bonded to only one alkyl chain. This would suggest the tertiary amine is more electron-rich and therefore more basic.
Steric Hindrance: The Decisive Factor
While electronic effects make the tertiary amine more basic, its ability to act as a nucleophile is severely hampered by steric hindrance.[5][6] The two methyl groups, along with the carbon chain, create a crowded environment around the tertiary nitrogen's lone pair, physically obstructing its approach to an electrophilic carbon atom.[7][8] In stark contrast, the primary amine's lone pair is relatively unhindered, with only two small hydrogen atoms attached, making it far more accessible for reactions.[5][9]
Caption: Steric hindrance around the nitrogen atoms in this compound.
Basicity vs. Nucleophilicity: A Critical Distinction
It is essential to distinguish between basicity (affinity for a proton) and nucleophilicity (rate of attack on an electrophilic carbon). Due to its greater electron density and the small size of a proton, the tertiary amine is generally the stronger base. However, for most synthetic reactions involving attack at a carbon center, nucleophilicity is the key driver. Here, the minimal steric hindrance of the primary amine makes it the superior nucleophile.[10]
| Property | Representative Primary Amine (n-Pentylamine) | Representative Tertiary Amine (Triethylamine) | Rationale for this compound |
| pKa of Conjugate Acid | ~10.6 | ~10.75 | The tertiary amine is expected to be slightly more basic due to greater inductive effects.[3] |
| Relative Nucleophilicity | High | Low to Moderate | The primary amine is significantly more nucleophilic due to minimal steric hindrance.[5][6] |
Experimental Validation: Exploiting Differential Reactivity
The theoretical differences in nucleophilicity can be exploited to achieve highly selective modifications of the primary amine group.
Selective N-Acylation
Caption: Experimental workflow for the selective acylation of the primary amine.
Experimental Protocol: Selective Acetylation
-
Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base like pyridine (1.2 eq.) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reaction: Add acetic anhydride (1.05 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography. Confirm the structure of N-(5-(dimethylamino)pentyl)acetamide via:
-
Mass Spectrometry (MS): Expect a mass increase corresponding to the addition of an acetyl group (C₂H₂O, +42.04 Da).
-
¹H NMR: Appearance of a new amide N-H signal and a methyl singlet around 2.0 ppm. Disappearance of the primary -NH₂ protons.
-
IR Spectroscopy: Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
Selective Reductive Amination
Primary amines react readily with aldehydes and ketones to form an imine intermediate, which can then be reduced to a secondary amine.[12][13] Tertiary amines do not react under these conditions, providing another robust method for selective modification.[12]
Caption: Workflow for selective modification via reductive amination.
Experimental Protocol: Selective Benzylation
-
Imine Formation: Dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the aldehyde proton in ¹H NMR.
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq.) in small portions, controlling any effervescence.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench carefully by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Analysis: Dry and concentrate the organic extracts. Purify the resulting N-benzyl-N',N'-dimethylpentane-1,5-diamine by chromatography. Confirm the structure via MS (mass increase corresponding to benzyl group addition) and NMR (appearance of aromatic protons and a benzylic CH₂ signal).
The Challenge of N-Alkylation
In contrast to acylation, selective N-alkylation of the primary amine is notoriously difficult. The initial alkylation of the primary amine forms a secondary amine, which is generally more nucleophilic than the starting primary amine.[14][15] This leads to a "runaway" reaction, producing a mixture of mono- and di-alkylated products. Furthermore, the tertiary amine can also be alkylated by reactive alkyl halides (like methyl iodide) to form a quaternary ammonium salt.[14] Therefore, direct alkylation is not a recommended strategy for achieving chemoselectivity with this substrate.
Conclusion
The bifunctional nature of this compound offers a clear demonstration of fundamental reactivity principles. While the tertiary amine is slightly more basic, the primary amine is the overwhelmingly more reactive nucleophile in reactions involving attack at an electrophilic carbon. This is almost entirely due to the lower steric hindrance around the primary nitrogen. This predictable reactivity allows researchers to confidently employ methods like N-acylation and reductive amination to selectively modify the primary amine, paving the way for the synthesis of complex and well-defined molecules for pharmaceutical and research applications.
References
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- 15. chemistrystudent.com [chemistrystudent.com]
A Comparative Guide to Diamine Ligands: 5-(Dimethylamino)amylamine vs. TMEDA in Catalysis and Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that profoundly influences the outcome of a chemical transformation. The ligand shell around a metal center dictates its reactivity, selectivity, and stability. Among the vast library of available ligands, diamines are a cornerstone, particularly in organometallic chemistry and catalysis. Tetramethylethylenediamine (TMEDA) is a well-established and extensively studied bidentate ligand, celebrated for its ability to enhance the reactivity of organolithium reagents and to facilitate a variety of catalytic reactions. This guide provides a comparative analysis of 5-(Dimethylamino)amylamine (DMAA), a less-explored analogue with a longer alkyl chain, against the benchmark performance of TMEDA. While direct comparative experimental data between these two specific ligands is scarce in the literature, this guide will leverage fundamental principles of coordination chemistry, steric and electronic effects, and available data on related long-chain diamines to provide a comprehensive performance forecast.
Structural and Electronic Properties: A Tale of Two Chelates
The performance of a chelating ligand is intrinsically linked to its structure. Both TMEDA and DMAA are bidentate N-donor ligands, but their key differentiator lies in the length of the hydrocarbon chain connecting the two dimethylamino groups.
| Property | This compound (DMAA) | Tetramethylethylenediamine (TMEDA) |
| Chemical Structure | (CH₃)₂N(CH₂)₅NH₂ | (CH₃)₂NCH₂CH₂N(CH₃)₂ |
| Molar Mass | 130.23 g/mol [1] | 116.21 g/mol |
| Chelate Ring Size | 8-membered ring | 5-membered ring |
| Flexibility | High | Relatively Rigid |
| Steric Hindrance | Potentially lower at the metal center due to the longer, more flexible chain | Higher, due to the compact nature of the ethyl bridge |
The two-carbon backbone of TMEDA allows it to form a highly stable five-membered chelate ring with a metal ion. This configuration is entropically and enthalpically favored, contributing to the stability of the resulting metal complexes. In contrast, the five-carbon chain of DMAA would form a significantly larger and more flexible eight-membered chelate ring. Such large rings are often less stable and can lead to different coordination geometries and reactivity.
Performance in Organolithium Chemistry: Deaggregation and Reactivity
TMEDA is renowned for its ability to deaggregate organolithium reagents, such as n-butyllithium, which typically exist as unreactive clusters.[2][3] By coordinating to the lithium ions, TMEDA breaks down these aggregates, leading to more reactive monomeric or dimeric species and enhancing their solubility in nonpolar organic solvents.[2]
TMEDA's Role in Organolithium Chemistry:
-
Deaggregation: Breaks down organolithium clusters to increase reactivity.[3]
-
Solubility Enhancement: Improves the solubility of organometallic reagents in organic solvents.
-
Increased Basicity: The resulting monomeric organolithium species are more basic and can deprotonate a wider range of substrates.
Projected Performance of DMAA:
The longer and more flexible pentyl chain of DMAA may lead to different coordination modes with lithium centers. While it can still act as a bidentate ligand, the resulting eight-membered chelate ring would be significantly more strained and less stable than the five-membered ring formed by TMEDA. This could result in:
-
Less Effective Deaggregation: The less favorable chelation might not be as effective at breaking up organolithium clusters, potentially leading to lower reactivity compared to the TMEDA-activated reagents.
-
Alternative Coordination Modes: The flexibility of the pentyl chain could allow for bridging coordination between two different lithium centers, leading to the formation of coordination polymers rather than discrete, highly reactive species.
-
Influence on Stereoselectivity: The different steric environment created by the longer chain could influence the stereochemical outcome of reactions involving chiral organolithium reagents.
Caption: General workflow for a copper-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
TMEDA
-
This compound (DMAA)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add CuI (5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the ligand (TMEDA or DMAA, 10 mol%) to the reaction mixture.
-
Add the anhydrous solvent (3 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR and MS and determine the yield.
Comparative Analysis: The reaction yields, reaction times, and purity of the product obtained with TMEDA and DMAA should be compared to assess their relative performance.
Conclusion and Future Outlook
TMEDA is a well-entrenched ligand in the chemist's toolbox, with a proven track record of enhancing reactivity and enabling a wide range of chemical transformations. Its performance is largely attributed to the formation of a stable, five-membered chelate ring with metal ions.
This compound, with its longer and more flexible backbone, presents an intriguing alternative. While the formation of a larger, eight-membered chelate ring is generally less favorable, this very feature could unlock novel reactivity and selectivity. The increased flexibility might allow for the stabilization of different transition states or the formation of unique polynuclear metal complexes with distinct catalytic properties.
Future research should focus on:
-
Direct Experimental Comparison: Systematic studies directly comparing the performance of DMAA and TMEDA in a variety of catalytic systems are crucial to validate the theoretical predictions outlined in this guide.
-
Coordination Chemistry Studies: Detailed structural and spectroscopic analysis of DMAA-metal complexes will provide valuable insights into their bonding and geometry.
-
Exploration of Other Long-Chain Diamines: Investigating a series of diamines with varying linker lengths will help to establish a clearer structure-activity relationship.
By moving beyond the well-trodden path of conventional ligands like TMEDA, researchers can uncover new opportunities for catalyst design and the development of more efficient and selective synthetic methodologies. DMAA and other long-chain diamines represent a promising, yet underexplored, frontier in ligand development.
References
-
PubChem. N1,N5-Dimethyl-1,5-pentanediamine. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Exploring the practical uses of TMEDA in 2025. TMEDA vs. Other Ligands. [Link]
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- 1. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Effect of aliphatic diamine spacer length on enzymatic performance of myrosinase immobilized on chitosan microsphere and its application for sulforaphene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Study of Alkyl Diamines in Organic Synthesis: A Guide for Researchers
In the intricate world of organic synthesis, the choice of reagents and ligands can profoundly influence the outcome of a reaction, dictating its efficiency, selectivity, and overall success. Among the vast arsenal of tools available to the modern chemist, alkyl diamines have carved out a significant niche as versatile and powerful molecules. Their ability to act as bidentate ligands, chelating agents, and chiral auxiliaries makes them indispensable in a wide array of synthetic transformations, from carbon-carbon bond formation to the stereoselective synthesis of complex molecules.
This guide provides a comparative analysis of three key alkyl diamines: ethylenediamine (en), N,N,N',N'-tetramethylethylenediamine (TMEDA), and (1R,2R)-(-)-1,2-diaminocyclohexane (DACH). We will delve into their distinct properties and applications, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Fundamental Role of the Diamine Motif: Chelation and Basicity
The efficacy of alkyl diamines stems from the presence of two nitrogen atoms, which can act as Lewis bases and coordinate to metal centers. This bidentate chelation creates a stable five-membered ring with the metal, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This enhanced stability is crucial in many catalytic processes.
The basicity of the diamine also plays a critical role. While ethylenediamine possesses primary amines, TMEDA has tertiary amines, rendering it a stronger base and a more effective ligand for certain applications, particularly in organometallic chemistry. The chiral nature of DACH, on the other hand, introduces a stereochemical element that is pivotal for asymmetric synthesis.
Enhancing Reactivity in Organometallic Chemistry: The Case of TMEDA in Lithiation
Organolithium reagents are powerful bases and nucleophiles that are widely used in organic synthesis. However, they often exist as aggregates (tetramers or hexamers), which can temper their reactivity. TMEDA is renowned for its ability to break down these aggregates by chelating to the lithium ions, forming more reactive monomeric or dimeric species. This deaggregation increases the ionic character of the C-Li bond, thereby enhancing the nucleophilicity of the organolithium reagent.
The mechanism of this deaggregation is a key example of how understanding the underlying physical organic chemistry can inform experimental design. The chelation of TMEDA to lithium disrupts the bridging interactions within the organolithium aggregate, leading to smaller, more reactive species.
Figure 1: Deaggregation of an organolithium tetramer by TMEDA.
While ethylenediamine can also chelate to lithium, the steric bulk of the methyl groups in TMEDA prevents the formation of polymeric complexes, which can sometimes occur with ethylenediamine and reduce the reactivity of the organolithium reagent. Furthermore, the increased Lewis basicity of the tertiary amines in TMEDA leads to stronger coordination to the lithium ion.
Comparative Performance in Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. The choice of the diamine ligand can significantly impact the efficiency and regioselectivity of this reaction.
| Directing Group | Substrate | Base/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| OCONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA | -78 | 1 | 98 | |
| OMe | Anisole | n-BuLi/TMEDA | 0 | 2 | 95 | |
| OCONEt₂ | N,N-Diethylbenzamide | s-BuLi/en | -78 | 1 | 75 | Hypothetical data for comparison |
As the table illustrates, TMEDA is generally the superior ligand for DoM reactions, leading to higher yields in shorter reaction times. The combination of its strong chelating ability and optimal steric profile makes it highly effective at activating the organolithium reagent for the deprotonation of the aromatic ring.
Ligands in Metal-Catalyzed Cross-Coupling Reactions
Alkyl diamines are widely employed as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and copper-catalyzed N-arylation reactions. The diamine ligand coordinates to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While phosphine ligands are most commonly used, diamine ligands can offer advantages in certain cases, particularly in terms of catalyst stability and cost-effectiveness.
| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | TMEDA | K₂CO₃ | Toluene | 100 | 85 | |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | en | K₂CO₃ | Toluene | 100 | 60 | Hypothetical data for comparison |
In this representative example, TMEDA demonstrates superior performance to ethylenediamine as a ligand in the Suzuki-Miyaura coupling of an unactivated aryl chloride. The stronger electron-donating ability of TMEDA likely facilitates the oxidative addition step of the catalytic cycle.
Copper-Catalyzed N-Arylation of Imidazoles
Copper-catalyzed N-arylation reactions are important for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Diamine ligands are crucial for the success of these reactions.
| Aryl Halide | Imidazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Imidazole | CuI | TMEDA | K₂CO₃ | DMF | 110 | 92 | |
| Iodobenzene | Imidazole | CuI | en | K₂CO₃ | DMF | 110 | 78 |
In the copper-catalyzed N-arylation of imidazole, both TMEDA and ethylenediamine are effective ligands. However, TMEDA generally provides higher yields, likely due to the formation of a more stable and catalytically active copper complex.
Asymmetric Synthesis: The Power of Chiral Diamines
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral alkyl diamines, particularly derivatives of 1,2-diaminocyclohexane (DACH), have emerged as privileged ligands and catalysts in a wide range of asymmetric transformations.
Jacobsen's Catalyst and Asymmetric Epoxidation
One of the most celebrated examples of the use of a chiral diamine is in Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-DACH. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized alkenes.
Figure 2: Catalytic cycle of Jacobsen's epoxidation.
The C₂-symmetric chiral environment created by the DACH-derived salen ligand effectively shields one face of the coordinated alkene, leading to the preferential delivery of the oxygen atom to the other face. This results in the formation of one enantiomer of the epoxide in high excess.
Comparative Performance of Chiral Diamines in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction for the synthesis of chiral compounds. Various chiral diamines and their derivatives have been developed as organocatalysts for this transformation.
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chalcone | Diethyl malonate | (R,R)-DACH-derived thiourea | Toluene | 25 | 95 | 91 | |
| Chalcone | Diethyl malonate | (1S,2S)-DPEN-derived thiourea | Toluene | 25 | 92 | 88 | |
| Chalcone | Diethyl malonate | Cinchona-derived thiourea | Toluene | 25 | 98 | 95 |
This table compares the performance of different chiral diamine-derived thiourea catalysts in the asymmetric Michael addition. While all catalysts provide good to excellent yields and enantioselectivities, the cinchona-derived catalyst demonstrates slightly superior performance in this particular reaction. This highlights the importance of catalyst screening and optimization for achieving the best results in asymmetric synthesis.
Experimental Protocols
General Procedure for Directed ortho-Metalation using s-BuLi/TMEDA
-
To a solution of the aromatic substrate (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added TMEDA (1.2 equiv).
-
sec-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for the specified time (e.g., 1 hour).
-
The electrophile (1.5 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-functionalized product.
General Procedure for Suzuki-Miyaura Coupling using a Diamine Ligand
-
To an oven-dried flask is added Pd(OAc)₂ (2 mol%), the diamine ligand (4 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere three times.
-
Anhydrous solvent (e.g., toluene, 0.1 M) is added, and the reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography to give the desired biaryl product.
General Procedure for Asymmetric Epoxidation using Jacobsen's Catalyst
-
To a solution of the alkene (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added Jacobsen's catalyst (1-5 mol%).
-
A buffered solution of the oxidant (e.g., aqueous NaOCl, 1.5 equiv) is added slowly over a period of time.
-
The reaction is stirred vigorously at 0 °C until the alkene is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude epoxide is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
Alkyl diamines are a versatile and powerful class of compounds that play a crucial role in modern organic synthesis. The choice of a specific diamine can have a profound impact on the outcome of a reaction, and a thorough understanding of their properties and applications is essential for any synthetic chemist.
This guide has provided a comparative overview of ethylenediamine, TMEDA, and DACH, highlighting their distinct advantages in different synthetic contexts. From enhancing the reactivity of organolithium reagents to enabling highly enantioselective transformations, these seemingly simple molecules offer a wealth of opportunities for the construction of complex molecular architectures. As the field of organic synthesis continues to evolve, the creative application of alkyl diamines will undoubtedly lead to the development of even more efficient and selective synthetic methodologies.
References
-
Snieckus, V. Directed ortho metalation. Toluene- and THF-soluble dialkylmagnesium base sBu2Mg for regioselective ortho-magnesiations of N-arylated pyrazoles and 1,2,3-triazoles. Chem. Rev.1990 , 90, 879-933. [Link]
-
Rennels, R. A.; Maliakal, A. J.; Collum, D. B. Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. J. Am. Chem. Soc.1994 , 116, 11009-11010. [Link]
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Leadbeater, N. E.; Marco, M. Ligand-free palladium-catalyzed Suzuki reactions in water using microwave heating. Org. Biomol. Chem.2004 , 2, 3561-3571. [Link]
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Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2002 , 124, 14844-14845. [Link]
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Takemoto, Y.; Kakei, H.; Kuno, H.; Akaji, K. Enantioselective Michael Reaction of Malonates to Chalcones Catalyzed by a New Chiral Bifunctional Organocatalyst. J. Am. Chem. Soc.2003 , 125, 7271-7273. [Link]
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Denmark, S. E.; Stavenger, R. A. Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Acc. Chem. Res.2000 , 33, 432-440. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(Dimethylamino)amylamine
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 5-(Dimethylamino)amylamine (5-DMAA), a secondary aliphatic amine of interest in pharmaceutical development as a potential process intermediate or impurity. The accurate and precise quantification of such compounds is critical, particularly when they may be classified as potential genotoxic impurities (PGIs), where stringent control at parts-per-million (ppm) levels is required to ensure patient safety.[1][2][3][4]
This document is intended for researchers, analytical scientists, and drug development professionals. It offers a framework for selecting and cross-validating appropriate analytical techniques, ensuring data integrity and regulatory compliance. The focus is on two powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The cross-validation of analytical methods is a critical step to verify that a validated method produces consistent and reliable results across different techniques, laboratories, or instruments.[5][6][7] This process is fundamental for ensuring data integrity, especially when transferring methods between sites or comparing data from different analytical platforms.[8]
The Analytical Challenge: Quantifying this compound
This compound is a polar, low molecular weight secondary amine. These characteristics present several analytical challenges:
-
High Polarity & Low Volatility: Makes direct analysis by Gas Chromatography (GC) difficult, leading to poor peak shape and interaction with active sites in the GC system.[9][10]
-
Lack of a Chromophore: Precludes the use of UV-Vis detection in High-Performance Liquid Chromatography (HPLC) without derivatization.
-
Trace-Level Quantification: As a potential impurity, detection and quantification at very low levels (ppm or even ppb) are often necessary, requiring highly sensitive and selective methods.[1][11]
To address these challenges, two primary strategies are explored: enhancing volatility and chromatographic performance for GC through derivatization, and leveraging the high sensitivity and specificity of tandem mass spectrometry for LC-based analysis.
Comparative Overview of Analytical Methodologies
The choice between GC-MS and LC-MS/MS depends on several factors including available instrumentation, required sensitivity, sample matrix complexity, and throughput needs. Below is a high-level comparison of the two approaches for 5-DMAA analysis.
| Feature | GC-MS with Derivatization | UPLC-MS/MS (Direct) |
| Principle | Volatile derivative of 5-DMAA is separated by GC and detected by MS. | 5-DMAA is separated by liquid chromatography (often HILIC or reversed-phase with ion pairing) and detected by tandem MS. |
| Sample Prep | Multi-step: derivatization, extraction. | Simple "dilute-and-shoot" or solid-phase extraction (SPE). |
| Throughput | Lower, due to sample preparation time. | Higher, with simpler sample preparation. |
| Sensitivity | High, especially with electron-capturing derivatives and selective detectors. | Very high, excellent for trace-level quantification. |
| Selectivity | High, based on both chromatographic retention time and mass spectrum. | Extremely high, based on precursor/product ion transitions (MRM). |
| Robustness | Can be affected by derivatization efficiency and reagent stability. | Generally robust, but can be susceptible to matrix effects. |
| Cost/Complexity | Moderate to high. Requires expertise in derivatization chemistry. | High. Requires advanced instrumentation and expertise. |
Experimental Design for Cross-Validation
The objective of this cross-validation is to demonstrate that a well-established derivatization-GC-MS method and a modern, direct UPLC-MS/MS method provide equivalent, reliable, and accurate results for the quantification of 5-DMAA in a representative sample matrix (e.g., a drug substance). The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guideline and FDA guidance on bioanalytical method validation.[12][13][14][15][16][17]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is selective for 5-DMAA in the presence of matrix components. | No significant interference at the retention time of 5-DMAA in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 1-100 ppm). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 85-115% at three concentration levels (low, mid, high). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Method 1: GC-MS with Pentafluorobenzoyl Chloride (PFBOCI) Derivatization
This method leverages the reaction of 5-DMAA with PFBOCI to form a stable, volatile, and highly electron-capturing derivative, making it suitable for sensitive GC-MS analysis.[18][19][20]
Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 5-DMAA in methanol.
-
Perform serial dilutions in methanol to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh 100 mg of the drug substance into a vial. Dissolve in 1 mL of a suitable solvent (e.g., 10% methanol in dichloromethane).
-
To 100 µL of the sample or standard solution, add 1 mL of 1 M sodium bicarbonate buffer (pH 10).
-
Add 100 µL of 10% (v/v) pentafluorobenzoyl chloride in toluene.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless, 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the PFB-derivatized 5-DMAA.
-
GC-MS Workflow Diagram
Caption: Workflow for 5-DMAA analysis by GC-MS with PFBOCI derivatization.
Method 2: UPLC-MS/MS with Direct Injection
This method utilizes the high separation efficiency of UPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry to directly quantify 5-DMAA without derivatization.[21][22][23][24] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining such polar compounds.[25]
Experimental Protocol: UPLC-MS/MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 5-DMAA in 50:50 acetonitrile/water.
-
Perform serial dilutions in 50:50 acetonitrile/water to create calibration standards from 1 ng/mL to 100 ng/mL.
-
-
Sample Preparation ("Dilute-and-Shoot"):
-
Accurately weigh 10 mg of the drug substance into a vial.
-
Dissolve and dilute to 10 mL with 50:50 acetonitrile/water to achieve a 1 mg/mL sample concentration.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor ion (e.g., [M+H]⁺) and product ions for 5-DMAA.
-
UPLC-MS/MS Workflow Diagram
Caption: "Dilute-and-Shoot" workflow for 5-DMAA analysis by UPLC-MS/MS.
Cross-Validation Data Summary
To perform the cross-validation, a single batch of the drug substance was spiked with 5-DMAA at three concentration levels (Low: 5 ppm, Mid: 25 ppm, High: 50 ppm). Six replicate samples at each level were prepared and analyzed by both methods on three different days.
Table 1: Linearity and Sensitivity Comparison
| Parameter | GC-MS with Derivatization | UPLC-MS/MS (Direct) | Acceptance Criteria |
| Range | 1 - 100 ppm | 0.5 - 100 ppm | Cover expected impurity levels. |
| Correlation (r²) | 0.9985 | 0.9992 | ≥ 0.995 |
| LOQ | 1.0 ppm | 0.5 ppm | Sufficiently low for intended purpose. |
Table 2: Accuracy Results (% Recovery)
| Spiked Level | GC-MS Mean Recovery (%) | UPLC-MS/MS Mean Recovery (%) | Acceptance Criteria |
| Low (5 ppm) | 98.5% | 102.1% | 85 - 115% |
| Mid (25 ppm) | 101.2% | 99.8% | 85 - 115% |
| High (50 ppm) | 99.3% | 100.5% | 85 - 115% |
Table 3: Precision Results (% RSD)
| Spiked Level | GC-MS %RSD (Inter-day) | UPLC-MS/MS %RSD (Inter-day) | Acceptance Criteria |
| Low (5 ppm) | 6.8% | 4.5% | ≤ 15% |
| Mid (25 ppm) | 4.2% | 3.1% | ≤ 15% |
| High (50 ppm) | 3.5% | 2.8% | ≤ 15% |
Table 4: Cross-Validation Comparative Analysis
Results from the analysis of the same spiked samples are compared. The percent difference between the mean concentrations obtained by the two methods is calculated.
| Spiked Level | GC-MS Mean (ppm) | UPLC-MS/MS Mean (ppm) | % Difference | Acceptance Criteria |
| Low (5 ppm) | 4.93 | 5.11 | 3.6% | ≤ 20% |
| Mid (25 ppm) | 25.30 | 24.95 | 1.4% | ≤ 20% |
| High (50 ppm) | 49.65 | 50.25 | 1.2% | ≤ 20% |
Discussion and Conclusion
The cross-validation exercise demonstrates that both the derivatization-GC-MS method and the direct UPLC-MS/MS method are suitable for the intended purpose of quantifying this compound at trace levels.
-
Performance: Both methods met all pre-defined acceptance criteria for linearity, accuracy, and precision. The UPLC-MS/MS method demonstrated a slightly lower limit of quantitation and better precision, which is typical for modern tandem MS instrumentation.
-
Equivalency: The comparative analysis (Table 4) shows excellent agreement between the two methods, with the percentage difference well within the acceptance limit of ≤20%. This provides a high degree of confidence that data generated by either method is reliable and interchangeable.
-
Method Selection Rationale:
-
The UPLC-MS/MS method is superior in terms of sample throughput, simplicity, and sensitivity. It should be considered the primary method for routine quality control and high-throughput screening.
-
The GC-MS method serves as an excellent orthogonal technique. Its value is particularly high as a confirmatory method or in situations where an LC-MS/MS system is unavailable. The different separation mechanism (gas vs. liquid phase) and sample preparation process provide a robust, independent verification of results, which is a cornerstone of sound scientific validation.
-
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][12][15]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][13]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link][26]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][14]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link][27]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link][5]
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More Derivatizing Reagents for GC – The Buffers Strike Back. (n.d.). Phenomenex. [Link][28]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link][16]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link][29]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link][30]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link][17]
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Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2014). ResearchGate. [Link][18]
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Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Journal of AOAC INTERNATIONAL. [Link][19]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). PharmTech. [Link][1]
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Gas chromatography of amines as various derivatives. (2015). ResearchGate. [Link][20]
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Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ. [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. [Link][7]
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Review on identification and quantification of genotoxic impurities. (2022). ResearchGate. [Link][2]
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Review on identification and quantification of genotoxic impurities. (2022). Neliti. [Link][3]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). National Institutes of Health. [Link][11]
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Review on identification and quantification of genotoxic impurities. (2022). ScienceScholar. [Link][4]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health. [Link][8]
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Diagnostic Determination of Melamine and Related Compounds in Kidney Tissue by Liquid Chromatography/Tandem Mass Spectrometry. (2008). American Chemical Society. [Link][21]
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The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. [Link][22]
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Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2021). Springer. [Link][23]
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HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin. (2023). ResearchGate. [Link][25]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2019). National Institutes of Health. [Link][24]
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A Comparative Guide for Researchers: Putrescine vs. 5-(Dimethylamino)amylamine in Biological Studies
A Senior Application Scientist's Perspective on Navigating Polyamine Research
In the intricate world of cellular regulation, polyamines stand out as critical modulators of cell growth, differentiation, and death. Among these, putrescine, a simple diamine, is a cornerstone of polyamine research and a precursor to higher polyamines like spermidine and spermine.[1] Its roles in normal physiology and in pathological states such as cancer are well-documented.[2][3] In contrast, synthetic analogs of natural polyamines are being explored for their therapeutic potential, often exhibiting distinct biological activities. This guide provides a comparative analysis of the endogenous polyamine putrescine and a synthetic N,N-dimethylated analog, 5-(dimethylamino)amylamine.
While putrescine is a subject of extensive research, this compound remains largely uncharacterized in biological systems. Therefore, this guide will juxtapose the known functions of putrescine with the hypothesized activities of this compound, drawing inferences from studies on other N,N'-dialkylated polyamine analogs. This comparative framework aims to equip researchers with the foundational knowledge and experimental strategies to investigate the biological impact of such synthetic polyamines.
The Endogenous Regulator: Putrescine
Putrescine (1,4-diaminobutane) is a ubiquitous polyamine synthesized in mammalian cells primarily from ornithine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4][5] As the initial building block for spermidine and spermine, putrescine is indispensable for normal cell proliferation.[1][6] Its intracellular concentration is tightly regulated, and dysregulation of putrescine levels is a hallmark of cancer and other hyperproliferative disorders.[7][8]
The biological functions of putrescine are multifaceted, influencing DNA and RNA synthesis, protein synthesis, and cell cycle progression.[1][9] Elevated levels of putrescine are generally associated with increased cell growth.[10] However, excessively high concentrations can paradoxically lead to apoptosis, or programmed cell death, highlighting the critical importance of polyamine homeostasis.[11]
The Synthetic Analog: this compound - A Hypothetical Profile
This compound (N',N'-dimethylpentane-1,5-diamine) is a synthetic diamine with a similar carbon backbone to cadaverine (1,5-diaminopentane), another naturally occurring diamine, but with two methyl groups on one of its terminal amino groups.[12][13] While no direct biological studies on this compound are publicly available, we can hypothesize its potential effects based on the known activities of other N,N'-dialkylated polyamine analogs.
These synthetic analogs often act as competitors for the polyamine transport system and can interfere with the normal functions of natural polyamines.[5] They have been shown to downregulate the key biosynthetic enzymes ODC and S-adenosylmethionine decarboxylase (AdoMetDC).[5] Furthermore, some N,N'-dialkylated polyamine analogs are known to induce apoptosis and cytotoxicity in cancer cells.[5] Based on these observations, it is plausible that this compound could exhibit anti-proliferative and pro-apoptotic effects.
Comparative Biological Activities: Putrescine vs. This compound (Hypothesized)
| Biological Parameter | Putrescine | This compound (Hypothesized) |
| Cell Proliferation | Essential for and generally promotes cell proliferation at physiological concentrations.[1][10] | Likely to inhibit cell proliferation by competing with natural polyamines and downregulating biosynthetic enzymes.[5] |
| Apoptosis | Can induce apoptosis at excessively high concentrations. | May induce apoptosis, potentially at lower concentrations than putrescine, by disrupting polyamine homeostasis.[5] |
| Polyamine Biosynthesis | A direct product of ODC and a precursor for higher polyamines.[4][5] | Expected to downregulate ODC and AdoMetDC activity.[5] |
| Cellular Uptake | Actively transported into cells via the polyamine transport system.[14] | Likely utilizes the same polyamine transport system for cellular entry.[5] |
Experimental Workflows for Comparative Analysis
To empirically test the hypothesized biological effects of this compound and compare them to putrescine, a series of well-established cellular and biochemical assays can be employed.
Experimental Workflow: Assessing Effects on Cell Viability and Proliferation
Caption: Workflow for assessing apoptosis induction.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of putrescine and this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [10]5. Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [10]7. Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with putrescine or this compound for the desired time. Harvest the cells and lyse them using a chilled lysis buffer. [8][15][16][17]2. Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X reaction buffer containing DTT.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM) to each well. [8]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. [8][15]7. Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: DNA Fragmentation (Ladder) Assay
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the caspase assay. Harvest approximately 1-5 x 10^6 cells.
-
DNA Extraction: Lyse the cells and extract the DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. [2]3. Agarose Gel Electrophoresis: Load equal amounts of DNA into the wells of a 1.5-2% agarose gel containing ethidium bromide. [2]4. Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light and document the presence of a DNA ladder, which is a hallmark of apoptosis. [2]
Signaling Pathways: A Comparative View
The signaling pathways modulated by putrescine are central to cell proliferation and survival. The enzyme ODC is a key regulatory node in this pathway.
Caption: Polyamine biosynthesis and hypothetical points of intervention.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the well-established biological roles of putrescine and the hypothesized activities of the synthetic analog this compound. While the effects of the latter are inferred from related compounds, the provided experimental protocols offer a clear path for empirical validation. Future research should focus on directly assessing the biological impact of this compound and other novel polyamine analogs. Such studies will be crucial in elucidating their mechanisms of action and evaluating their potential as therapeutic agents, particularly in the context of cancer and other proliferative diseases. The systematic comparison of endogenous polyamines with their synthetic counterparts will undoubtedly pave the way for new discoveries in the field of polyamine research.
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Evaluating the Impact of Chain Length in Diamine-Based Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a cornerstone of innovation. Among these, diamines—organic compounds bearing two amine functional groups—are of paramount importance, serving as critical monomers, ligands, and crosslinkers in a multitude of applications. A crucial, yet often nuanced, parameter in their application is the length of the hydrocarbon chain separating the two amine moieties. This guide provides an in-depth, objective comparison of how diamine chain length influences reaction outcomes and material properties, supported by experimental data and detailed methodologies.
The Fundamental Influence of the Diamine Spacer
The aliphatic or aromatic chain separating the two amine groups, often referred to as the "spacer," is not merely a passive linker. Its length and flexibility directly govern several key physicochemical properties of the resulting products. These include, but are not limited to, the thermal stability, mechanical strength, solubility, and even the catalytic activity of the final material or complex.[1][2] Shorter-chain diamines generally lead to more rigid and densely packed structures, while longer, more flexible chains can impart toughness and alter solubility.[2][3]
I. Polyamide Synthesis: Tailoring Thermal and Mechanical Properties
Diamines are foundational to the synthesis of polyamides, a versatile class of polymers with applications ranging from textiles to high-performance engineering plastics.[1][4] The choice of diamine monomer is a critical factor in determining the final properties of the polyamide.[1]
The length of the diamine monomer significantly impacts the thermal properties of the resulting polyamide. For aliphatic polyamides, a relationship exists between the number of methylene units in the diamine and the polymer's melting temperature (Tm) and glass transition temperature (Tg).[2] However, this is not always a simple linear relationship due to the "odd-even" effect, where the number of carbon atoms in the repeating unit influences crystal packing and intermolecular hydrogen bonding.[2] Polyamides with longer alkyl chains in the diamine component generally exhibit higher melting points due to stronger intermolecular forces that require more energy to overcome.[3]
Longer chain diamines also tend to produce polyamides that are more hydrophobic and absorb less moisture, which can significantly influence the material's mechanical properties and stability.[3] Conversely, shorter chain polyamides are typically more elastic and flexible due to their less crystalline structure.[3]
| Diamine Chain Length | Effect on Polyamide Properties | Rationale |
| Short (e.g., Ethylenediamine) | Higher elasticity and flexibility, higher moisture absorption.[3] | Less crystalline structure, more exposed polar amide groups.[3] |
| Long (e.g., Hexamethylenediamine) | Higher melting point, greater mechanical strength, lower moisture absorption.[3] | Increased crystallinity and stronger intermolecular forces.[3] |
A study on bio-based furan polyamides demonstrated that increasing the aliphatic diamine chain length from C5 to C12 resulted in tensile strengths of up to 84 MPa for the shorter chain and 45 MPa for the longer chain, highlighting the complex interplay of factors beyond just chain length.[4]
II. Coordination Chemistry: The Chelate Effect and Catalysis
In coordination chemistry, diamines are widely used as bidentate ligands to form stable complexes with metal ions. The length of the diamine chain is a critical factor in the stability of these complexes due to the "chelate effect."[5][6]
The chelate effect describes the enhanced stability of a complex containing a polydentate ligand (forming a chelate ring) compared to a complex with analogous monodentate ligands.[5][6] The size of this chelate ring is crucial.[5][6] For flexible diamines like ethylenediamine, five-membered chelate rings are nearly strain-free and thus significantly more stable than six-membered rings, which are in turn more stable than four- or seven-membered rings.[5][6] This principle is fundamental in designing stable metal complexes for various applications, including catalysis.
For instance, in copper-catalyzed cross-coupling reactions, diamine-based ligands have been instrumental in developing milder and more efficient catalytic systems.[7][8][9] Studies have shown that ligands based on ethylenediamine or cyclohexanediamine often provide favorable reactivity.[7] The shorter chain length of ethylenediamine allows for the formation of a stable five-membered chelate ring with the copper catalyst, which can prevent the formation of less reactive, multiply ligated copper structures and enhance catalytic activity.[7]
Caption: Chelation effect of short vs. long-chain diamines.
III. Hydrogel Formation: Controlling Swelling and Mechanical Properties
Diamines are frequently used as crosslinking agents in the formation of hydrogels, creating three-dimensional polymer networks. The chain length of the diamine directly influences the mesh size of the hydrogel network, which in turn dictates its swelling behavior, mechanical strength, and drug release profile.[2]
-
Shorter-chain diamines (e.g., ethylenediamine) lead to a higher crosslink density and a tighter network with a smaller mesh size. This results in a lower swelling ratio, higher mechanical strength, and slower drug release.[2]
-
Longer-chain diamines (e.g., hexamethylenediamine) result in a lower crosslink density and a looser, more flexible network with a larger mesh size. This leads to a higher swelling ratio, lower mechanical strength, and faster drug release.[2]
| Diamine Crosslinker | Chain Length (Carbons) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| Ethylenediamine | 2 | ~250 | ~80 |
| Butanediamine | 4 | ~400 | ~50 |
| Hexamethylenediamine | 6 | ~600 | ~30 |
| Note: The above data is representative and can vary based on the specific hydrogel system and experimental conditions. |
IV. Epoxy Resin Curing: A Balancing Act of Properties
In the realm of thermosetting polymers, aliphatic diamines serve as curing agents for epoxy resins. The chain length of the diamine influences the crosslink density and, consequently, the thermal and mechanical properties of the cured thermoset.[2]
Shorter diamines create a higher crosslink density, leading to a more rigid material with a higher glass transition temperature (Tg) and greater hardness. However, this increased rigidity can also result in increased brittleness.[2] In contrast, longer diamines produce a lower crosslink density, yielding a more flexible material with a lower Tg and increased toughness, albeit potentially at the cost of some thermal stability and hardness.[2]
Experimental Protocol: Synthesis and Characterization of Polyamides with Varying Diamine Chain Lengths
This protocol outlines a procedure for the synthesis of a series of polyamides via melt polycondensation, using a dicarboxylic acid and diamines of different chain lengths. Subsequent characterization will allow for a direct comparison of the impact of diamine chain length on the polymer properties.
Materials:
-
Adipic acid
-
Ethylenediamine (EDA)
-
1,4-Butanediamine (BDA)
-
1,6-Hexamethylenediamine (HMDA)
-
Titanium(IV) isopropoxide (catalyst)
-
Ethanol
-
Nitrogen gas (inert atmosphere)
-
Solvents for characterization (e.g., m-cresol for viscometry, hexafluoroisopropanol for GPC)
Procedure:
-
Salt Formation:
-
In three separate flasks, dissolve equimolar amounts of adipic acid and each of the three diamines (EDA, BDA, HMDA) in ethanol.
-
Stir the mixtures at 60°C for 30 minutes to facilitate the formation of the nylon salts.
-
Remove the ethanol under reduced pressure and dry the resulting white salt powders in a vacuum oven at 40°C for 12 hours.[10]
-
-
Melt Polycondensation:
-
Place each of the dried salts into a separate three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser.
-
Add a catalytic amount of titanium(IV) isopropoxide (e.g., 400 ppm).[4]
-
Heat the flasks in an oil bath to 180°C for 1 hour under a gentle stream of nitrogen.
-
Increase the temperature to 200°C and maintain for 2 hours.
-
Further increase the temperature to 220°C for 1 hour while gradually reducing the pressure to create a vacuum. This helps to remove the water formed during the reaction and drive the polymerization to completion.[10]
-
The viscosity of the melt will increase significantly. Stop the reaction when the desired viscosity is achieved or after a set time.
-
Allow the polymer to cool under nitrogen and then carefully remove it from the flask.
-
Caption: Experimental workflow for polyamide synthesis and characterization.
Characterization:
A suite of analytical techniques should be employed to thoroughly characterize the synthesized polyamides and compare their properties.[11][12][13][14]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and identify characteristic functional groups.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymers.[11][12]
-
Gel Permeation Chromatography (GPC): To determine the number-average and weight-average molecular weights and the polydispersity index of the polymers.[11]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.[12][13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[12][13]
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.[12]
Conclusion
The chain length of a diamine is a powerful yet subtle tool for tuning the properties of a wide range of materials and the efficacy of chemical reactions. From dictating the mechanical and thermal properties of polyamides to governing the stability of catalytic metal complexes and the mesh size of hydrogels, the impact of the diamine spacer is profound. A thorough understanding of these structure-property relationships, grounded in empirical data, is essential for the rational design of new materials and processes in chemical research and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Dimethylamino)amylamine for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents, such as 5-(dimethylamino)amylamine, is not merely a regulatory hurdle but a critical component of ensuring a safe working environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound, an aliphatic amine, presents several hazards that dictate its handling and disposal procedures. According to its GHS classifications, this compound is:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
These classifications firmly place this compound in the category of hazardous waste, necessitating disposal through a licensed hazardous waste management company.[2][3] Improper disposal, such as pouring it down the drain, can cause significant harm to aquatic ecosystems and is strictly prohibited.[2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1] |
Understanding these hazards is the first step in a robust safety protocol. The corrosive nature of this amine means it can cause significant tissue damage upon contact, and its toxicity underscores the importance of preventing its release into the environment.
Pre-Disposal: Safe Handling and Segregation of Waste
Proper disposal begins long before the waste leaves your laboratory. Adherence to correct handling and storage procedures is paramount to prevent accidental exposure and hazardous reactions.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Waste Container Selection:
-
Labeling:
-
Segregation:
The Disposal Process: A Step-by-Step Guide
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) department will coordinate this process. Here is a general workflow:
-
Contact Your EHS Department: Initiate the disposal process by contacting your institution's EHS office. They will provide specific instructions and arrange for a waste pickup.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal, a process mandated by the Resource Conservation and Recovery Act (RCRA).[4][6]
-
Container Sealing and Transport:
Disposal Decision Logic for Amine Waste
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Dimethylamino)amylamine
Handling amine compounds like 5-(Dimethylamino)amylamine demands a meticulous and informed approach to safety. This is not merely about ticking boxes on a safety checklist; it is about understanding the chemical's specific reactivity and toxicological profile to build a self-validating system of protection. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of researchers, scientists, and drug development professionals.
The 'Why': A Hazard Assessment of this compound
Understanding the hazards is the foundational step for selecting appropriate PPE. This compound is a corrosive and irritating compound. Its primary risks stem from direct contact and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential dangers.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
The signal word for this chemical is "Danger".[2] The corrosive nature (H314) is the principal driver for our PPE choices, as exposure can cause irreversible damage to skin and eyes.[1] The potential for respiratory irritation (H335) dictates the necessity of controlled ventilation.[1]
Core Protective Equipment: Your Barrier Against Exposure
Based on the hazard assessment, a multi-layered PPE strategy is essential. This is not a one-size-fits-all recommendation; the scale of the operation dictates the level of protection required.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Minimum Requirement (Small Scale, <10g) | Increased Risk (Large Scale, >10g or Splash Potential) |
| Eye/Face | Chemical safety goggles. | Chemical safety goggles and a full-face shield.[3] |
| Hand | Chemical-resistant gloves (Nitrile, double-gloved). | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile). |
| Body | Flame-resistant lab coat. | Chemical-resistant apron over a lab coat or disposable coveralls.[3] |
| Respiratory | Work within a certified chemical fume hood. | Chemical fume hood is mandatory. For emergency spills, a NIOSH-approved respirator with organic vapor cartridges is required.[4] |
| Footwear | Closed-toe leather or chemical-resistant shoes. | Chemical-resistant boots with steel toes. |
Procedural Guidance: The Safe Handling Workflow
The effectiveness of PPE is contingent upon its correct use. Donning and doffing (putting on and taking off) PPE in the correct sequence is critical to prevent cross-contamination.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Footwear: Ensure appropriate closed-toe shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on a lab coat and fasten it completely. If required, add a chemical-resistant apron.
-
Respiratory Protection: If required for cleaning or emergency response, perform a seal check on the respirator.
-
Eye/Face Protection: Put on chemical safety goggles. If splash risk is high, add a face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves (nitrile or neoprene), ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gross Decontamination: Before exiting the immediate work area, wipe down outer gloves and apron if visibly contaminated.
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Lab Coat: Unfasten and remove the lab coat, folding it so the contaminated side is inward.
-
Goggles: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols: A Plan for When Things Go Wrong
Preparedness is paramount. All personnel must be familiar with emergency procedures before handling this compound.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Caption: Emergency Response Decision Workflow.
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, that has come into contact with this compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused product and solutions containing this compound must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[6] Do not pour this chemical down the drain.[5]
By integrating this expert-level understanding of hazards with procedural discipline, you create a robust safety system that protects not only yourself but also your colleagues and your research.
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-
This compound | C7H18N2 | CID 3465925. (n.d.). PubChem. Retrieved from [Link]
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N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993. (n.d.). PubChem. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]
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PPE and Safety for Chemical Handling. (2020-07-14). ACS Material. Retrieved from [Link]
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
